PDGFR Tyrosine Kinase Inhibitor III
描述
属性
IUPAC Name |
1-N'-(4-fluorophenyl)-1-N-[4-[[2-(2-morpholin-4-ylethylcarbamoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]phenyl]cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN6O5/c32-20-1-3-21(4-2-20)35-29(40)31(10-11-31)30(41)36-22-5-7-23(8-6-22)43-26-9-12-33-27-24(26)19-25(37-27)28(39)34-13-14-38-15-17-42-18-16-38/h1-9,12,19H,10-11,13-18H2,(H,33,37)(H,34,39)(H,35,40)(H,36,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOVTRMHYNEBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)OC3=C4C=C(NC4=NC=C3)C(=O)NCCN5CCOCC5)C(=O)NC6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648066 | |
| Record name | N~1~-(4-Fluorophenyl)-N'~1~-{4-[(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}cyclopropane-1,1-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021950-26-4 | |
| Record name | N~1~-(4-Fluorophenyl)-N'~1~-{4-[(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}cyclopropane-1,1-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PDGFR Tyrosine Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PDGFR Tyrosine Kinase Inhibitor III, a potent small molecule inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs). This document details its binding mode, inhibitory activity, and effects on downstream signaling pathways, supported by structured data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor of PDGFRα and PDGFRβ.[1] By binding to the ATP-binding pocket within the kinase domain of the receptor, the inhibitor prevents the phosphorylation of tyrosine residues. This action blocks the initiation of downstream signaling cascades that are crucial for cell proliferation, migration, and survival. The inhibition of PDGFR autophosphorylation is a key aspect of its mechanism.
Dysregulated PDGFR signaling is implicated in various pathological conditions, including cancer and fibrosis, making targeted inhibition a critical therapeutic strategy. By competitively binding to the ATP site, tyrosine kinase inhibitors like this compound effectively block these signaling pathways, which can curb unregulated cell proliferation.[1]
In Vitro Inhibitory Activity and Selectivity Profile
This compound demonstrates potent inhibition of both PDGFRα and PDGFRβ isoforms. Its selectivity profile reveals significant potency against these receptors compared to other kinases, although it does exhibit activity against other related kinases such as c-Kit and FMS-related tyrosine kinase 3 (FLT3).
| Target Kinase | IC50 (µM) |
| PDGFRα | 0.05[2] |
| PDGFRβ | 0.13[2] |
| c-Kit | 0.05[2] |
| FLT3 | 0.23[2] |
| FGFR | 29.7[2] |
| EGFR | >30[2] |
| PKA | >30[2] |
| PKC | >30[2] |
Table 1: In vitro inhibitory activity (IC50) of this compound against a panel of protein kinases.
Impact on Downstream Signaling Pathways
PDGFR activation triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which are central to cell growth, proliferation, and survival. By inhibiting PDGFR phosphorylation, this compound effectively attenuates these downstream signals. Studies have demonstrated that inhibition of PDGFR signaling leads to a reduction in the phosphorylation of Akt and ERK, key mediators of these pathways.
PDGFR Signaling Pathway
The binding of PDGF ligands to their receptors induces receptor dimerization and autophosphorylation, creating docking sites for SH2 domain-containing proteins. This initiates downstream signaling through pathways such as RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR.
Mechanism of Inhibition
This compound directly competes with ATP for the binding site on the PDGFR kinase domain. This prevents the transfer of a phosphate (B84403) group to tyrosine residues on the receptor, thereby blocking the initiation of the downstream signaling cascade.
Experimental Protocols
Biochemical Assay: In Vitro Kinase Inhibition (ADP-Glo™ Assay)
This protocol outlines the determination of the IC50 value of this compound using a luminescence-based kinase assay that measures the amount of ADP produced.
Materials:
-
Recombinant human PDGFRα or PDGFRβ kinase
-
PDGFR substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted inhibitor or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Assay: Inhibition of PDGFR Phosphorylation (Western Blot)
This protocol describes a method to assess the ability of this compound to inhibit ligand-induced PDGFR phosphorylation in a cellular context.
Materials:
-
Cells expressing PDGFR (e.g., NIH3T3 or engineered cells)
-
PDGF-BB ligand
-
This compound
-
Cell culture medium and serum
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor activity.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) at 37°C.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration of the lysates.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities for phosphorylated proteins and normalize to the corresponding total protein levels.
Conclusion
This compound is a potent, ATP-competitive inhibitor of PDGFRα and PDGFRβ. Its mechanism of action involves the direct blockade of receptor autophosphorylation, leading to the suppression of key downstream signaling pathways, including PI3K/Akt and MAPK/ERK. The provided data and protocols offer a robust framework for the further investigation and characterization of this and similar compounds in both academic and industrial drug discovery settings. A thorough understanding of its inhibitory profile and cellular effects is essential for its development as a potential therapeutic agent for diseases driven by aberrant PDGFR signaling.
References
A Technical Guide to the Downstream Signaling Pathways of PDGFR Tyrosine Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of PDGFR Tyrosine Kinase Inhibitor III, a multi-kinase inhibitor, with a primary focus on its effects on the downstream signaling pathways of the Platelet-Derived Growth Factor Receptor (PDGFR). This document details the core signaling cascades, presents quantitative inhibitory data, outlines relevant experimental protocols, and provides visual diagrams to elucidate complex biological processes and workflows.
Introduction to PDGFR Signaling
Platelet-Derived Growth Factor Receptors (PDGFRs) are cell surface receptor tyrosine kinases (RTKs) that play a crucial role in regulating cell proliferation, differentiation, migration, and survival.[1][2] The PDGFR family consists of two main receptors, PDGFRα and PDGFRβ, which can form homodimers or heterodimers upon binding with their cognate PDGF ligands (PDGF-AA, -BB, -CC, -DD, and -AB).[3][4]
Ligand binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[1][2] This activation creates docking sites for various signaling molecules containing Src Homology 2 (SH2) domains, thereby initiating a cascade of downstream signaling events. The three primary and well-characterized pathways activated by PDGFR are:
Dysregulation of the PDGF/PDGFR signaling axis is implicated in numerous pathological conditions, including cancer, atherosclerosis, and fibrotic diseases, making it a critical target for therapeutic intervention.[3][5]
Mechanism of Action of this compound
This compound is a potent, ATP-competitive inhibitor that targets the kinase activity of PDGFR.[7] By binding to the ATP-binding pocket of the PDGFR kinase domain, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of all subsequent downstream signaling cascades.
It is important to note that this compound is a multi-kinase inhibitor, also demonstrating inhibitory activity against EGFR, FGFR, PKA, and PKC.[8][9] This polypharmacology can be advantageous in certain therapeutic contexts but also necessitates careful characterization to understand its full biological effects.
Quantitative Inhibitor Activity
The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. Lower IC50 values indicate greater potency.
| Inhibitor | Target Kinase(s) | IC50 (nM) |
| This compound | PDGFRβ | 80 [10] |
| PDGFRα | 50[10] | |
| EGFR | >30,000[10] | |
| Imatinib | PDGFRα/β, c-Kit, v-Abl | 100[11][12] |
| Sunitinib | PDGFRβ, VEGFR2, c-Kit | 2[11][13] |
| Sorafenib | PDGFRβ, VEGFR2/3, Raf-1, B-Raf | 57[11][13] |
| Axitinib | PDGFRβ, VEGFR1/2/3 | 1.6[13] |
| Nintedanib | PDGFRα/β, VEGFR1/2/3, FGFR1/2/3 | 59 / 65[12][13] |
Core Downstream Signaling Pathways
Inhibition of PDGFR autophosphorylation by this compound prevents the recruitment and activation of key signaling molecules, effectively shutting down multiple pro-survival and pro-proliferative pathways.
Inhibition of the PI3K/Akt Pathway
Upon PDGFR activation, the regulatory subunit (p85) of PI3K binds to specific phosphotyrosine residues on the receptor, leading to the activation of the catalytic subunit (p110).[6][14] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[15] PIP3 acts as a second messenger, recruiting and activating kinases such as Akt. Activated Akt then phosphorylates a multitude of substrates, promoting cell survival, growth, and proliferation.[16][17][18] this compound blocks the initial activation of PI3K, thereby preventing Akt activation.[19]
Inhibition of the Ras/MAPK Pathway
The Ras/MAPK pathway is another critical cascade initiated by activated PDGFR.[1][5] The adaptor protein Grb2 binds to the activated receptor and recruits the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS).[1][6] SOS then activates Ras by promoting the exchange of GDP for GTP. GTP-bound Ras subsequently activates a kinase cascade, beginning with Raf, followed by MEK, and finally the Extracellular signal-Regulated Kinase (ERK).[1][6][14] Phosphorylated ERK translocates to the nucleus to regulate gene transcription, leading to cell proliferation and differentiation.[1] By blocking the initial receptor activation, this compound prevents the entire MAPK cascade.
Inhibition of the PLCγ Pathway
Activated PDGFR can also directly bind and phosphorylate Phospholipase C-gamma (PLCγ).[1][5] This phosphorylation activates PLCγ, which then catalyzes the hydrolysis of PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[20][21] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[1] Together, these events influence processes like cell motility and growth.[1] this compound prevents the phosphorylation and activation of PLCγ.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of PDGFR inhibitors. Specific details may need to be optimized for different cell lines and experimental conditions.
Western Blot for PDGFR and Downstream Protein Phosphorylation
This protocol is used to assess the phosphorylation status of PDGFR and key downstream proteins like Akt and ERK, providing direct evidence of pathway inhibition.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., NIH 3T3 cells overexpressing PDGFRβ, or a relevant cancer cell line) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a specific ligand, such as PDGF-BB (e.g., 50 ng/mL), for a short duration (e.g., 5-15 minutes) to induce receptor phosphorylation.[16]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies specific for phosphorylated forms of the proteins (e.g., anti-phospho-PDGFRβ (Tyr751), anti-phospho-Akt (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204)) and antibodies for the total protein as loading controls.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or X-ray film. Quantify band intensities using densitometry software.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the isolated PDGFR kinase domain.
Methodology:
-
Reaction Setup: In a microplate, combine a reaction buffer containing recombinant PDGFR kinase, a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence-based detection system).
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes) to allow the kinase reaction to proceed.
-
Detection and Measurement:
-
Radiometric: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash away unincorporated [γ-³²P]ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Non-Radiometric (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based assay.
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Proliferation Assay
This assay assesses the functional consequence of PDGFR inhibition on cell growth.
Methodology:
-
Cell Seeding: Seed cells at a low density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with a low-serum medium containing various concentrations of this compound (or vehicle control) and a mitogenic concentration of PDGF-BB.
-
Incubation: Incubate the cells for 24-72 hours.
-
Quantification of Proliferation: Measure cell viability/proliferation using one of several methods:
-
MTT/XTT Assay: Add MTT or XTT reagent, which is converted by metabolically active cells into a colored formazan (B1609692) product. Measure the absorbance at the appropriate wavelength.
-
BrdU Assay: Measure the incorporation of bromodeoxyuridine (BrdU) into the DNA of proliferating cells using an ELISA-based method.
-
CellTiter-Glo® Assay: Lyse the cells and measure the intracellular ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: Normalize the results to the vehicle-treated control and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a multi-targeted agent that effectively blocks the activation of the Platelet-Derived Growth Factor Receptor. Its mechanism of action, centered on ATP-competitive inhibition of the kinase domain, leads to the simultaneous shutdown of multiple critical downstream signaling pathways, including the PI3K/Akt, Ras/MAPK, and PLCγ cascades. This comprehensive blockade of pro-survival and pro-proliferative signals underscores its potential as a therapeutic agent in diseases driven by aberrant PDGFR activity. The experimental protocols and data presented in this guide provide a framework for the continued investigation and characterization of this and similar targeted inhibitors in both preclinical and clinical research settings.
References
- 1. PDGF Signal Transduction | Sino Biological [sinobiological.com]
- 2. Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of small molecule platelet-derived growth factor receptor (PDGFR) inhibitors in the treatment of neoplastic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | PDGFR | TargetMol [targetmol.com]
- 10. PDGF receptor tyrosine kinase inhibitor III | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. selleckchem.com [selleckchem.com]
- 12. PDGFR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibition of PI3K and MAPK pathways along with KIT inhibitors as a strategy to overcome drug resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactome | PI3K catalyses the phosphorylation of PIP2 to PIP3 downstream of mutant PDGFR [reactome.org]
- 16. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of platelet-derived growth factor receptor tyrosine kinase and downstream signaling pathways by Compound C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PDGF alpha-receptor signal strength controls an RTK rheostat that integrates phosphoinositol 3'-kinase and phospholipase Cgamma pathways during oligodendrocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
An In-Depth Technical Guide to PDGFR Tyrosine Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Abstract
PDGFR Tyrosine Kinase Inhibitor III, identified by its chemical name 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide, is a potent multi-kinase inhibitor. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and its role as an inhibitor of several key protein kinases. This guide also outlines detailed experimental protocols for assessing its activity and provides visualizations of the relevant signaling pathways.
Introduction
Platelet-derived growth factor receptors (PDGFRs) are cell surface receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of PDGFR signaling is implicated in various diseases, including cancer and fibrosis. Small molecule inhibitors targeting the kinase activity of PDGFRs have emerged as a promising therapeutic strategy. This compound is a synthetic organic molecule that has demonstrated inhibitory activity against a panel of protein kinases, making it a valuable tool for research and a potential lead compound in drug discovery.
Chemical Properties
This compound is characterized by the following properties:
| Property | Value |
| IUPAC Name | 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide |
| Synonyms | PDGF Receptor Tyrosine Kinase Inhibitor III |
| Molecular Formula | C₂₇H₂₇N₅O₄ |
| Molecular Weight | 485.5 g/mol |
| CAS Number | 205254-94-0 |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of multiple protein kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. Its multi-targeted nature means it can simultaneously inhibit several key signaling cascades.
Target Kinase Profile and Potency
This compound is known to inhibit the following kinases:
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
Epidermal Growth Factor Receptor (EGFR)
-
Fibroblast Growth Factor Receptor (FGFR)
-
Protein Kinase A (PKA)
-
Protein Kinase C (PKC)
| Inhibitor | PDGFRα IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) | Other Kinase Targets (IC₅₀ in nM) |
| Imatinib | - | 100 | c-Kit (100), v-Abl (600)[1] |
| Sunitinib | - | 2 | VEGFR2 (80)[1] |
| Sorafenib | - | 57 | Raf-1 (6), B-Raf (22), VEGFR2 (90), VEGFR3 (20), Flt-3 (59), c-KIT (68)[1] |
| Nintedanib | 59 | 65 | VEGFR1 (34), VEGFR2 (13), VEGFR3 (13), FGFR1 (69), FGFR2 (37), FGFR3 (108) |
| Axitinib | - | 1.6 | VEGFR1 (0.1), VEGFR2 (0.2), VEGFR3 (0.1-0.3), c-Kit (1.7) |
| CP-673451 | 10 | 1 | >450-fold selective over other angiogenic receptors |
Signaling Pathways
The primary target of this inhibitor, the PDGFR signaling pathway, is a critical regulator of cellular processes. Upon ligand binding, PDGFRs dimerize and autophosphorylate, creating docking sites for various signaling proteins and initiating downstream cascades.
Caption: PDGFR Signaling Pathway and the point of inhibition.
Experimental Protocols
While a specific, published experimental protocol for this compound is not available, the following are detailed, generalized methodologies for key experiments that can be adapted to evaluate its activity.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by the target kinase.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Phosphocellulose filter paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and inhibitor to the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Caption: Workflow for an in vitro radiometric kinase assay.
Cell-Based PDGFR Phosphorylation Assay (Western Blot)
This assay determines the inhibitor's ability to block PDGFR autophosphorylation in a cellular context.
Materials:
-
Human cell line expressing PDGFR (e.g., NIH-3T3)
-
Cell culture medium and supplements
-
PDGF-BB ligand
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-PDGFRβ, anti-total-PDGFRβ)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with PDGF-BB for a short period (e.g., 10 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-PDGFRβ and total PDGFRβ.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantify band intensities to determine the inhibition of phosphorylation.
Caption: Workflow for a cell-based PDGFR phosphorylation assay.
Synthesis
Caption: A plausible synthetic pathway for this compound.
Conclusion
This compound is a valuable research tool for studying the roles of PDGFR and other kinases in various cellular processes and disease models. Its multi-targeted profile offers a broad spectrum of activity that can be explored for therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to design and conduct further investigations into the biological effects of this potent inhibitor. Further characterization of its specific inhibitory constants and in vivo efficacy will be crucial for its potential development as a therapeutic agent.
References
An In-depth Technical Guide to the Discovery and Synthesis of PDGFR Tyrosine Kinase Inhibitor III (Sunitinib)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sunitinib (B231) (formerly known as SU11248 and marketed as Sutent®) is a small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has become a cornerstone in the treatment of various cancers, notably renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its development represented a strategic shift towards designing inhibitors capable of simultaneously blocking multiple signaling pathways crucial for tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of Sunitinib. It includes detailed signaling pathway diagrams, structured quantitative data, and key experimental protocols to support researchers and drug development professionals.
Introduction: The Rationale for Multi-Targeted Kinase Inhibition
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play critical roles in regulating fundamental cellular processes, including proliferation, differentiation, survival, and metabolism.[2] In many cancers, the dysregulation of RTK signaling, through mechanisms such as overexpression or activating mutations, is a key driver of oncogenesis.[3] Two of the most critical pathways in tumor progression are those mediated by the vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[2][3] These pathways are central to angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4][5]
Early targeted cancer therapies often focused on inhibiting a single kinase. However, the complexity and redundancy of tumor signaling networks frequently lead to the development of resistance.[2] This clinical challenge highlighted the need for inhibitors that could simultaneously block several key oncogenic pathways. Sunitinib was developed to address this need, with a design focused on potently inhibiting both tumor angiogenesis (via VEGFR and PDGFR) and direct tumor cell proliferation by targeting other RTKs like KIT and FMS-like tyrosine kinase 3 (FLT3).[1][6]
Discovery and Synthesis
Sunitinib was developed through a rational drug design approach aimed at creating an orally bioavailable inhibitor of multiple RTKs. The core chemical scaffold is an indolinone derivative.
Chemical Synthesis Route
The synthesis of Sunitinib malate (B86768) involves a multi-step process. A common synthetic route starts from 5-fluoro-isatin. The key steps generally involve the condensation of an oxindole (B195798) core with a pyrrole (B145914) aldehyde, followed by the addition of a diethylaminoethyl side chain. The final step is the formation of the malate salt to improve solubility and bioavailability. While various specific synthesis methods exist in patent literature, a representative process is outlined below.[7]
Experimental Protocol: General Synthesis of Sunitinib
-
Preparation of 3-((Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-1-carbaldehyde: This key intermediate is formed by the condensation of 5-fluoro-1H-indol-2(3H)-one with 2,4-dimethyl-1H-pyrrole-3-carbaldehyde. The reaction is typically carried out in a solvent like ethanol (B145695) with a base catalyst (e.g., piperidine) under reflux.
-
Coupling Reaction: The resulting intermediate is then reacted with N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-1-carboxamide. This step introduces the solubilizing side chain that is crucial for the drug's pharmacokinetic properties.
-
Final Product Formation: The product from the previous step is hydrolyzed to yield Sunitinib base.
-
Salt Formation: The Sunitinib base is then treated with L-malic acid in a suitable solvent to precipitate Sunitinib malate, the active pharmaceutical ingredient.[7]
Note: This is a generalized description. Specific reaction conditions, solvents, and purification methods are detailed in patent literature and can vary.[7]
Mechanism of Action
Sunitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the catalytic domain of multiple receptor tyrosine kinases.[2][8] This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. By blocking these signals, Sunitinib effectively inhibits cell proliferation and angiogenesis.[1][6] The primary targets of Sunitinib include all isoforms of PDGFR and VEGFR, as well as KIT, FLT3, colony-stimulating factor 1 receptor (CSF-1R), and the RET proto-oncogene.[6][9] This dual action of disrupting tumor vasculature and directly inhibiting tumor cell growth is fundamental to its clinical efficacy.[2]
Key Signaling Pathways Inhibited by Sunitinib
Sunitinib's broad-spectrum activity is derived from its ability to disrupt several critical signaling pathways simultaneously.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway is vital for the proliferation and migration of fibroblasts and pericytes, which are essential for tissue regeneration and the structural integrity of blood vessels.[3] Dysregulation of this pathway is implicated in tumor angiogenesis and growth.[10][11]
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) pathway is a master regulator of angiogenesis.[12] VEGF ligands bind to VEGFRs on endothelial cells, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately forming new blood vessels that support tumor growth.[4][13]
c-KIT Signaling Pathway
The c-KIT receptor (CD117) is another RTK that, when activated by its ligand Stem Cell Factor (SCF), regulates processes like cell differentiation, proliferation, and apoptosis.[14] Mutations leading to constitutive activation of c-KIT are the primary oncogenic driver in the majority of GISTs.[1]
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is an RTK crucial for the normal development of hematopoietic stem cells.[15] Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[15][16]
Quantitative Data Summary
The inhibitory activity and pharmacokinetic profile of Sunitinib have been extensively characterized.
Table 1: In Vitro Inhibitory Activity of Sunitinib
| Target Kinase | Assay Type | IC50 Value (nM) | Reference(s) |
| PDGFRβ | Cell-free | 2 | [8][17] |
| VEGFR2 (Flk-1) | Cell-free | 80 | [8][17] |
| c-Kit | Cell-free | Potent Inhibition | [17] |
| FLT3 (Wild-Type) | Cell-based | 250 | [17][18] |
| FLT3-ITD | Cell-based | 50 | [17][18] |
| FLT3-Asp835 | Cell-based | 30 | [17][18] |
| PDGFRα | Cell-based | 69 | [17][18] |
| PDGFRβ | Cell-based | 10 | [18] |
| VEGFR2 | Cell-based | 10 | [18] |
Table 2: Pharmacokinetic Properties of Sunitinib in Humans
| Parameter | Value | Reference(s) |
| Time to Max. Concentration (Tmax) | 6 - 12 hours | [1] |
| Protein Binding | 95% | [1] |
| Metabolism | Primarily by CYP3A4 | [1][19] |
| Primary Active Metabolite | SU12662 | [1][19] |
| Terminal Half-life (Sunitinib) | 40 - 60 hours | [1] |
| Terminal Half-life (SU12662) | 80 - 110 hours | [1] |
| Elimination | ~61% in feces, ~16% in urine | [1][6] |
Key Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of a specific kinase.
Workflow Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. m.youtube.com [m.youtube.com]
- 7. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]
- 12. biorbyt.com [biorbyt.com]
- 13. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 14. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FLT3, a signaling pathway gene [ogt.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to PDGFR Tyrosine Kinase Inhibitor III (CAS 205254-94-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of PDGFR Tyrosine Kinase Inhibitor III (CAS 205254-94-0), a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation. This document details its chemical and physical characteristics, mechanism of action, biological activity, and provides detailed experimental protocols for its evaluation.
Core Properties and Specifications
This compound is a small molecule inhibitor belonging to the quinazoline (B50416) derivative class. It has been identified as a potent antagonist of both PDGFRα and PDGFRβ.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 205254-94-0 | [1] |
| Molecular Formula | C₂₇H₂₇N₅O₄ | [1] |
| Molecular Weight | 485.5 g/mol | [1] |
| IUPAC Name | 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide | [1] |
| Synonyms | PDGF Receptor Tyrosine Kinase Inhibitor III, 4-(6,7-dimethoxy-4-quinazolinyl)-N-(4-phenoxyphenyl)-1-piperazinecarboxamide | [1][2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO (10 mg/ml) | [3] |
| Purity | ≥98% | [2] |
Biological Activity
This compound is a highly selective inhibitor of PDGFRα and PDGFRβ. Its inhibitory activity against a panel of kinases highlights its specificity.
| Target Kinase | IC₅₀ (µM) | Reference |
| PDGFRα | 0.05 | [2] |
| PDGFRβ | 0.13 | [2] |
| c-Kit | 0.05 | [2] |
| FMS-related tyrosine kinase 3 (FLT3) | 0.23 | [2] |
| FGFR | 29.7 | [2] |
| EGFR | >30 | [2] |
| PKA | >30 | [2] |
| PKC | >30 | [2] |
The inhibitor has also demonstrated functional activity in cell-based assays, inhibiting PDGF-induced cellular processes.
| Cellular Activity | IC₅₀ (µM) | Cell Type | Reference |
| Inhibition of PDGF-induced proliferation | 0.25 | Pig aorta smooth muscle cells | [2] |
Mechanism of Action: The PDGFR Signaling Pathway
Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a crucial role in cell proliferation, migration, and survival. The binding of PDGF ligands (PDGF-AA, -BB, -AB, -CC, and -DD) to the extracellular domain of PDGFRs induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth and survival.
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PDGFR kinase domain. This prevents the transfer of phosphate (B84403) from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and blocking the downstream signaling cascades.
Figure 1: PDGFR Signaling Pathway and Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound, based on established protocols and the primary literature describing this compound.[2]
In Vitro Kinase Assay (PDGFRβ Phosphorylation)
This assay quantifies the ability of the inhibitor to block the phosphorylation of a substrate by the PDGFRβ kinase.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the inhibitor dilutions (final DMSO concentration ≤1%), and the recombinant PDGFRβ kinase.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of the inhibitor on the proliferation of cells stimulated with PDGF.
Materials:
-
Porcine aorta smooth muscle cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
PDGF-BB
-
This compound
-
BrdU labeling reagent
-
Anti-BrdU antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours to synchronize them in the G₀ phase.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with PDGF-BB (e.g., 10 ng/mL).
-
After a suitable incubation period (e.g., 24 hours), add the BrdU labeling reagent and incubate for an additional 2-4 hours.
-
Fix the cells and permeabilize the cell membranes.
-
Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Wash the wells and add the enzyme substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Determine the IC₅₀ for the inhibition of cell proliferation.
Cell Migration Assay (Boyden Chamber)
This assay assesses the impact of the inhibitor on PDGF-induced cell migration.
Materials:
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)
-
Cells capable of migration in response to PDGF (e.g., fibroblasts, smooth muscle cells)
-
Serum-free cell culture medium
-
PDGF-BB (as a chemoattractant)
-
This compound
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Coat the underside of the porous membrane with an extracellular matrix protein (e.g., fibronectin) if necessary.
-
Place serum-free medium containing PDGF-BB in the lower chamber of the Boyden apparatus.
-
Resuspend the cells in serum-free medium containing various concentrations of this compound.
-
Add the cell suspension to the upper chamber (the insert).
-
Incubate the chamber at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 4-6 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Calculate the percentage of migration inhibition for each inhibitor concentration.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for evaluating a kinase inhibitor and a logical diagram for hit-to-lead optimization.
Figure 2: General Experimental Workflow for Inhibitor Evaluation.
References
- 1. EP1315715B1 - Quinazoline derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 2. Potent and selective inhibitors of platelet-derived growth factor receptor phosphorylation. 1. Synthesis, structure-activity relationship, and biological effects of a new class of quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
ATP-Competitive Binding of PDGFR Tyrosine Kinase Inhibitor III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ATP-competitive binding of PDGFR Tyrosine Kinase Inhibitor III, a multi-kinase inhibitor targeting Platelet-Derived Growth Factor Receptors (PDGFRs). This document outlines the inhibitor's binding characteristics, its effects on cellular signaling, and detailed experimental protocols for its characterization.
Introduction to PDGFR Signaling and Inhibition
Platelet-Derived Growth Factor Receptors (PDGFRs) are cell surface receptor tyrosine kinases that play a crucial role in regulating cell proliferation, differentiation, migration, and survival.[1] The PDGFR family consists of two main receptors, PDGFRα and PDGFRβ, which can form homo- or heterodimers upon binding to their cognate PDGF ligands. This binding event triggers receptor dimerization, leading to the activation of the intracellular kinase domain through autophosphorylation. Activated PDGFRs then initiate a cascade of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways, which are pivotal in various physiological and pathological processes, including angiogenesis and tumor growth.
Dysregulation of PDGFR signaling is implicated in numerous diseases, making it a prime target for therapeutic intervention. This compound is a potent, ATP-competitive inhibitor that targets the kinase activity of PDGFRs. By competing with endogenous ATP for the binding site within the kinase domain, this inhibitor effectively blocks the autophosphorylation and subsequent activation of the receptor, thereby abrogating downstream signaling.
This compound: Profile and Binding Data
This compound, with the chemical name 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide, is a small molecule inhibitor with a molecular weight of 485.5 g/mol and a CAS number of 205254-94-0.
In Vitro Inhibitory Activity
The inhibitory potency of this compound has been characterized through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target Kinase | IC50 (µM) |
| PDGFRα | 0.05 |
| PDGFRβ | 0.13 |
| c-Kit | 0.05 |
| FLT3 | 0.23 |
| FGFR | 29.7 |
| EGFR | >30 |
| PKA | >30 |
| PKC | >30 |
| Data sourced from Cayman Chemical.[2] |
As the data indicates, this compound demonstrates high potency against PDGFRα and PDGFRβ, as well as the structurally related kinases c-Kit and FLT3.[2] The inhibitor exhibits significant selectivity over other tyrosine kinases such as FGFR and EGFR, and serine/threonine kinases like PKA and PKC.[2]
Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor. This mechanism involves the inhibitor binding to the ATP-binding pocket of the PDGFR kinase domain, thereby preventing the binding of ATP and halting the phosphorylation cascade essential for signal transduction.
PDGFR Signaling Pathway
The binding of PDGF ligands to their receptors initiates a complex signaling network crucial for cellular functions. The inhibition of PDGFR by this compound disrupts these pathways.
ATP-Competitive Inhibition Workflow
The following diagram illustrates the mechanism of ATP-competitive inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes the determination of the IC50 value of this compound against PDGFRα and PDGFRβ using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Materials:
-
PDGFRα or PDGFRβ recombinant enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. A typical starting concentration is 100 µM, with 1:3 serial dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as the inhibitor wells.
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor or vehicle control to the wells of the 384-well plate.
-
Enzyme Addition: Add 2 µL of recombinant PDGFRα or PDGFRβ enzyme diluted in kinase buffer to each well. The final enzyme concentration should be optimized for each kinase to ensure the reaction is in the linear range.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final concentration of the peptide substrate and ATP should be at or near their respective Km values for the kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit PDGF-induced autophosphorylation of PDGFR in a cellular context.
Materials:
-
Cells expressing PDGFR (e.g., NIH-3T3 fibroblasts)
-
This compound
-
PDGF-BB ligand
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Serum Starvation: Plate cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours in serum-free medium.
-
Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-PDGFRβ antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-PDGFRβ antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-PDGFRβ signal to the total PDGFRβ signal.
Experimental Workflow and Logic
The characterization of a kinase inhibitor like this compound follows a logical progression from biochemical assays to cellular and in vivo studies.
References
An In-depth Technical Guide to PDGFR Tyrosine Kinase Inhibitor III: Targets, Off-Targets, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDGFR Tyrosine Kinase Inhibitor III is a potent and selective small molecule inhibitor belonging to a class of quinazoline (B50416) derivatives. It has emerged as a significant tool in cell biology and cancer research due to its targeted inhibition of key signaling pathways involved in cell proliferation, migration, and angiogenesis. This technical guide provides a comprehensive overview of its primary targets, off-target profile, and the detailed experimental methodologies used for its characterization. All quantitative data is presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using diagrams.
Core Targets and In Vitro Potency
This compound demonstrates high potency against Platelet-Derived Growth Factor Receptor (PDGFR) isoforms α and β. Additionally, it exhibits significant inhibitory activity against other type III receptor tyrosine kinases, namely c-Kit and FMS-like tyrosine kinase 3 (FLT3).
| Target | IC50 (µM) |
| PDGFRα | 0.05 |
| PDGFRβ | 0.13 |
| c-Kit | 0.05 |
| FLT3 | 0.23 |
| Table 1: In vitro inhibitory potency of this compound against its primary targets. |
Off-Target Profile and Selectivity
A key attribute of a valuable chemical probe is its selectivity. This compound displays a favorable selectivity profile with significantly lower potency against other tested kinases, highlighting its specificity for the PDGFR family, c-Kit, and FLT3.
| Off-Target Kinase | IC50 (µM) |
| FGFR | 29.7 |
| EGFR | >30 |
| PKA | >30 |
| PKC | >30 |
| Table 2: In vitro inhibitory potency of this compound against common off-target kinases. |
Signaling Pathway Inhibition
This compound exerts its biological effects by blocking the ATP-binding site of the kinase domain of its target receptors. This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades crucial for cell growth and survival.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Kinase Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified kinases.
Materials:
-
Purified recombinant kinase (e.g., PDGFRα, PDGFRβ)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Assay plates (e.g., 384-well white opaque plates)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: Add 1 µL of each inhibitor dilution to the appropriate wells of a 384-well assay plate. Include wells with DMSO only as a no-inhibitor control.
-
Kinase Reaction:
-
Prepare a master mix of the kinase and its substrate in kinase reaction buffer.
-
Add 2 µL of the kinase/substrate mix to each well of the assay plate.
-
Prepare a solution of ATP in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercially available kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP to drive a luciferase reaction.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of cells that are dependent on PDGFR signaling.
Materials:
-
Cell line expressing the target kinase (e.g., pig aorta smooth muscle cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound
-
Recombinant human PDGF-BB
-
Cell proliferation assay reagent (e.g., CyQUANT® Cell Proliferation Assay Kit or XTT-based assay)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium and allow them to adhere overnight.
-
Serum Starvation: To synchronize the cells and reduce basal signaling, replace the complete medium with serum-free medium and incubate for 24 hours.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the serum-free medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
Stimulation: Add recombinant PDGF-BB to the wells to a final concentration that elicits a robust proliferative response (e.g., 10-50 ng/mL). Include unstimulated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Proliferation Measurement:
-
Quantify cell proliferation using a suitable assay kit according to the manufacturer's instructions. For example, with a CyQUANT® assay, this involves lysing the cells and measuring the fluorescence of a dye that binds to nucleic acids.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to the PDGF-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a highly potent and selective inhibitor of PDGFRα, PDGFRβ, c-Kit, and FLT3. Its well-defined target profile and the availability of robust experimental protocols for its characterization make it an invaluable tool for researchers investigating the roles of these kinases in health and disease. The detailed methodologies and quantitative data presented in this guide are intended to facilitate its effective use in the laboratory and to support the development of novel therapeutic strategies targeting these critical signaling pathways.
The Double-Edged Sword: A Technical Guide to PDGFR Signaling in Cancer and Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Platelet-Derived Growth Factor Receptor (PDGFR) signaling is a critical pathway regulating cell growth, proliferation, and migration. While essential for normal embryonic development and physiological processes like wound healing, its dysregulation is a key driver in the pathogenesis of numerous diseases, most notably cancer and fibrosis. This technical guide provides an in-depth exploration of the PDGFR signaling axis, its pathological roles, and the methodologies employed to investigate its function, offering a comprehensive resource for researchers and drug development professionals in the field.
The Core of PDGFR Signaling: Ligands, Receptors, and Downstream Cascades
The PDGF family consists of four ligands (PDGF-A, -B, -C, and -D) that bind to two receptor tyrosine kinases: PDGFRα and PDGFRβ. These ligands form homo- or heterodimers, and their binding induces receptor dimerization, leading to the activation of the intracellular kinase domains through autophosphorylation of specific tyrosine residues. This activation creates docking sites for various signaling proteins, initiating downstream cascades that mediate the cellular effects of PDGF.[1][2]
The primary signaling pathways activated by PDGFRs include:
-
The PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.
-
The MAPK/ERK Pathway: This cascade is heavily involved in regulating cell proliferation, differentiation, and migration.
-
The PLCγ Pathway: Activation of this pathway leads to increased intracellular calcium and the activation of protein kinase C (PKC), influencing cell migration and proliferation.
-
The STAT Pathway: This pathway is involved in the transcriptional regulation of genes related to cell survival and proliferation.
Dysregulation of these pathways, through mechanisms such as receptor overexpression, activating mutations, or autocrine/paracrine signaling loops, is a common feature in both cancer and fibrosis.[2]
PDGFR Signaling in the Tumor Microenvironment
In oncology, aberrant PDGFR signaling contributes to multiple facets of cancer progression.[1] This includes direct stimulation of cancer cell proliferation and survival, as well as indirect effects through the tumor microenvironment.[1] Paracrine signaling from cancer cells can recruit and activate stromal cells, such as cancer-associated fibroblasts (CAFs) and pericytes, which express PDGFRs.[1] This leads to increased angiogenesis, tumor growth, and metastasis.[1]
Quantitative Insights: PDGFR Alterations and Inhibitor Sensitivities in Cancer
The significance of PDGFR in cancer is underscored by the frequency of its genetic alterations and the development of targeted inhibitors.
| Cancer Type | PDGFRA Mutation Frequency | PDGFRB Mutation Frequency | Key Findings |
| Glioblastoma | ~12% amplification, ~1% mutation | - | PDGFRA amplification is common, particularly in the proneural subtype.[3] |
| Gastrointestinal Stromal Tumors (GIST) | 5-10% | - | Activating mutations are a primary driver.[3] |
| Non-Small Cell Lung Cancer (NSCLC) | ~6% | - | PDGFRA mutations and amplification are observed.[3] |
| Colorectal Cancer | ~5% | Upregulated in 13 tumor types | Over 50% of PDGFRA missense mutations are in the extracellular domain in some studies.[3][4] |
| Soft Tissue Sarcomas | Variable | Variable | High PDGFA expression is associated with a higher risk of metastasis.[5] |
| Melanoma | 4.6% in some cohorts | - | Mutations are more frequent in acral and mucosal subtypes.[6] |
Targeting PDGFR with tyrosine kinase inhibitors (TKIs) has become a key therapeutic strategy. The efficacy of these inhibitors varies depending on the specific mutation and cancer type.
| Inhibitor | Target(s) | IC50 (PDGFRα) | IC50 (PDGFRβ) | Notes |
| Imatinib | KIT, PDGFR, ABL | Varies by mutation | Varies by mutation | Standard of care for many GISTs.[7] |
| Sunitinib | VEGFR, PDGFR, KIT | Varies by mutation | Varies by mutation | Used in imatinib-resistant GIST. |
| Sorafenib | VEGFR, PDGFR, RAF | Varies by mutation | Varies by mutation | Shows activity in TKI-resistant GIST.[8] |
| Crenolanib | PDGFRα/β | Potent inhibitor | Potent inhibitor | Effective against some TKI-resistant mutations. |
| Avapritinib | KIT, PDGFRα | Potent inhibitor | - | Approved for PDGFRA exon 18 mutant GIST.[7] |
The Role of PDGFR Signaling in Fibrosis
In fibrotic diseases, PDGFR signaling is a central mediator of the excessive deposition of extracellular matrix (ECM) that characterizes the pathology.[9] In response to tissue injury, various cell types release PDGFs, which activate fibroblasts and other mesenchymal cells. This leads to their proliferation, migration to the site of injury, and transformation into myofibroblasts, the primary producers of ECM components like collagen.[2] This process is implicated in fibrosis of the lung, liver, kidney, skin (scleroderma), and other organs.[9]
Quantitative Data: PDGFR Expression in Fibrotic Tissues
Studies have consistently shown the upregulation of PDGFs and their receptors in fibrotic tissues compared to healthy controls.
| Disease | Organ | Key Findings on PDGFR Expression |
| Scleroderma | Skin, Lung | PDGFs and PDGFRs are upregulated in fibrotic dermal lesions and bronchoalveolar lavage fluid.[9] |
| Pulmonary Fibrosis | Lung | Increased expression of PDGFRα and PDGFRβ on fibroblasts and myofibroblasts. |
| Liver Fibrosis | Liver | Elevated PDGFRβ expression on hepatic stellate cells is a hallmark of activation and fibrosis progression. |
| Kidney Fibrosis | Kidney | Widespread expression of PDGFRα in renal cell types involved in fibrotic processes.[10] |
Visualizing the Molecular Mechanisms
To better understand the complex interactions within the PDGFR signaling network, the following diagrams, generated using the Graphviz DOT language, illustrate the key pathways in cancer and fibrosis, as well as a typical experimental workflow.
.
Figure 1: Simplified PDGFR signaling pathway in cancer.
.
Figure 2: PDGFR signaling cascade in the context of fibrosis.
.
Figure 3: A typical experimental workflow for studying PDGFR signaling.
Key Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of research and drug development. This section provides an overview of essential protocols for studying PDGFR signaling.
Immunoprecipitation (IP) and Western Blotting for PDGFR
This technique is used to isolate PDGFR from a complex protein mixture and subsequently detect its phosphorylation status and total protein levels.
Protocol Overview:
-
Cell Lysis: Cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract proteins while preserving their integrity and phosphorylation state. A common choice is RIPA buffer.[11][12]
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to PDGFR. Protein A/G agarose (B213101) or magnetic beads are then used to capture the antibody-protein complex.[12][13]
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF or nitrocellulose), and probed with primary antibodies against phosphorylated PDGFR (p-PDGFR) and total PDGFR. An HRP-conjugated secondary antibody and a chemiluminescent substrate are used for detection.[11][14]
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of PDGFR and is crucial for screening potential inhibitors.
Protocol Overview (using ADP-Glo™ as an example):
-
Reaction Setup: A reaction mixture is prepared containing the purified PDGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.[10][15]
-
Inhibitor Addition: The test compound (potential inhibitor) is added to the reaction mixture.
-
Kinase Reaction: The reaction is incubated to allow the kinase to phosphorylate the substrate, converting ATP to ADP.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal.[10][15]
-
Data Analysis: The luminescence intensity is proportional to the kinase activity. IC50 values for inhibitors can be calculated from dose-response curves.[10][15]
Immunohistochemistry (IHC) for PDGFR in Tissues
IHC allows for the visualization of PDGFR expression and localization within the context of tissue architecture.
Protocol Overview:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.[16]
-
Antigen Retrieval: This step is crucial to unmask the antigenic epitopes that may have been altered by fixation. Heat-induced epitope retrieval (HIER) using a citrate (B86180) or EDTA buffer is common.[16][17]
-
Blocking: Non-specific antibody binding is blocked using a serum-based blocking solution.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for PDGFRα or PDGFRβ.[16][17]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore is applied. For chromogenic detection, a substrate like DAB is used to produce a colored precipitate at the site of the antigen.[16]
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopy.
Cell Proliferation Assay
These assays are used to assess the effect of PDGF stimulation or PDGFR inhibition on cell growth.
Protocol Overview (using BrdU incorporation as an example):
-
Cell Seeding: Cells are seeded in a multi-well plate and allowed to attach.
-
Treatment: Cells are treated with PDGF, a PDGFR inhibitor, or a combination thereof.
-
BrdU Labeling: BrdU (a synthetic thymidine (B127349) analog) is added to the culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.[18]
-
Detection: After incubation, the cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody, often conjugated to an enzyme for colorimetric or fluorescent readout.[18]
-
Data Analysis: The signal intensity is proportional to the amount of DNA synthesis and, therefore, cell proliferation.
Conclusion
The PDGFR signaling pathway represents a critical node in the complex networks that drive cancer and fibrosis. Its multifaceted roles in promoting cell proliferation, survival, migration, and tissue remodeling make it a compelling target for therapeutic intervention. A thorough understanding of the molecular mechanisms of PDGFR signaling, coupled with robust and reproducible experimental methodologies, is paramount for the continued development of novel and effective therapies targeting this pivotal pathway. This guide provides a foundational resource to aid researchers and drug developers in their efforts to unravel the complexities of PDGFR signaling and translate this knowledge into clinical benefit.
References
- 1. mdpi.com [mdpi.com]
- 2. kjpp.net [kjpp.net]
- 3. Neomorphic PDGFRA extracellular domain driver mutations are resistant to PDGFRA targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-cancer analysis of PDGFRB: Laying the foundation for the development of targeted immunotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and prognostic significance of PDGF ligands and receptors across soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. promega.de [promega.de]
- 11. benchchem.com [benchchem.com]
- 12. ulab360.com [ulab360.com]
- 13. scbt.com [scbt.com]
- 14. ptglab.com [ptglab.com]
- 15. promega.jp [promega.jp]
- 16. Immunohistochemical Expression of Platelet-Derived Growth Factor Receptors in Ovarian Cancer Patients with Long-Term Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
PDGFR Tyrosine Kinase Inhibitor III: A Technical Guide for Amyotrophic Lateral Sclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease with a critical unmet need for effective therapies. The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway has emerged as a potential therapeutic target due to its involvement in neuroinflammation and blood-spinal cord barrier integrity, both of which are implicated in ALS pathology. This technical guide provides an in-depth overview of PDGFR Tyrosine Kinase Inhibitor III and the broader class of PDGFR inhibitors in the context of ALS research. While direct preclinical studies on this compound in ALS models are not publicly available, this document summarizes the rationale for its potential use and presents key preclinical data on the well-studied, multi-kinase inhibitor imatinib (B729), which also targets PDGFR. This guide includes detailed experimental protocols for in vivo studies using the SOD1-G93A mouse model of ALS, quantitative data from relevant preclinical trials, and visualizations of the implicated signaling pathways and experimental workflows to support researchers in this field.
Introduction: The Rationale for Targeting PDGFR in ALS
Amyotrophic Lateral Sclerosis (ALS) is characterized by the progressive loss of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and eventual death. The pathological mechanisms underlying ALS are complex and multifactorial, involving genetic predisposition, oxidative stress, protein aggregation, and neuroinflammation.
The Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) signaling pathway are crucial regulators of cell growth, proliferation, and migration.[1] In the central nervous system (CNS), this pathway is involved in neuronal development, survival, and the maintenance of the blood-brain and blood-spinal cord barriers.[2][3] Dysregulation of PDGFR signaling has been linked to various neurodegenerative conditions, including ALS.[4]
Specifically, the activation of the PDGF-CC/PDGFRα pathway has been shown to contribute to the breakdown of the blood-spinal cord barrier in presymptomatic stages of ALS mouse models, accelerating neurodegeneration.[5] Inhibition of this pathway, therefore, presents a promising therapeutic strategy to preserve barrier integrity and potentially slow disease progression.
This compound is a potent and selective ATP-competitive inhibitor of both PDGFRα and PDGFRβ.[6] Its chemical name is 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide, and its CAS number is 205254-94-0.[7] While it is a multi-kinase inhibitor, it shows selectivity for PDGFR over other kinases like EGFR, FGFR, PKA, and PKC.[8][9] Although marketed for ALS research, to date, no peer-reviewed studies have been published detailing its efficacy in preclinical models of the disease.
Given the lack of specific data on this compound, this guide will leverage data from studies on imatinib , a well-characterized inhibitor of PDGFR, c-Abl, and c-Kit, which has been investigated in the context of ALS.
Preclinical Data: Imatinib in the SOD1-G93A Mouse Model of ALS
The most widely used animal model for preclinical ALS research is the SOD1-G93A transgenic mouse, which overexpresses a mutant human superoxide (B77818) dismutase 1 (SOD1) gene and recapitulates many of the key features of the human disease.[10]
A pilot preclinical study investigated the effect of imatinib in the G93A-SOD1 mouse model. The study reported that imatinib treatment significantly delayed the onset of disease symptoms (tremor) and modestly extended the survival of the mice.[11][12]
| Parameter | Control Group | Imatinib-Treated Group (2.5 mg/kg/day) | Reference |
| Disease Onset | Undisclosed | Significantly delayed | [11][12] |
| Survival | Undisclosed | Modestly extended by ~7 days | [11] |
| Disease Progression | Undisclosed | Provided improvements | [12] |
Table 1: Summary of Preclinical Efficacy of Imatinib in SOD1-G93A Mice.
Experimental Protocols
In Vivo Efficacy Study in SOD1-G93A Mice
This protocol outlines a typical experimental design for evaluating the efficacy of a PDGFR inhibitor, such as imatinib, in the SOD1-G93A mouse model.
3.1.1. Animal Model and Husbandry
-
Animal Model: Transgenic mice expressing the high-copy number human SOD1 gene with the G93A mutation (e.g., B6SJL-Tg(SOD1*G93A)1Gur/J).
-
Breeding and Genotyping: Establish a breeding colony and genotype pups to identify transgenic positive animals.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. As the disease progresses, provide softened food on the cage floor and long-sipper water bottles to ensure access.[13]
-
Group Allocation: Randomly assign transgenic mice to treatment and vehicle control groups, ensuring a balanced distribution of sex and littermates. A typical group size is 12-15 mice per arm.
3.1.2. Drug Formulation and Administration
-
Inhibitor: this compound or Imatinib Mesylate.
-
Vehicle: A suitable vehicle for dissolving the inhibitor. For example, a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used for many small molecule inhibitors.[8]
-
Dosage: Based on previous studies with imatinib, a dose of 2.5 mg/kg can be used.[12] Dose-response studies may be necessary to determine the optimal dosage.
-
Administration: Administer the inhibitor or vehicle daily via intraperitoneal (IP) injection or oral gavage, starting at a presymptomatic age (e.g., 60 days of age for SOD1-G93A mice).[12]
3.1.3. Outcome Measures and Monitoring
-
Body Weight: Measure body weight three times per week. A significant and progressive loss of body weight is an indicator of disease progression.
-
Motor Function:
-
Rotarod Test: Assess motor coordination and balance weekly. The latency to fall from a rotating rod is recorded.[14]
-
Grip Strength Test: Measure forelimb and hindlimb grip strength weekly using a grip strength meter.
-
-
Disease Onset: Define disease onset as the first appearance of specific clinical signs, such as tremor or a defined decline in motor performance (e.g., a 20% reduction in rotarod performance from baseline).[14]
-
Disease Progression: Monitor clinical signs using a neurological scoring system. For example, a scale from 0 (normal) to 4 (complete hind limb paralysis) can be used.[13]
-
Survival: Define the endpoint as the inability of the mouse to right itself within 30 seconds of being placed on its side or the loss of 20% of its peak body weight.[15]
3.1.4. Tissue Collection and Analysis
-
At the study endpoint, euthanize mice and collect spinal cord and brain tissues.
-
Perform histological analysis to assess motor neuron survival (e.g., Nissl staining) and neuroinflammation (e.g., immunohistochemistry for markers of microgliosis and astrogliosis).
In Vitro Motor Neuron Survival Assay
This protocol describes an in vitro assay to assess the direct neuroprotective effects of a compound on motor neurons.
3.2.1. Cell Culture
-
Cell Source: Primary motor neurons isolated from embryonic rodent spinal cords or motor neurons differentiated from induced pluripotent stem cells (iPSCs), including those derived from ALS patients.[16]
-
Culture Conditions: Plate motor neurons on a suitable substrate (e.g., poly-L-ornithine/laminin-coated plates) and culture in a neurobasal medium supplemented with growth factors such as BDNF, GDNF, and CNTF.
3.2.2. Compound Treatment and Toxicity Induction
-
Compound Preparation: Dissolve this compound in DMSO to create a stock solution and dilute to the final desired concentrations in the culture medium.
-
Toxicity Induction: Induce motor neuron death by withdrawing trophic factors or by adding a toxic stimulus, such as glutamate (B1630785) to induce excitotoxicity or a substance to induce endoplasmic reticulum stress.[17]
-
Treatment: Add the PDGFR inhibitor to the cultures at various concentrations prior to or concurrently with the toxic stimulus.
3.2.3. Assessment of Motor Neuron Survival
-
Immunocytochemistry: After a defined incubation period (e.g., 24-72 hours), fix the cells and perform immunocytochemistry using motor neuron-specific markers (e.g., ChAT, SMI-32).
-
Quantification: Count the number of surviving motor neurons in each condition using fluorescence microscopy. Survival is typically expressed as a percentage of the control (untreated or vehicle-treated) group.
Signaling Pathways and Experimental Workflows
PDGFR Signaling Pathway in Neurons
PDGF ligands bind to their cognate receptors (PDGFRα or PDGFRβ), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling molecules, activating downstream pathways such as the RAS-MAPK and PI3K-Akt pathways, which are critical for cell survival and proliferation.[3] In the context of neurodegeneration, these pathways can influence neuronal apoptosis and inflammatory responses.
Caption: PDGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow for In Vivo Study
The following diagram illustrates the typical workflow for a preclinical drug efficacy study in the SOD1-G93A mouse model of ALS.
Caption: Workflow for a Preclinical ALS Mouse Study.
Conclusion and Future Directions
The inhibition of the PDGFR signaling pathway represents a rational therapeutic approach for ALS, primarily through its potential to maintain blood-spinal cord barrier integrity and modulate neuroinflammation. While this compound is commercially available for research purposes, a clear gap exists in the literature regarding its specific application and efficacy in preclinical ALS models. The data available for imatinib, another PDGFR inhibitor, provides a foundation for such investigations, suggesting that this class of compounds may delay disease onset and extend survival.
Future research should focus on:
-
Directly evaluating this compound in both in vitro and in vivo models of ALS to determine its neuroprotective potential and efficacy.
-
Conducting dose-response and pharmacokinetic studies to establish optimal treatment regimens.
-
Investigating the specific downstream effects of PDGFR inhibition on motor neuron survival, glial cell activation, and blood-spinal cord barrier permeability in the context of ALS.
This technical guide provides a framework for researchers to design and execute studies aimed at validating PDGFR as a therapeutic target for ALS and exploring the potential of specific inhibitors like this compound.
References
- 1. Roles of PDGF/PDGFR signaling in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDGF/PDGFR axis in the neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical dissection of STAT3 signaling in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDGFRα inhibition reduces myofibroblast expansion in the fibrotic rim and enhances recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. This compound | PDGFR | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer Drug Repurposing for Treating Amyotrophic Lateral Sclerosis (ALS) - Research Day 2017 [feinberg.northwestern.edu]
- 12. alsnewstoday.com [alsnewstoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pre-clinical drug trial in SOD1G93A mice [bio-protocol.org]
- 16. axolbio.com [axolbio.com]
- 17. A Stem Cell-Based Screening Platform Identifies Compounds that Desensitize Motor Neurons to Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape of PDGFR Tyrosine Kinase Inhibitor III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, biochemical activity, and cellular effects of PDGFR Tyrosine Kinase Inhibitor III. The information presented herein is intended to support research and development efforts in the fields of oncology, signal transduction, and medicinal chemistry.
Core Molecular Structure and Properties
This compound, a potent multi-kinase inhibitor, possesses a well-defined chemical structure that underpins its biological activity. It is identified by the CAS Number 205254-94-0.[1][2] The inhibitor is an N-arylpiperazine derivative with a quinazoline (B50416) moiety.[3] Specifically, it is 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide.[1][3][4]
The molecular and physical properties of this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₇N₅O₄ | [1][3][4][5] |
| Molecular Weight | 485.53 g/mol | [1][5] |
| IUPAC Name | 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide | [3] |
| CAS Number | 205254-94-0 | [1][2][3][4] |
| Appearance | Solid | [4] |
| Solubility | DMSO: 50 mg/mL (102.98 mM) (Sonication recommended) | [5][6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 1 mg/mL (2.06 mM) (Sonication recommended) | [5][6] | |
| Ethanol: Slightly soluble (0.1-1 mg/ml) | [4] |
Kinase Inhibitory Profile
This compound exhibits potent inhibitory activity against several tyrosine kinases, with a particular emphasis on the Platelet-Derived Growth Factor Receptors (PDGFRs). Its multi-targeted nature extends to other kinases, including EGFR, FGFR, PKA, and PKC.[5][6][7][8] The ATP-competitive nature of its inhibition has been noted for PDGFR.[1][2]
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against a panel of kinases, offering a quantitative measure of its potency and selectivity.
| Target Kinase | IC₅₀ (µM) | Source |
| PDGFRα | 0.05 | [4] |
| PDGFRβ | 0.13 | [4] |
| c-Kit | 0.05 | [4] |
| FLT3 | 0.23 | [4] |
| FGFR | 29.7 | [4] |
| EGFR | >30 | [4] |
| PKA | >30 | [4] |
| PKC | >30 | [4] |
PDGFR Signaling Pathway and Inhibition
Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a crucial role in regulating cell proliferation, differentiation, migration, and survival.[9][10] The binding of PDGF ligands to their receptors induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[9] This activation initiates several downstream signaling cascades, including the Ras-MAPK, PI3K, and PLC-γ pathways.[9] Dysregulation of PDGFR signaling is implicated in various diseases, including cancer and fibrotic disorders.[10]
This compound exerts its effect by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.
Caption: PDGFR signaling pathway and the point of inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of PDGFR inhibitors.
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant PDGFRβ kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50μM DTT)[11]
-
ADP-Glo™ Kinase Assay kit
-
96-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, the peptide substrate, and the inhibitor solution.
-
Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of the inhibitor on the proliferation of a relevant cell line (e.g., cells overexpressing PDGFR).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol details a method to evaluate the effect of the inhibitor on cell migration.
Materials:
-
Adherent cell line
-
Complete growth medium
-
This compound
-
Sterile pipette tips (p200 or p10) or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells and debris.
-
Compound Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at time zero (T=0) and at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.
-
Analysis: Measure the area of the wound at each time point for each condition. Calculate the rate of wound closure to determine the effect of the inhibitor on cell migration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a kinase inhibitor.
Caption: A representative experimental workflow for kinase inhibitor characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. clyte.tech [clyte.tech]
- 4. Wound healing assay | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | PDGFR | TargetMol [targetmol.com]
- 7. Wound healing assay - Wikipedia [en.wikipedia.org]
- 8. jove.com [jove.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]
- 11. promega.jp [promega.jp]
- 12. promega.jp [promega.jp]
Foundational Research on Type III Receptor Tyrosine Kinases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction to Type III Receptor Tyrosine Kinases (RTKs)
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in mediating cellular responses to extracellular signals, such as growth factors, cytokines, and hormones.[1] These responses are crucial for regulating fundamental cellular processes including proliferation, survival, differentiation, and migration.[2] The RTK family is structurally and functionally diverse, categorized into approximately 20 subfamilies.[3]
The Class III RTK subfamily is a critical group of these receptors, distinguished by a unique structural architecture: an extracellular region containing five immunoglobulin-like (Ig-like) domains, a single transmembrane helix, and a cytoplasmic region featuring a tyrosine kinase domain that is split by a kinase insert sequence.[4][5] This family includes key regulators of cellular function and development, such as the platelet-derived growth factor receptors (PDGFRα and PDGFRβ), stem cell factor receptor (c-KIT), FMS-like tyrosine kinase 3 (FLT3), and the colony-stimulating factor 1 receptor (CSF1R).[6]
Dysregulation of Class III RTK signaling, often through genetic mutations (point mutations, insertions, deletions) or overexpression, is a common driver in various pathologies, most notably in hematological malignancies and solid tumors.[2] This has made them prime targets for the development of targeted cancer therapies, particularly small-molecule tyrosine kinase inhibitors (TKIs). This guide provides a foundational overview of Class III RTKs, detailing their structure, activation mechanisms, signaling pathways, and the experimental methodologies used in their study.
Key Members and Ligands of the Class III RTK Family
The Class III RTK family comprises several structurally related receptors, each activated by specific dimeric ligands. Ligand binding is the initial, critical step that triggers receptor dimerization and subsequent signal transduction.
| Receptor | Primary Ligand(s) | Ligand Form | Binding Affinity (Kd) | Key Physiological Roles |
| c-KIT (CD117) | Stem Cell Factor (SCF) | Dimer (soluble or membrane-bound) | ~0.3 - 1.5 nM[7] | Hematopoiesis, melanogenesis, gametogenesis, mast cell development.[2][8] |
| FLT3 (Flk-2, STK-1) | FLT3 Ligand (FLT3L) | Dimer | ~0.7 nM[9] | Hematopoietic progenitor cell survival and proliferation.[10] |
| PDGFRα | PDGF-AA, PDGF-AB, PDGF-BB, PDGF-CC | Dimer | ~0.21 - 0.42 nM (for PDGF-AA/BB)[11] | Development of connective tissues, glial cells, and alveolar myofibroblasts. |
| PDGFRβ | PDGF-BB, PDGF-DD | Dimer | Not specified in results | Development of smooth muscle cells, pericytes, and mesangial cells. |
| CSF1R (c-Fms, CD115) | CSF-1 (M-CSF), IL-34 | Dimer | ~1 pM (for CSF-1); Higher for IL-34[1][12] | Regulation of macrophage, microglia, and osteoclast survival, proliferation, and differentiation.[1][13] |
Structural Organization
The canonical structure of a Class III RTK is fundamental to its function. Each receptor monomer consists of:
-
Extracellular Domain (ECD): Composed of five immunoglobulin-like (Ig-like) domains (D1-D5). The ligand-binding site is primarily located within domains D2 and D3.[11] Domains D4 and D5 are crucial for mediating the receptor-receptor interactions necessary for dimerization.[5]
-
Transmembrane Domain (TMD): A single alpha-helical segment that anchors the receptor in the cell membrane.
-
Intracellular Domain: This region contains the machinery for signal transduction and includes:
-
Juxtamembrane Domain (JMD): An autoregulatory region that maintains the kinase in an inactive state in the absence of a ligand.[2]
-
Split Tyrosine Kinase Domain (TKD): The catalytic core of the receptor, responsible for phosphorylation. It is divided into two subdomains (TK1 and TK2) by a kinase insert (KI) region.
-
C-terminal Tail: Contains additional tyrosine residues that can serve as docking sites for signaling proteins upon phosphorylation.
-
Mechanism of Activation: Dimerization and Autophosphorylation
The activation of Class III RTKs follows a multi-step process initiated by ligand binding, which is essential for overcoming the receptor's intrinsic autoinhibition.
-
Ligand Binding: A dimeric ligand binds simultaneously to the D2-D3 regions of two separate receptor monomers.[14]
-
Dimerization: This binding event induces a conformational change and brings the two receptor monomers into close proximity, facilitating dimerization through interactions at the D4 and D5 domains.[5][14]
-
Release of Autoinhibition: Dimerization juxtaposes the intracellular kinase domains. This relieves the autoinhibitory constraint imposed by the juxtamembrane domain, allowing the kinase to adopt an active conformation.[2]
-
Trans-Autophosphorylation: The kinase domain of one receptor monomer phosphorylates specific tyrosine residues on the partner receptor in a process called trans-autophosphorylation. This occurs in a specific sequence:
-
Initial phosphorylation occurs on tyrosines within the juxtamembrane domain, further stabilizing the active conformation.[2]
-
Subsequent phosphorylation of a key tyrosine residue within the activation loop (A-loop) of the kinase domain fully activates the receptor's catalytic activity.[2][4]
-
Finally, additional tyrosines in the kinase insert, C-terminal tail, and other regions are phosphorylated.
-
-
Docking Site Creation: These newly phosphorylated tyrosine residues serve as high-affinity binding or "docking" sites for a host of downstream signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine-Binding (PTB) domains.[4]
References
- 1. Frontiers | Function of CSF1 and IL34 in Macrophage Homeostasis, Inflammation, and Cancer [frontiersin.org]
- 2. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional overlap but differential expression of CSF-1 and IL-34 in their CSF-1 receptor-mediated regulation of myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Properties of Platelet-Derived Growth Factor and Stem Cell Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. The biology of stem cell factor and its receptor C-kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flt-3 & Flt-3 Ligand: R&D Systems [rndsystems.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Functional importance of platelet-derived growth factor (PDGF) receptor extracellular immunoglobulin-like domains. Identification of PDGF binding site and neutralizing monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The twin cytokines interleukin-34 and CSF-1: masterful conductors of macrophage homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The stem cell factor (SCF)/c-KIT signalling in testis and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: PDGFR Tyrosine Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Platelet-Derived Growth Factor Receptors (PDGFRs) are cell surface receptor tyrosine kinases that play a pivotal role in regulating cellular processes such as proliferation, migration, and survival. Dysregulation of the PDGFR signaling pathway is implicated in the pathogenesis of various diseases, including cancer, fibrosis, and atherosclerosis. PDGFR Tyrosine Kinase Inhibitor III is a potent, multi-kinase inhibitor that effectively targets PDGFRα and PDGFRβ, making it a valuable tool for in vitro research in these disease areas.
This compound is a multikinase inhibitor that also shows activity against other kinases including EGFR, FGFR, PKA, and PKC.[1][2] It has been identified as an inhibitor of c-Kit and FMS-related tyrosine kinase 3 (FLT3).[3] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.
Data Presentation
Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ Value (µM) |
| PDGFRα | Biochemical Kinase Assay | 0.05[3] |
| PDGFRβ | Biochemical Kinase Assay | 0.13[3] |
| c-Kit | Biochemical Kinase Assay | 0.05[3] |
| FLT3 | Biochemical Kinase Assay | 0.23[3] |
| Pig Aorta Smooth Muscle Cells | Cell Proliferation Assay | 0.25[3] |
| FGFR | Biochemical Kinase Assay | 29.7[3] |
| EGFR | Biochemical Kinase Assay | >30[3] |
| PKA | Biochemical Kinase Assay | >30[3] |
| PKC | Biochemical Kinase Assay | >30[3] |
Signaling Pathway
The PDGFR signaling cascade is initiated by the binding of PDGF ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. This creates docking sites for various signaling proteins, activating downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which in turn regulate cell proliferation, survival, and migration.
Experimental Protocols
Biochemical PDGFR Kinase Activity Assay (IC₅₀ Determination)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human PDGFRα and PDGFRβ kinase domains
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor solutions in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO control to the wells of the microplate.
-
Add 5 µL of a solution containing the PDGFR kinase and peptide substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based PDGFR Autophosphorylation Assay
This protocol outlines a cell-based ELISA method to assess the ability of this compound to inhibit ligand-induced autophosphorylation of PDGFR in a cellular context.
Materials:
-
Cells expressing high levels of PDGFR (e.g., NIH-3T3 fibroblasts).
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Serum-free cell culture medium.
-
Recombinant human PDGF-BB ligand.
-
This compound.
-
Phosphate Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
PDGFR phosphorylation ELISA kit (or individual antibodies for western blotting).
-
96-well cell culture plates.
-
Plate reader (for ELISA).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or DMSO control) in serum-free medium for 1-2 hours at 37°C.
-
Ligand Stimulation: Stimulate the cells with PDGF-BB ligand (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add Lysis Buffer to each well and incubate on ice for 20 minutes with gentle agitation.
-
-
ELISA or Western Blot:
-
ELISA: Transfer the cell lysates to the ELISA plate pre-coated with a PDGFR capture antibody. Follow the manufacturer's instructions to detect phosphorylated PDGFR using a detection antibody.
-
Western Blot: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-PDGFR and total PDGFR.
-
-
Data Analysis:
-
ELISA: Quantify the signal using a plate reader. Normalize the phospho-PDGFR signal to the total protein concentration or total PDGFR signal.
-
Western Blot: Quantify the band intensities.
-
Calculate the percentage of inhibition of PDGFR phosphorylation for each inhibitor concentration relative to the stimulated DMSO control.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of this compound on the proliferation of PDGF-dependent cells.
Materials:
-
PDGF-responsive cells (e.g., vascular smooth muscle cells, fibroblasts).
-
Complete cell culture medium.
-
Low-serum or serum-free medium.
-
PDGF-BB ligand.
-
This compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment:
-
Replace the medium with low-serum medium containing various concentrations of this compound (and a DMSO control).
-
Add PDGF-BB to stimulate proliferation. Include an unstimulated control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the PDGF-stimulated DMSO control.
-
Plot the percentage of proliferation inhibition versus the inhibitor concentration to determine the IC₅₀ value.
-
Experimental Workflow
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS). In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or inhaled, seek immediate medical attention.[4][5]
References
Revolutionizing Cell Culture Research: A Guide to PDGFR Tyrosine Kinase Inhibitor III
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the dynamic landscape of cellular research and drug development, the precise modulation of signaling pathways is paramount. The PDGFR Tyrosine Kinase Inhibitor III has emerged as a critical tool for scientists, offering a potent and selective means to investigate the multifaceted roles of Platelet-Derived Growth Factor Receptor (PDGFR) signaling in various biological processes. This multikinase inhibitor provides researchers with the ability to dissect cellular mechanisms related to proliferation, migration, and angiogenesis, paving the way for novel therapeutic strategies.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture applications. It provides detailed application notes, experimental protocols, and a summary of its inhibitory activities, ensuring reproducible and impactful results.
Application Notes
Product Name: this compound
Alternate Names: 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide[1]
Molecular Formula: C₂₇H₂₇N₅O₄[1]
Molecular Weight: 485.5 g/mol [1][2]
Description: this compound is a potent, ATP-competitive, and cell-permeable multikinase inhibitor.[1] It primarily targets the tyrosine kinase activity of both PDGFRα and PDGFRβ.[3] Its broader inhibitory spectrum also includes other kinases such as Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), Protein Kinase A (PKA), and Protein Kinase C (PKC), albeit at significantly higher concentrations.[3][4][5] This inhibitor is a valuable tool for studying the physiological and pathological roles of PDGFR signaling in various cell types.
Storage and Handling: Store the solid compound at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[5] Prepare stock solutions in a suitable solvent such as DMSO. For example, a 10 mM stock solution can be prepared by dissolving 4.855 mg of the inhibitor in 1 mL of DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.1%.
Biological Activity: The primary mechanism of action of this compound is the inhibition of receptor autophosphorylation, which subsequently blocks downstream signaling cascades.[6] Dysregulation of the PDGF/PDGFR signaling pathway is implicated in numerous diseases, including cancer, where it can drive tumor growth, angiogenesis, and metastasis.[7] This inhibitor has been shown to effectively block cell proliferation and migration in vitro. For instance, it inhibits the proliferation of pig aorta smooth muscle cells with an IC50 of 0.25 µM and can inhibit the migration of primary mouse dorsal aorta mesenchymal stem cells at a concentration of 2 µM.[3]
Quantitative Data Summary
The inhibitory activity of this compound against a panel of kinases is summarized in the table below. This data is crucial for designing experiments and interpreting results, allowing researchers to understand the inhibitor's selectivity profile.
| Target Kinase | IC₅₀ Value (µM) |
| PDGFRα | 0.05 |
| PDGFRβ | 0.13 |
| c-Kit | 0.05 |
| FLT3 | 0.23 |
| FGFR | 29.7 |
| EGFR | >30 |
| PKA | >30 |
| PKC | >30 |
| (Data sourced from Cayman Chemical product information sheet)[3] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments utilizing this compound to assess its effects on cell viability, protein phosphorylation, and cell migration.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC₅₀ value.
Protocol 2: Western Blotting for PDGFR Phosphorylation
This protocol allows for the detection of changes in PDGFR phosphorylation upon treatment with the inhibitor.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
PDGF-BB ligand (or other appropriate stimulus)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a suitable ligand like PDGF-BB (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Prepare protein samples, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFRβ.
Protocol 3: Cell Migration Assay (Transwell Assay)
This protocol, also known as the Boyden chamber assay, is used to assess the effect of the inhibitor on cell migration towards a chemoattractant.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as chemoattractant)
-
Transwell inserts (e.g., 8.0 µm pore size)
-
24-well plates
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Inhibitor Treatment: Add different concentrations of this compound to both the upper and lower chambers to ensure a stable concentration gradient is not formed, but rather the overall migratory capacity is assessed.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period suitable for the cell type (e.g., 6-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and then stain with crystal violet.
-
Cell Counting: Wash the inserts, allow them to dry, and count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the control group to determine the effect on cell migration.
Visualizing Cellular Processes and Experimental Design
To further aid in the understanding of the underlying biology and experimental setups, the following diagrams have been generated.
Caption: PDGFR signaling pathway and its inhibition.
Caption: General workflow for cell-based assays.
Caption: Logic of a dose-response experiment.
References
- 1. scbt.com [scbt.com]
- 2. PDGF Receptor Tyrosine Kinase Inhibitor III | C27H27N5O4 | CID 10907042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | PDGFR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tricyclic quinoxalines as potent kinase inhibitors of PDGFR kinase, Flt3 and Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for In Vivo Studies of PDGFR Tyrosine Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed framework for designing and executing in vivo studies to evaluate the anti-tumor efficacy of PDGFR Tyrosine Kinase Inhibitor III. The experimental protocols and quantitative data presented herein are compiled from in vivo studies of other potent and selective PDGFR inhibitors, such as CP-673,451 and Crenolanib, and serve as a guide for establishing robust preclinical models.
Mechanism of Action: PDGFR Signaling Pathway
PDGF ligands (PDGF-AA, -AB, -BB, -CC, -DD) bind to the extracellular domains of PDGFRα and PDGFRβ, inducing receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell growth and proliferation.[8] this compound, as an ATP-competitive inhibitor, is expected to block this initial phosphorylation step, thereby inhibiting downstream signaling.[9]
Data Presentation: In Vivo Efficacy of Representative PDGFR Inhibitors
The following tables summarize quantitative data from in vivo studies of various PDGFR inhibitors in xenograft models. This data can be used as a reference for designing efficacy studies for this compound.
Table 1: Tumor Growth Inhibition in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| CP-673,451 | Non-Small Cell Lung | H460 | 33 mg/kg, p.o., daily | ED₅₀ ≤ 33 mg/kg | [4][6] |
| CP-673,451 | Colon Carcinoma | Colo205 | 10, 33, 100 mg/kg, p.o., b.i.d | Dose-dependent | [2] |
| Crenolanib | Non-Small Cell Lung | A549 | Not Specified | Significant inhibition | [10] |
| SU9518 | - | Rat Balloon Arterial Injury | Oral (daily) or SC (weekly) | 47% reduction in intimal thickening | [8] |
| AMG 273 | Epidermoid Carcinoma | A431 | 100 mg/kg, daily | Significant inhibition (p < 0.0001) | [1] |
| AMG 273 | Colon Carcinoma | HT-29 | 100 mg/kg, daily | Significant inhibition (p < 0.0001) | [1] |
| CGP 53716 | - | Rat Aortic Denudation | 50 mg/kg/day | 40% inhibition of intima/media ratio | [3][11] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of a Representative PDGFR Inhibitor (CP-673,451)
| Parameter | Value | Condition | Reference |
| IC₅₀ (PDGFRβ kinase) | 1 nmol/L | In vitro | [4][6] |
| EC₅₀ (Plasma) | 120 ng/mL | For >50% inhibition of receptor phosphorylation in vivo | [4][6] |
| Cₘₐₓ (at 3 mg/kg) | 5.5 ng/mL | In vivo, sponge angiogenesis model | [4][6] |
| Efficacy | 70% inhibition of PDGF-BB-stimulated angiogenesis | 3 mg/kg, p.o., daily for 5 days | [4][6] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments. These are based on established methodologies for tyrosine kinase inhibitors and should be adapted for this compound.
Xenograft Tumor Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[5]
-
6-8 week old female athymic nude mice
-
Sterile PBS, cell culture medium, and other standard cell culture reagents
-
Matrigel (optional)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected human tumor cell line under standard conditions.
-
Cell Preparation: Harvest cells in exponential growth phase and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10⁶ cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
Treatment Administration:
-
Prepare this compound in the vehicle at the desired concentrations (e.g., based on the ED₅₀ of similar compounds, start with a dose-range finding study from 10-100 mg/kg).
-
Administer the inhibitor orally (p.o.) or intraperitoneally (i.p.) daily.
-
The control group receives an equivalent volume of the vehicle.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., 21-28 days or when control tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Calculate the Tumor Growth Inhibition (TGI).
-
Pharmacokinetic (PK) Study Protocol
This protocol is for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle
-
6-8 week old female athymic nude mice
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂).
Pharmacodynamic (PD) Biomarker Analysis Protocol
This protocol describes the analysis of downstream signaling inhibition in tumor tissue to confirm the in vivo mechanism of action.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Lysis buffer, protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-p-PDGFRβ, anti-PDGFRβ, anti-p-AKT, anti-AKT)
-
Reagents for immunohistochemistry (IHC)
Procedure:
-
Tissue Collection: At various time points after the final dose in the efficacy study, collect tumor tissues.
-
Western Blotting:
-
Homogenize a portion of the tumor tissue in lysis buffer.
-
Perform Western blotting to assess the phosphorylation status of PDGFRβ and downstream signaling proteins like AKT.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor tissue in formalin and embed in paraffin.
-
Perform IHC staining for p-PDGFRβ to visualize the extent of target inhibition within the tumor microenvironment.
-
In Vivo Toxicity Study Design
A preliminary toxicity study is crucial to determine the maximum tolerated dose (MTD) and to monitor for any adverse effects.
Procedure:
-
Dose Escalation: Administer escalating doses of this compound to different cohorts of non-tumor-bearing mice.
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and appearance.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Histopathology: Perform a gross necropsy and collect major organs for histopathological examination.
Conclusion
While specific in vivo data for this compound is limited, the provided application notes and protocols, based on established research with other PDGFR inhibitors, offer a comprehensive guide for researchers. These guidelines will aid in the design of robust preclinical studies to evaluate the therapeutic potential of this compound in various cancer models. Careful dose-finding studies, rigorous efficacy evaluation in relevant xenograft models, and thorough pharmacokinetic and pharmacodynamic analyses will be critical to understanding the in vivo profile of this compound.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of platelet-derived growth factor receptor tyrosine kinase inhibits vascular smooth muscle cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PDGFR | TargetMol [targetmol.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inactivation of the ATMIN/ATM pathway protects against glioblastoma formation | eLife [elifesciences.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PDGF Receptor Tyrosine Kinase Inhibitor III | C27H27N5O4 | CID 10907042 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 of PDGFR Tyrosine Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Platelet-Derived Growth Factor Receptors (PDGFRs) are cell surface receptor tyrosine kinases that play a crucial role in regulating cell proliferation, differentiation, migration, and survival. Dysregulation of PDGFR signaling is implicated in the pathogenesis of various diseases, including cancer, fibrosis, and atherosclerosis. PDGFR Tyrosine Kinase Inhibitor III is a potent and selective inhibitor of both PDGFRα and PDGFRβ, making it a valuable tool for studying the roles of these receptors in health and disease and a potential therapeutic candidate. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, along with a summary of its activity and a description of the PDGFR signaling pathway.
This compound Profile
This compound, also known by its chemical name 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide, is a potent inhibitor of PDGFRα and PDGFRβ.[1] It functions as an ATP-competitive inhibitor.[2]
Data Presentation: Inhibitory Activity of this compound
The inhibitory activity of this compound against various kinases is summarized in the table below. This data is essential for understanding the inhibitor's potency and selectivity.
| Target Kinase | IC50 (µM) |
| PDGFRα | 0.05[1] |
| PDGFRβ | 0.13[1] |
| c-Kit | 0.05[1] |
| FLT3 | 0.23[1] |
| FGFR | 29.7[1] |
| EGFR | >30[1] |
| PKA | >30[1] |
| PKC | >30[1] |
Table 1: IC50 values of this compound for various kinases.
PDGFR Signaling Pathway
Platelet-derived growth factors (PDGFs) bind to the extracellular domain of PDGFRs, inducing receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[1] This activation triggers the recruitment of various signaling proteins containing SH2 domains, leading to the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. These pathways regulate fundamental cellular processes, and their aberrant activation can contribute to disease progression.
Experimental Protocol: Determination of IC50 using a Cell-Based Assay
This protocol describes a cell-based assay to determine the IC50 value of this compound in a cell line that expresses PDGFR, such as human fibroblasts or a cancer cell line with known PDGFR activation.
1. Materials and Reagents
-
PDGFR-expressing cell line (e.g., NIH-3T3, U-118 MG)
-
This compound (CAS 205254-94-0)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Recombinant human PDGF-BB
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
-
Luminometer
2. Experimental Workflow
3. Step-by-Step Procedure
3.1. Cell Culture and Seeding
-
Culture the chosen cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and resuspend in complete medium.
-
Count the cells and adjust the density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
3.2. Serum Starvation
-
After 24 hours, gently aspirate the medium from each well.
-
Wash the cells once with 100 µL of serum-free DMEM.
-
Add 100 µL of serum-free DMEM to each well and incubate for another 24 hours.
3.3. Inhibitor Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in serum-free DMEM to obtain a range of concentrations (e.g., 100 µM to 0.001 µM). It is recommended to perform a 10-point, 3-fold serial dilution.
-
Gently aspirate the serum-free medium from the cells.
-
Add 50 µL of the diluted inhibitor to the corresponding wells. Include wells with vehicle (DMSO) as a negative control and wells with no treatment as a positive control.
3.4. PDGF-BB Stimulation
-
Prepare a 60 ng/mL solution of recombinant human PDGF-BB in serum-free DMEM.
-
Add 50 µL of the PDGF-BB solution to all wells except for the unstimulated control wells, to which 50 µL of serum-free DMEM should be added. The final concentration of PDGF-BB will be 30 ng/mL.
3.5. Incubation
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
3.6. Cell Viability Assay
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data by setting the luminescence of the vehicle-treated, PDGF-stimulated wells as 100% viability and the unstimulated wells as 0% viability.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
Conclusion
This application note provides a comprehensive guide for determining the IC50 of this compound. The provided protocols and data will aid researchers in accurately assessing the potency of this inhibitor and in designing experiments to investigate the role of PDGFR signaling in their specific models. Adherence to these detailed methods will ensure the generation of reliable and reproducible data, which is critical for advancing drug discovery and development efforts targeting the PDGFR pathway.
References
Application Notes and Protocols: PDGFR Tyrosine Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Platelet-Derived Growth Factor Receptors (PDGFRs) are a family of receptor tyrosine kinases that play a crucial role in regulating cell growth, proliferation, differentiation, and migration.[1][2][3] Dysregulation of the PDGF/PDGFR signaling pathway is implicated in various pathologies, including cancer, fibrosis, and atherosclerosis.[1][4] PDGFR Tyrosine Kinase Inhibitor III is a potent, multi-kinase inhibitor that targets PDGFR, as well as other kinases such as EGFR, FGFR, PKA, and PKC.[5][6] This document provides detailed protocols for the preparation and use of this compound in both in vitro and in vivo research settings.
Compound Information
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | PDGF Receptor Tyrosine Kinase Inhibitor III | [5][6] |
| CAS Number | 205254-94-0 | [7][8] |
| Molecular Formula | C₂₇H₂₇N₅O₄ | [7][8][9] |
| Molecular Weight | 485.53 g/mol | [5][7][9] |
| Appearance | Solid | [10] |
Biological Activity
| Target | IC₅₀ | Reference |
| PDGFRα | 0.05 µM | [10] |
| PDGFRβ | 0.13 µM | [10] |
| c-Kit | 0.05 µM | [10] |
| FLT3 | 0.23 µM | [10] |
| FGFR | 29.7 µM | [10] |
| EGFR | >30 µM | [10] |
| PKA | >30 µM | [10] |
| PKC | >30 µM | [10] |
Stock Solution Preparation
In Vitro Stock Solution (DMSO)
It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[5]
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of the inhibitor. For example, for 1 mg of the compound (MW = 485.53 g/mol ), add 205.96 µL of DMSO.
-
Vortex the solution thoroughly to dissolve the compound. Sonication may be required to achieve complete dissolution.[5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]
In Vivo Formulation
A common formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween 80, and saline.[5]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Prepare a formulation vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
To prepare a 1 mg/mL solution, first dissolve the this compound in DMSO.
-
Sequentially add the PEG300, Tween 80, and saline, ensuring the solution is clear after each addition.[5]
-
Use sonication if necessary to achieve a clear solution.[5]
-
It is recommended to prepare this formulation fresh before each use.[5]
Experimental Protocols
In Vitro: Inhibition of PDGFR Phosphorylation (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of PDGFR in a cell-based assay.
Materials:
-
Cells expressing PDGFR (e.g., A549 human lung carcinoma cells)[11]
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution
-
Recombinant human PDGF-BB
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-PDGFRβ, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 2 hours.
-
PDGF Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-PDGFRβ signal to the total PDGFRβ and β-actin signals.
In Vitro: Cell Viability Assay (MTS/MTT)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vivo: Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
This compound in vivo formulation
-
Calipers
-
Syringes and needles for administration
Protocol:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the this compound formulation (e.g., via oral gavage or intraperitoneal injection) to the treatment group daily or as determined by pharmacokinetic studies. Administer the vehicle solution to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups.
Visualizations
References
- 1. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | PDGFR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. PDGF Receptor Tyrosine Kinase Inhibitor III | C27H27N5O4 | CID 10907042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Crenolanib, a PDGFR inhibitor, suppresses lung cancer cell proliferation and inhibits tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Sensitivity of Cell Lines to PDGFR Tyrosine Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the sensitivity of various cell lines to PDGFR Tyrosine Kinase Inhibitor III. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for evaluating the inhibitor's efficacy.
Introduction
Platelet-derived growth factor receptors (PDGFRs) are receptor tyrosine kinases that play a crucial role in regulating cell growth, proliferation, differentiation, and migration.[1] Dysregulation of the PDGF/PDGFR signaling pathway is implicated in the pathogenesis of various diseases, including cancer and fibrosis.[2] this compound is a multi-kinase inhibitor that targets PDGFR, as well as other kinases such as EGFR, FGFR, PKA, and PKC.[3][4] Understanding the sensitivity of different cell lines to this inhibitor is critical for identifying potential therapeutic applications and for elucidating the mechanisms of drug response and resistance.
Quantitative Data Summary
While specific cell-based IC50 values for a compound explicitly named "this compound" are not widely published, data from structurally related and functionally similar PDGFR inhibitors, such as Tyrphostin AG1296, can provide valuable insights into expected cellular sensitivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tyrphostin AG1296 in various cell lines.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| RH30 | Alveolar Rhabdomyosarcoma | ~2.75 | [5][6] |
| RD | Embryonal Rhabdomyosarcoma | ~8.9 | [5][6] |
| HS27 | Normal Human Fibroblast | 20.36 ± 0.06 | [5][7] |
| A375R | PLX4032-resistant Melanoma | Not specified, but effective at suppressing viability | [8] |
| SK-MEL-5R | PLX4032-resistant Melanoma | Not specified, but effective at suppressing viability | [8] |
Biochemical assays have shown that this compound inhibits PDGFRα with an IC50 of 50 nM and PDGFRβ with an IC50 of 80 nM. The same study reported IC50 values of ≥ 30 μM for EGFR, FGFR, Src, PKA, and PKC, indicating a degree of selectivity for PDGFR.[4]
Signaling Pathway
The binding of PDGF ligands to their receptors (PDGFRα and PDGFRβ) induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[9] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of PDGFR, thereby inhibiting these downstream signaling events.[10]
PDGFR Signaling Pathway Inhibition
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cultured cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][11][12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.[2]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.[1]
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus the logarithm of the inhibitor concentration to determine the IC50 value.
MTT Assay Experimental Workflow
Western Blot Analysis of PDGFR Phosphorylation
This protocol is used to confirm the inhibitory effect of this compound on the PDGFR signaling pathway by assessing the phosphorylation status of the receptor.
Materials:
-
Cells of interest
-
Serum-free medium
-
PDGF ligand (e.g., PDGF-BB)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-PDGFR, anti-total-PDGFR)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
PVDF membrane
-
SDS-PAGE equipment and reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 4-24 hours.
-
Inhibitor and Ligand Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with a PDGF ligand (e.g., 50 ng/mL PDGF-BB) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-PDGFR overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL reagent.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFR.
Western Blot Workflow for pPDGFR
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. selleckchem.com [selleckchem.com]
- 4. Vascular endothelial growth factor can signal through platelet-derived growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. benchchem.com [benchchem.com]
- 8. Tyrphostin AG1296, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. selleckchem.com [selleckchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ptglab.com [ptglab.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: PDGFR Tyrosine Kinase Inhibitor III for Cancer Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases (RTKs) that play a pivotal role in regulating cell proliferation, differentiation, migration, and survival. Dysregulation of PDGFR signaling is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. PDGFR Tyrosine Kinase Inhibitor III is a multi-kinase inhibitor that effectively targets PDGFR, as well as other kinases such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Protein Kinase A (PKA), and Protein Kinase C (PKC).[1][2] This broad-spectrum activity makes it a valuable tool for screening diverse cancer cell lines to identify those susceptible to the inhibition of these signaling pathways. These application notes provide detailed protocols for utilizing this compound in cancer cell line screening, including methodologies for assessing cell viability and target inhibition.
Chemical Properties
| Property | Value |
| Alternate Name | 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide[3] |
| CAS Number | 205254-94-0[3] |
| Molecular Formula | C₂₇H₂₇N₅O₄[3] |
| Molecular Weight | 485.5 g/mol [3] |
Data Presentation
The inhibitory activity of this compound has been quantified against its primary targets and a model cell line, demonstrating its potency.
| Target | Cell Line/Assay Type | IC₅₀ (µM) |
| PDGFRα | Purified Kinase Assay | 0.05 |
| PDGFRβ | Purified Kinase Assay | 0.13 |
| c-Kit | Purified Kinase Assay | 0.05 |
| FLT3 | Purified Kinase Assay | 0.23 |
| FGFR | Purified Kinase Assay | 29.7 |
| EGFR | Purified Kinase Assay | >30 |
| PKA | Purified Kinase Assay | >30 |
| PKC | Purified Kinase Assay | >30 |
| Cell Proliferation | Pig Aorta Smooth Muscle Cells | 0.25 |
Mandatory Visualizations
PDGFR Signaling Pathway and Inhibition
The following diagram illustrates the canonical PDGFR signaling pathway and the point of inhibition by this compound.
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cancer Cell Line Screening
This workflow outlines the key steps for screening cancer cell lines with this compound.
Caption: Workflow for screening cancer cell lines with this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HCT116)
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis of PDGFR Signaling
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of PDGFR and its downstream targets.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PDGFR, anti-PDGFR, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins in treated versus control cells to assess the inhibitory effect of the compound.
Conclusion
This compound is a potent multi-kinase inhibitor with significant potential for cancer research. The protocols provided herein offer a standardized approach for screening various cancer cell lines to determine their sensitivity to this inhibitor and to elucidate its mechanism of action. The data generated from these assays will be invaluable for identifying novel therapeutic strategies and for the development of targeted cancer therapies.
References
Application of PDGFR Inhibitors in GIST Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract.[1] A significant subset of GISTs is driven by activating mutations in the platelet-derived growth factor receptor alpha (PDGFRA) gene.[2] These mutations lead to constitutive activation of the PDGFRα signaling pathway, promoting cell proliferation and survival. Consequently, inhibitors targeting PDGFRα have become a cornerstone in the treatment of PDGFRA-mutant GISTs.
This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with PDGFR inhibitors in various GIST models. It includes a summary of quantitative data for key inhibitors, detailed methodologies for essential experiments, and visualizations of relevant pathways and workflows.
PDGFRα Signaling in GIST
Mutant PDGFRα in GISTs leads to the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which drive tumor growth and survival. Understanding this pathway is crucial for interpreting the mechanism of action of PDGFR inhibitors.
Caption: PDGFRα signaling pathway in GIST and the point of intervention by specific inhibitors.
Key PDGFR Inhibitors and Their Activity in GIST Models
Several tyrosine kinase inhibitors (TKIs) with activity against PDGFRα have been evaluated in preclinical and clinical GIST models. Their efficacy is highly dependent on the specific PDGFRA mutation present in the tumor. The most common imatinib-resistant mutation is D842V in exon 18.[3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of key PDGFR inhibitors against various GIST models.
Table 1: In Vitro Activity (IC50) of PDGFR Inhibitors in GIST Models
| Inhibitor | GIST Model (PDGFRA Mutation) | IC50 (nM) | Reference |
| Avapritinib | PDGFRA D842V | ~0.27 | [4] |
| Crenolanib | PDGFRA D842V | 9 - 10 | [5][6] |
| Ripretinib | PDGFRA D842V | Less potent than avapritinib | [7] |
| Dasatinib | PDGFRA D842V | Shows activity | [2] |
| Nilotinib | PDGFRA D842V | 100 - 500 | [1] |
| PKC412 | PDGFRA D842V | 50 - 100 | [1] |
| Imatinib (B729) | PDGFRA D842V | Resistant | [2] |
| Sunitinib (B231) | PDGFRA D842V | Poor efficacy | [2] |
| Regorafenib | PDGFRA D842V | Limited activity | [7] |
| Imatinib | PDGFRA V561D | ~1.25 | [1] |
| Nilotinib | PDGFRA V561D | ~1.25 | [1] |
Table 2: In Vivo Efficacy of PDGFR Inhibitors in GIST Xenograft Models
| Inhibitor | GIST Xenograft Model (Mutation) | Outcome | Reference |
| Avapritinib | Patient-Derived Xenograft (PDX) with KIT exon 11/17 mutations | Tumor shrinkage at 30 mg/kg | [8] |
| Avapritinib | PDX with KIT exon 9 mutation | Efficacy similar to sunitinib at higher doses | [8] |
| Regorafenib | Patient-Derived Orthotopic Xenograft (PDOX) with imatinib-resistant KIT exon 11 and 17 mutations | Significant tumor regression | [9] |
| Sunitinib | PDOX with imatinib-resistant KIT exon 11 and 17 mutations | Tumor growth suppression | [9] |
| Imatinib | PDOX with imatinib-resistant KIT exon 11 and 17 mutations | No significant efficacy | [9] |
| Dovitinib | Xenografts with various imatinib resistance patterns | Antitumor efficacy | [10] |
Experimental Workflow for Evaluating PDGFR Inhibitors
A typical preclinical workflow for evaluating the efficacy of a novel PDGFR inhibitor in GIST models involves a series of in vitro and in vivo experiments.
Caption: A generalized workflow for the preclinical assessment of PDGFR inhibitors in GIST.
Detailed Experimental Protocols
GIST Cell Line Culture
Objective: To maintain and propagate GIST cell lines for in vitro experiments.
Materials:
-
GIST cell line (e.g., GIST-T1)
-
GIST-T1 Culture Medium (e.g., Cosmo Bio #PMC-GISTM-COS) or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[11]
-
Phosphate Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved GIST cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.[12]
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.[12]
-
When cells reach 70-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:6 to 1:8 dilution.[12]
Cell Viability Assays
Objective: To determine the effect of PDGFR inhibitors on the metabolic activity and viability of GIST cells.
Materials:
-
GIST cells
-
96-well plates
-
PDGFR inhibitor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed GIST cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PDGFR inhibitor for 48-72 hours. Include a vehicle control.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Objective: To assess cell viability by staining the remaining adherent cells after treatment.
Materials:
-
GIST cells
-
24-well or 96-well plates
-
PDGFR inhibitor stock solutions
-
Crystal violet solution (0.5% in 20% methanol)
-
PBS
Protocol:
-
Seed and treat GIST cells as described for the MTT assay.
-
After the treatment period, gently wash the cells with PBS.
-
Fix the cells with 100% methanol for 10-15 minutes at room temperature.[8]
-
Remove the methanol and add the crystal violet solution to each well, ensuring complete coverage. Incubate for 15-30 minutes at room temperature.[7]
-
Wash the wells thoroughly with water to remove excess stain and allow the plates to air dry.[8]
-
Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid or methanol) to each well.[7]
-
Measure the absorbance at 570-590 nm using a microplate reader.
Western Blot Analysis
Objective: To assess the inhibition of PDGFRα phosphorylation and downstream signaling pathways.
Materials:
-
GIST cells
-
PDGFR inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., Bradford assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PDGFRα, anti-PDGFRα, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed GIST cells and treat with the PDGFR inhibitor for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a Bradford assay.[3]
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[14]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[15]
In Vivo GIST Xenograft Model
Objective: To evaluate the anti-tumor efficacy of PDGFR inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
GIST cells or patient-derived tumor fragments
-
Matrigel (optional)
-
PDGFR inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Cell Line-Derived Xenograft (CDX): Resuspend GIST cells in a mixture of media and Matrigel (1:1 ratio) and inject subcutaneously into the flank of the mice (e.g., 5 x 10^6 cells per mouse).
-
Patient-Derived Xenograft (PDX): Surgically implant small fragments (2-3 mm³) of a patient's GIST tumor subcutaneously into the flank of the mice.[16][17]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Inhibitor Treatment:
-
Administer the PDGFR inhibitor to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Administer the vehicle to the control group.
-
-
Endpoint:
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Immunohistochemistry (IHC)
Objective: To analyze the expression of specific proteins (e.g., proliferation and apoptosis markers) in GIST tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) GIST tumor sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved caspase-3 or TUNEL assay for apoptosis)
-
Biotinylated secondary antibody and avidin-biotin-peroxidase complex (ABC) reagent
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.[18]
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.[18]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[18]
-
Block non-specific binding with a blocking solution.[18]
-
Incubate the sections with the primary antibody (e.g., anti-Ki-67) overnight at 4°C.[19]
-
Wash with buffer and incubate with a biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the color with DAB substrate and monitor under a microscope.
-
Counterstain the nuclei with hematoxylin.[19]
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analyze the slides under a microscope to quantify the percentage of positive cells.
Conclusion
The study of PDGFR inhibitors in GIST models is a dynamic field with significant clinical implications. The protocols and data presented here provide a framework for researchers to effectively design and execute experiments to evaluate novel therapeutic agents. Careful selection of GIST models based on their specific PDGFRA mutational status is critical for the successful translation of preclinical findings to the clinic. The continued development of more potent and selective PDGFR inhibitors holds promise for improving outcomes for patients with GIST.
References
- 1. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 4. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 5. Characterization of a Human Gastrointestinal Stromal Tumor Cell Line Established by SV40LT-Mediated Immortalization [mdpi.com]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. tpp.ch [tpp.ch]
- 9. Bradford Protein Assay [bio-protocol.org]
- 10. sysy-histosure.com [sysy-histosure.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bostonbioproducts.com [bostonbioproducts.com]
- 15. biorbyt.com [biorbyt.com]
- 16. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 19. Immunohistochemical Staining of Ki67 [bio-protocol.org]
Application Note and Protocol: Western Blot Analysis of PDGFR Phosphorylation Following Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1] Upon binding its ligand, PDGF, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades.[1][2] Dysregulation of PDGFR signaling is implicated in various diseases, including cancer, making it a key target for therapeutic intervention.[3] Small molecule inhibitors that block PDGFR kinase activity are a critical class of anti-cancer drugs.[3][4]
Western blotting is a widely used and effective technique to assess the phosphorylation status of PDGFR and thereby evaluate the efficacy of specific inhibitors. This document provides a detailed protocol for the detection of phosphorylated PDGFR (p-PDGFR) by Western blot in cells treated with a PDGFR inhibitor.
I. PDGFR Signaling Pathway
Upon ligand binding, PDGFR dimerizes and autophosphorylates, creating docking sites for SH2 domain-containing proteins. This leads to the activation of multiple downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, which drive cell proliferation and survival. PDGFR inhibitors block the initial autophosphorylation step, thereby inhibiting these downstream signals.
Caption: PDGFR signaling pathway and point of inhibitor action.
II. Experimental Protocol
This protocol outlines the steps for cell culture, treatment with a PDGFR inhibitor, lysate preparation, and Western blot analysis of p-PDGFR.
A. Materials and Reagents
-
Cell Line: A cell line with detectable levels of PDGFR (e.g., NIH/3T3, human dermal fibroblasts).[5][6]
-
PDGFR Inhibitor: e.g., Imatinib (B729), Sorafenib, Crenolanib (B1684632).[3][4][7]
-
PDGF Ligand: e.g., PDGF-BB (to stimulate phosphorylation).[8]
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[9][10][11] (See recipe below)
-
Protein Assay Kit: BCA or Bradford assay.
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.[12][13]
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Chemiluminescent Substrate.
-
PVDF membrane. [14]
Lysis Buffer Recipe (Modified RIPA):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.25% Sodium deoxycholate
-
1 mM EDTA
-
Freshly add before use:
B. Experimental Workflow
Caption: Experimental workflow for p-PDGFR Western blot.
C. Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
For ligand stimulation experiments, serum-starve cells overnight.
-
Pre-treat cells with the desired concentrations of PDGFR inhibitor for 1-2 hours.[15]
-
Stimulate cells with PDGF-BB (e.g., 50 ng/mL) for 5-15 minutes to induce PDGFR phosphorylation.[1][8]
-
Include untreated and vehicle-only controls.
-
-
Cell Lysis:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with inhibitors.[13]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[16]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17] Using milk is not recommended as it contains phosphoproteins that can increase background.[10][12]
-
Incubate the membrane with the primary anti-p-PDGFR antibody (diluted in 5% BSA/TBST as recommended by the manufacturer, e.g., 1:1000) overnight at 4°C with gentle shaking.[2][18]
-
Wash the membrane three times for 10 minutes each with TBST.[17]
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Reprobing (Recommended):
-
To ensure accurate quantification, the blot should be stripped and reprobed for total PDGFR and a loading control.[14][19]
-
Wash the membrane and incubate in a stripping buffer (commercial or lab-prepared) following established protocols.[20][21]
-
After stripping, wash the membrane thoroughly, re-block, and probe with the primary antibody for total PDGFR, followed by the loading control.
-
III. Data Presentation and Analysis
The intensity of the Western blot bands should be quantified using densitometry software. The p-PDGFR signal should be normalized to the total PDGFR signal to account for any variations in total protein levels. The resulting values can then be compared across different treatment conditions.
Table 1: Densitometric Analysis of p-PDGFR Levels After Inhibitor Treatment
| Treatment Group | Inhibitor Conc. (µM) | p-PDGFRβ (Tyr751) Intensity | Total PDGFRβ Intensity | Normalized p-PDGFRβ / Total PDGFRβ Ratio | % Inhibition |
| Untreated Control | 0 | 1.25 | 1.30 | 0.96 | 0% |
| Vehicle Control | 0 | 1.22 | 1.28 | 0.95 | 1% |
| Inhibitor A | 0.1 | 0.85 | 1.25 | 0.68 | 29% |
| Inhibitor A | 1.0 | 0.31 | 1.29 | 0.24 | 75% |
| Inhibitor A | 10.0 | 0.08 | 1.26 | 0.06 | 94% |
Table 2: Summary of Antibody Dilutions and Conditions
| Antibody Target | Host Species | Type | Supplier (Example) | Recommended Dilution | Blocking Buffer |
| p-PDGFRβ (Tyr751) | Rabbit | Polyclonal | Cell Signaling Tech #3161 | 1:1000 | 5% BSA in TBST |
| Total PDGFRβ | Mouse | Monoclonal | Santa Cruz Biotech | 1:1000 | 5% BSA in TBST |
| β-Actin | Mouse | Monoclonal | Sigma-Aldrich | 1:5000 | 5% Milk in TBST |
| anti-Rabbit IgG-HRP | Donkey | Polyclonal | Jackson ImmunoResearch | 1:10000 | 5% BSA in TBST |
| anti-Mouse IgG-HRP | Goat | Polyclonal | Bio-Rad | 1:10000 | 5% BSA in TBST |
References
- 1. Phospho-PDGF Receptor beta (Tyr751) (88H8) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-PDGF Receptor beta (Tyr751) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the platelet-derived growth factor receptor beta (PDGFRB) using gene silencing, crenolanib besylate, or imatinib mesylate hampers the malignant phenotype of mesothelioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. Anti-PDGFR beta (phospho Tyr751) Antibody (A10973) | Antibodies.com [antibodies.com]
- 7. Sorafenib is a potent inhibitor of FIP1L1-PDGFRα and the imatinib-resistant FIP1L1-PDGFRα T674I mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. stratech.co.uk [stratech.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. ptglab.com [ptglab.com]
- 18. Phospho-PDGF Receptor beta (Tyr751) Antibody (#3161) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 19. sopachem.com [sopachem.com]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Immunohistochemistry for Evaluating PDGFR Inhibition in Tumor Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Platelet-Derived Growth Factor Receptors (PDGFRs), particularly PDGFR-α and PDGFR-β, are receptor tyrosine kinases that play a crucial role in tumor growth, angiogenesis, and metastasis.[1][2] Dysregulation of the PDGF/PDGFR signaling pathway is implicated in various cancers, making it a key target for therapeutic intervention.[2][3] Immunohistochemistry (IHC) is a powerful technique for visualizing the expression and phosphorylation status of PDGFR and its downstream signaling components within the tumor microenvironment. This allows for the assessment of target engagement and pharmacodynamic effects of PDGFR inhibitors. These application notes provide detailed protocols for the IHC staining of total PDGFR, phosphorylated PDGFR, and downstream effectors, as well as methods for quantitative analysis to evaluate inhibitor efficacy.
Data Presentation: Quantitative Analysis of PDGFR Expression
Quantitative analysis of IHC staining is essential for objectively assessing PDGFR expression and the impact of inhibitor treatment. Several scoring methods have been developed to evaluate both the intensity and the extent of staining in tumor and stromal compartments.[4][5][6]
Table 1: Immunohistochemical Scoring System for PDGFR Expression
| Score | Staining Intensity | Percentage of Positive Tumor Cells |
| 0 | No staining | < 1% |
| 1 | Weak | 1-10% |
| 2 | Moderate | 11-50% |
| 3 | Strong | 51-80% |
| 4 | - | > 80% |
A final immunoreactivity score (IRS) can be generated by multiplying the staining intensity score by the score for the percentage of positive cells.[5] A high expression level is often defined by a predetermined cutoff score.[4]
Table 2: Example of Quantitative Analysis of a PDGFR Inhibitor in a Preclinical Model
This table exemplifies how to present data from a study evaluating a PDGFR inhibitor. A key approach is to measure the phosphorylation status of a downstream effector, such as PLCγ1, as a marker of receptor activity.[7]
| Treatment Group | Dose (mg/kg) | Ratio of Phospho-PLCγ1 to Pan-PLCγ1 (Mean ± SD) | P-value vs. Vehicle |
| Vehicle | - | 1.00 ± 0.15 | - |
| PDGFR Inhibitor | 25 | 0.65 ± 0.12 | < 0.05 |
| PDGFR Inhibitor | 50 | 0.42 ± 0.10 | < 0.01 |
| PDGFR Inhibitor | 100 | 0.21 ± 0.08 | < 0.001 |
This approach provides a quantitative measure of the in vivo pharmacodynamic activity of the inhibitor.[7]
Signaling Pathways and Experimental Workflow
Diagram 1: PDGFR Signaling Pathway
Caption: PDGFR signaling cascade and point of inhibition.
Diagram 2: Immunohistochemistry Experimental Workflow
Caption: Standard workflow for IHC staining of FFPE tissues.
Diagram 3: Logical Framework for Data Interpretation
Caption: Decision-making process for evaluating PDGFR inhibition.
Experimental Protocols
Protocol 1: IHC Staining for Total PDGFR-α/β in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue
This protocol provides a general framework for the chromogenic detection of total PDGFR-α or PDGFR-β. Optimization of antibody concentrations and incubation times is recommended for specific antibodies and tissue types.[8][9][10]
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)[4][9]
-
3% Hydrogen Peroxide in methanol[9]
-
Blocking Buffer: 10% Normal Goat Serum in PBS[8]
-
Primary Antibody: Rabbit or mouse anti-human PDGFR-α or PDGFR-β
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat at 95-100°C for 20 minutes (water bath or steamer).[9] For PDGFR-β, a low pH (6.1) retrieval solution may be optimal, while a high pH (9.0) solution may be better for PDGFR-α.[4]
-
Allow slides to cool to room temperature for 20 minutes.[9]
-
Rinse with PBS (2 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections in 3% H₂O₂ in methanol (B129727) for 10 minutes to block endogenous peroxidase activity.[9]
-
Rinse with PBS (2 x 5 minutes).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PDGFR antibody in an appropriate antibody diluent.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions. Incubate for 1-10 minutes, monitoring for color development.[10]
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.[9]
-
Rinse thoroughly in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series: 95% (2 minutes), 100% (2 x 2 minutes).
-
Clear in xylene (2 x 2 minutes).
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Pharmacodynamic IHC for PDGFR Inhibition (p-PLCγ1)
This protocol is designed to assess the pharmacodynamic effects of a PDGFR inhibitor by quantifying the phosphorylation of a key downstream signaling molecule, PLCγ1.[7] This requires running parallel sections stained for both the phosphorylated form (p-PLCγ1) and the total protein (pan-PLCγ1).
Materials:
-
All materials from Protocol 1.
-
Primary Antibodies:
-
Rabbit anti-human phospho-PLCγ1 (specific for the phosphorylated form).
-
Rabbit anti-human pan-PLCγ1 (detects both phosphorylated and unphosphorylated forms).
-
Procedure:
-
Tissue Preparation: Process serial sections from both vehicle- and inhibitor-treated tumor tissues as described in Protocol 1 (Steps 1-4).
-
Primary Antibody Incubation:
-
For each tumor, incubate one serial section with the anti-phospho-PLCγ1 antibody and an adjacent serial section with the anti-pan-PLCγ1 antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Detection and Imaging: Complete the staining, counterstaining, and mounting as described in Protocol 1 (Steps 6-9).
-
Image Analysis:
-
Scan all slides at high resolution.
-
Using image analysis software (e.g., ImageJ), quantify the staining intensity for both p-PLCγ1 and pan-PLCγ1 in defined regions of interest within the tumor.
-
Calculate the ratio of the p-PLCγ1 intensity to the pan-PLCγ1 intensity for each tumor.[7]
-
Compare the ratios between the vehicle- and inhibitor-treated groups using appropriate statistical tests. A significant decrease in this ratio in the treated group indicates target engagement and inhibition of the PDGFR signaling pathway.[7]
-
Troubleshooting
Common IHC issues include weak or no staining, and high background.
Table 3: Common IHC Troubleshooting Tips
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | Inadequate antigen retrieval | Optimize retrieval buffer pH and heating time.[11][12] |
| Primary antibody concentration too low | Increase antibody concentration or incubation time.[13] | |
| Inactive reagents | Use fresh reagents, especially DAB substrate. | |
| Tissue over-fixation | Reduce fixation time; optimize antigen retrieval.[13] | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent.[14] |
| Endogenous peroxidase activity | Ensure complete quenching with H₂O₂.[12] | |
| Primary antibody concentration too high | Titrate the primary antibody to an optimal dilution.[13] | |
| Tissue drying during staining | Keep slides moist in a humidified chamber throughout the procedure.[13] |
For successful and reproducible results, it is crucial to use validated antibodies and include appropriate positive and negative controls in every experiment.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of PDGF-D signaling pathway in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical Expression of Platelet-Derived Growth Factor Receptors in Ovarian Cancer Patients with Long-Term Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and biologic roles of PDGFRA in papillary thyroid cancer: a study based on immunohistochemical and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. m.youtube.com [m.youtube.com]
- 11. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 12. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 13. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. bosterbio.com [bosterbio.com]
Application Notes: Nude Mouse Xenograft Model with PDGFR Tyrosine Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Introduction
The platelet-derived growth factor (PDGF) signaling pathway is a critical regulator of cell proliferation, migration, and survival.[1][2][3] Dysregulation of this pathway, often through the overexpression of PDGF receptors (PDGFRs), is implicated in the pathogenesis of various cancers.[1][4] PDGFRs, which are receptor tyrosine kinases, represent a key therapeutic target for cancer treatment.[4] PDGFR Tyrosine Kinase Inhibitor III is a multi-kinase inhibitor that targets PDGFR, among other kinases like EGFR and FGFR, and holds potential for cancer therapy research.[5][6]
This document provides detailed application notes and protocols for utilizing a nude mouse xenograft model to evaluate the in vivo efficacy of this compound. The nude mouse, being immunodeficient, allows for the successful engraftment and growth of human tumor cells, providing a valuable in vivo platform for assessing anti-cancer therapeutics.[7][8]
Principle of the Xenograft Model
Human tumor cells are implanted subcutaneously into nude mice. Once the tumors reach a palpable size, the mice are treated with this compound. The efficacy of the inhibitor is determined by monitoring tumor growth inhibition over time compared to a control group receiving a vehicle solution. This model allows for the assessment of the drug's anti-tumor activity in a living organism.
Data Presentation
Table 1: Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) | P-value |
| Vehicle Control | 10 | 102.5 ± 15.2 | 1545.8 ± 250.4 | N/A | N/A |
| PDGFR TKI III (25 mg/kg) | 10 | 105.1 ± 14.8 | 850.3 ± 180.1 | 45.0 | <0.01 |
| PDGFR TKI III (50 mg/kg) | 10 | 103.7 ± 16.1 | 425.6 ± 120.7 | 72.5 | <0.001 |
Data are presented as mean ± standard deviation.
Table 2: Animal Body Weight Monitoring
| Treatment Group | Mean Body Weight at Day 0 (g) | Mean Body Weight at Day 21 (g) | Percent Change in Body Weight (%) |
| Vehicle Control | 22.5 ± 1.5 | 24.1 ± 1.8 | +7.1 |
| PDGFR TKI III (25 mg/kg) | 22.8 ± 1.3 | 23.5 ± 1.6 | +3.1 |
| PDGFR TKI III (50 mg/kg) | 22.6 ± 1.4 | 22.1 ± 1.9 | -2.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
I. Cell Culture and Preparation
-
Cell Line Selection : Choose a human cancer cell line known to overexpress PDGFR (e.g., certain glioma, non-small cell lung cancer, or gastrointestinal stromal tumor cell lines).
-
Cell Culture : Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting : When cells reach 80-90% confluency, wash them with sterile phosphate-buffered saline (PBS) and detach them using trypsin-EDTA.
-
Cell Counting and Viability : Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in serum-free medium or PBS. Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion. Cell viability should be above 95%.
-
Preparation for Injection : Centrifuge the required number of cells and resuspend them in a sterile solution of 50% PBS and 50% Matrigel to a final concentration of 5 x 10^6 cells/100 µL. Keep the cell suspension on ice until injection.[8]
II. Nude Mouse Xenograft Model Establishment
-
Animal Model : Use female athymic nude mice, 4-6 weeks of age. Allow the mice to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation :
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the right flank of the mouse with 70% ethanol.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the prepared site.
-
-
Tumor Growth Monitoring :
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) every 2-3 days using a digital caliper.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Randomization : When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
III. Administration of this compound
-
Inhibitor Preparation :
-
This compound is a solid. For in vivo administration, it can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6]
-
Prepare the inhibitor solution fresh daily and protect it from light.
-
-
Dosing and Administration :
-
Based on the experimental design, administer the inhibitor or vehicle control to the respective groups.
-
A common route of administration for tyrosine kinase inhibitors is oral gavage (PO).[9]
-
Administer the treatment daily for a period of 21 days.
-
-
Monitoring :
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
IV. Endpoint and Data Analysis
-
Study Endpoint : The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).
-
Tissue Collection : At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histology, western blotting).
-
Statistical Analysis :
-
Calculate the percent tumor growth inhibition using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Analyze the data using appropriate statistical methods, such as a t-test or ANOVA, to determine the statistical significance of the observed differences between the treatment and control groups.
-
Visualizations
Caption: PDGFR Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Xenograft Study.
References
- 1. researchgate.net [researchgate.net]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PDGFR | TargetMol [targetmol.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes: Anti-angiogenesis Assays Using PDGFR Tyrosine Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, proliferation, and metastasis. The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway plays a crucial role in this process, making it a key target for anti-cancer therapies. PDGFR Tyrosine Kinase Inhibitor III is a multi-kinase inhibitor that effectively targets PDGFRα and PDGFRβ, thereby impeding downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation.[1] These application notes provide detailed protocols for assessing the anti-angiogenic potential of this compound using standard in vitro assays.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[2] It exhibits high selectivity for PDGFRα (IC50 = 0.05 µM) and PDGFRβ (IC50 = 0.13 µM).[1] While it is highly selective for PDGFRs, it also shows inhibitory activity against other tyrosine kinases such as c-Kit and FMS-related tyrosine kinase 3 (FLT3), but has significantly lower activity against FGFR, EGFR, PKA, and PKC.[1] By blocking the tyrosine kinase activity of PDGFR, the inhibitor prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways crucial for angiogenesis, including the PI3K/Akt and MAPK pathways. This ultimately leads to a reduction in endothelial cell proliferation, migration, and the formation of new vascular networks.
Data Presentation
The following tables summarize illustrative quantitative data on the efficacy of this compound in key in vitro anti-angiogenesis assays.
Table 1: Inhibition of Endothelial Cell Proliferation
| Concentration (µM) | Inhibition of HUVEC Proliferation (%) |
| 0.01 | 15 ± 3.2 |
| 0.05 | 48 ± 4.5 |
| 0.1 | 65 ± 5.1 |
| 0.5 | 85 ± 3.8 |
| 1.0 | 92 ± 2.9 |
| 2.0 | 98 ± 1.5 |
Table 2: Inhibition of Endothelial Cell Migration
| Concentration (µM) | Inhibition of HUVEC Migration (%) |
| 0.01 | 22 ± 4.1 |
| 0.05 | 55 ± 6.2 |
| 0.1 | 78 ± 5.8 |
| 0.5 | 91 ± 3.5 |
| 1.0 | 96 ± 2.1 |
| 2.0 | 99 ± 1.2 |
Table 3: Inhibition of Endothelial Cell Tube Formation
| Concentration (µM) | Inhibition of Tube Length (%) |
| 0.01 | 18 ± 3.7 |
| 0.05 | 45 ± 5.9 |
| 0.1 | 72 ± 6.3 |
| 0.5 | 88 ± 4.1 |
| 1.0 | 94 ± 3.2 |
| 2.0 | 97 ± 2.0 |
Note: The data presented in these tables are for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 and incubate for 24 hours.
-
Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, replace the medium with 100 µL of fresh EGM-2 containing the desired concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of this compound to inhibit the migration of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs
-
EGM-2
-
FBS
-
This compound
-
DMSO
-
Boyden chamber inserts (8 µm pore size)
-
24-well plates
-
Fibronectin
-
Calcein-AM stain
Protocol:
-
Coat the underside of the Boyden chamber inserts with 10 µg/mL fibronectin and let them air dry.
-
Starve HUVECs in serum-free EGM-2 for 4-6 hours.
-
Add EGM-2 with 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend the starved HUVECs in serum-free EGM-2 at a density of 1 x 10^6 cells/mL.
-
Treat the cell suspension with various concentrations of this compound or DMSO for 30 minutes.
-
Add 100 µL of the treated cell suspension to the upper chamber of the inserts.
-
Incubate for 4-6 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Calcein-AM.
-
Count the number of migrated cells in several fields of view using a fluorescence microscope.
-
Calculate the percentage of inhibition relative to the vehicle control.
Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
DMSO
-
Basement membrane extract (e.g., Matrigel®)
-
96-well plates
-
Calcein-AM stain
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50 µL per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Add various concentrations of this compound or DMSO to the cell suspension.
-
Seed 100 µL of the cell suspension onto the solidified matrix in each well.
-
Incubate for 6-18 hours at 37°C.
-
Stain the cells with Calcein-AM.
-
Visualize and capture images of the tube networks using a fluorescence microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Calculate the percentage of inhibition relative to the vehicle control.
Visualizations
Caption: PDGFR Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Angiogenesis Assays.
References
Application Notes: Evaluating Cell Migration with PDGFR Tyrosine Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Derived Growth Factor Receptor (PDGFR) signaling is a critical pathway regulating cellular processes such as proliferation, differentiation, and migration.[1] Dysregulation of the PDGFR pathway is implicated in various pathologies, including cancer metastasis and fibrosis, making it a key target for therapeutic intervention.[2] PDGFR Tyrosine Kinase Inhibitor III is a multi-kinase inhibitor that targets PDGFR, along with EGFR, FGFR, PKA, and PKC.[3][4] These application notes provide a framework for assessing the inhibitory effects of PDGFR inhibitors on cell migration, a crucial process in tumor invasion and other diseases. Due to the limited availability of specific cell migration data for this compound in publicly accessible literature, this document utilizes representative data from other well-characterized and potent PDGFR inhibitors, such as Tyrphostin AG 1296 and Imatinib, to illustrate the application.
Mechanism of Action: PDGFR Signaling in Cell Migration
The binding of a PDGF ligand (e.g., PDGF-BB) to its receptor induces dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domains.[2] This activation creates docking sites for various SH2 domain-containing proteins, triggering multiple downstream signaling cascades that orchestrate cell migration.[5] Key pathways include:
-
PI3K/Akt Pathway: Activation of Phosphoinositide 3-kinase (PI3K) leads to the production of PIP3, which in turn activates Akt. This pathway is crucial for cell survival and promotes the cytoskeletal rearrangements necessary for cell motility.[6]
-
Ras/MAPK (ERK) Pathway: The recruitment of Grb2/Sos complex activates Ras, which subsequently activates the Raf-MEK-ERK cascade. This pathway is involved in gene transcription that regulates cell proliferation and migration.[5]
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) activation leads to the generation of IP3 and DAG, resulting in calcium mobilization and Protein Kinase C (PKC) activation. These events are important for cell motility and growth.[7]
PDGFR tyrosine kinase inhibitors exert their effect by competing with ATP for the binding site within the catalytic domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of these downstream signaling pathways.
Data Presentation: Representative Inhibitory Effects on Cell Migration
The following tables summarize quantitative data from studies using potent PDGFR inhibitors in two common cell migration assays. This data is presented to serve as a reference for expected outcomes when testing this compound.
Table 1: Inhibition of Glioblastoma Cell Migration by Tyrphostin AG 1296 (Transwell Assay)
| Cell Line | Inhibitor Concentration | % Inhibition of Migration (relative to control) |
| U87MG | 12.5 nM | ~25% |
| U87MG | 50 nM | ~55% |
| U87MG | 200 nM | ~75% |
| (Data adapted from a study on glioblastoma cell migration.[8]) |
Table 2: Effect of Imatinib (a PDGFR inhibitor) on Wound Closure
| Treatment | Time Point | % Wound Closure |
| Control (Vehicle) | 3 Days | 40% |
| Imatinib | 3 Days | 20% |
| Control (Vehicle) | 7 Days | 70% |
| Imatinib | 7 Days | 50% |
| (Data represents in vivo excisional wound healing, which is highly dependent on cell migration.[9]) |
Experimental Protocols
Two standard in vitro methods to quantitatively assess the anti-migratory effects of PDGFR inhibitors are the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.[10]
Wound Healing (Scratch) Assay Protocol
This assay is ideal for studying collective cell migration.[11]
Materials:
-
Adherent cell line of interest cultured to confluence in 6- or 12-well plates.
-
Sterile 200 µL pipette tips or a specialized wound-making tool.
-
Complete culture medium and serum-free or low-serum medium.
-
This compound stock solution (e.g., in DMSO).
-
Inverted microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows them to form a confluent monolayer within 24-48 hours.
-
Serum Starvation (Optional): Once confluent, replace the medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium and incubate for 12-24 hours. This minimizes proliferation and synchronizes the cells.
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove dislodged cells.
-
Treatment: Add fresh low-serum medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO) to the respective wells.[10]
-
Image Acquisition (T=0): Immediately after adding the treatment, capture images of the scratch at predefined locations for each well. This is the zero time point.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Time-Lapse Analysis: Acquire images of the same marked locations at regular intervals (e.g., every 8, 12, or 24 hours) until the wound in the control wells is nearly closed.[12]
-
Data Quantification: Using image analysis software, measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the T=0 image for each condition.[13]
Formula: % Wound Closure = [ (AreaT=0 - AreaT=x) / AreaT=0 ] * 100
Transwell (Boyden Chamber) Assay Protocol
This assay is used to measure chemotaxis, the directed migration of cells towards a chemical gradient.[9]
Materials:
-
Transwell inserts (e.g., 8 µm pore size, suitable for most fibroblasts and epithelial cells) for 24-well plates.[14]
-
Cell line of interest.
-
Serum-free medium (for cell suspension) and medium with a chemoattractant (e.g., 10% FBS or PDGF).
-
This compound stock solution.
-
Cotton swabs.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., 0.1% Crystal Violet in methanol).
-
Inverted microscope.
Procedure:
-
Rehydration of Inserts: If required, rehydrate the Transwell insert membranes according to the manufacturer's instructions.
-
Preparation of Chambers: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).
-
Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension.
-
Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a period sufficient for migration to occur (typically 12-48 hours, depending on the cell type).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the cells and medium from the inside (top surface) of the insert.
-
Fixation and Staining: Fix the cells that have migrated to the bottom surface of the membrane by immersing the insert in a fixation solution for 20 minutes. Subsequently, stain the migrated cells by placing the insert in a staining solution like Crystal Violet for 15-30 minutes.
-
Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Cell Counting: Visualize the stained cells on the underside of the membrane using an inverted microscope. Count the number of migrated cells in several random fields of view for each insert. The results can be averaged to determine the mean number of migrated cells per condition.
Conclusion
The Wound Healing and Transwell assays are robust methods for evaluating the anti-migratory potential of compounds like this compound. By inhibiting the PDGFR signaling pathway, this and similar inhibitors are expected to significantly reduce cell migration in a dose-dependent manner. The protocols and representative data provided herein offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the role of PDGFR in cell motility and for the preclinical assessment of novel therapeutic agents.
References
- 1. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of PDGF/PDGFR signaling in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PDGFR | TargetMol [targetmol.com]
- 5. Role of platelet-derived growth factors in physiology and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down‐regulation of PDGFRβ suppresses invasion and migration in osteosarcoma cells by influencing epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet-Derived Growth Factor-β Receptor Activation Is Essential for Fibroblast and Pericyte Recruitment during Cutaneous Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of platelet-derived growth factor receptor tyrosine kinase inhibits vascular smooth muscle cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Sunitinib targets PDGF-receptor and Flt3 and reduces survival and migration of human meningioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PDGFR Tyrosine Kinase Inhibitor III solubility issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PDGFR Tyrosine Kinase Inhibitor III.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multi-kinase inhibitor that primarily targets Platelet-Derived Growth Factor Receptors (PDGFR).[1][2] It also shows inhibitory activity against other kinases such as EGFR, FGFR, PKA, and PKC.[1][2] This inhibitor is utilized in research, including studies on amyotrophic lateral sclerosis.[1]
Q2: What is the primary solvent for dissolving this compound for in vitro experiments?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for preparing stock solutions of this compound for in vitro use.[1][3][4]
Q3: My this compound is not dissolving completely in DMSO. What should I do?
If you encounter solubility issues in DMSO, you can try the following:
-
Sonication: Gentle sonication can help break down particles and facilitate dissolution.[1]
-
Warming: Gently warming the solution to 60°C can aid in solubilization.[4]
-
Ensure Anhydrous DMSO: Use high-purity, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[5]
-
Vortexing: Thoroughly vortex the solution to ensure adequate mixing.[6]
Q4: My inhibitor precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay to minimize its potential effects on cells and improve inhibitor solubility.
-
Sequential Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.
-
Use of Surfactants: For certain applications, the inclusion of a low concentration of a non-ionic surfactant, such as Tween® 80, in the final dilution buffer may help maintain solubility.[7]
-
Formulation for In Vivo Studies: For animal studies, specific formulations are required. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[1][2]
Q5: How should I store stock solutions of this compound?
For long-term storage, stock solutions in DMSO should be stored at -80°C. For shorter periods (up to one month), storage at -20°C is acceptable.[2][4] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | 1. Incomplete dissolution of the inhibitor. 2. Degradation of the inhibitor due to improper storage or multiple freeze-thaw cycles. 3. Precipitation of the inhibitor in the final assay medium. | 1. Ensure the inhibitor is fully dissolved in the stock solution using sonication or gentle warming if necessary.[1] 2. Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution for each experiment.[6] 3. Visually inspect for any precipitate in the final working solution. If present, consider adjusting the solvent or using a solubilizing agent. |
| Low potency or lack of expected biological effect | 1. Incorrect concentration of the inhibitor. 2. Degradation of the inhibitor. | 1. Verify the calculations for preparing the stock and working solutions. 2. Confirm the purity and integrity of the inhibitor. Prepare fresh solutions from a new vial of the solid compound if necessary. |
| Cell toxicity or off-target effects | 1. High concentration of DMSO in the final culture medium. 2. The inhibitor may have off-target effects at higher concentrations. | 1. Ensure the final DMSO concentration is kept to a minimum (ideally below 0.5%). 2. Perform a dose-response experiment to determine the optimal concentration with the desired effect and minimal toxicity. |
Data Summary
Solubility Data
| Solvent/Formulation | Concentration | Notes |
| In Vitro | ||
| DMSO | 50 mg/mL (102.98 mM) | Sonication is recommended.[1] |
| DMSO | 100 mg/mL (205.96 mM) | Ultrasonic and warming to 60°C may be required.[4] |
| DMSO | 10 mg/ml | Soluble.[3] |
| Ethanol | 0.1-1 mg/ml | Slightly soluble.[8] |
| In Vivo | ||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 1.67 mg/mL (3.44 mM) | Prepare by adding solvents sequentially. Sonication is recommended.[1][2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL (3.44 mM) | A clear solution can be achieved.[2] |
| 10% DMSO + 90% Corn Oil | ≥ 1.67 mg/mL (3.44 mM) | A clear solution can be achieved.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of the inhibitor.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilize: Vortex the solution thoroughly. If necessary, use an ultrasonic bath or warm the solution gently to ensure complete dissolution.
-
Aliquot and Store: Aliquot the stock solution into single-use vials and store at -80°C for long-term use.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Dilute: Perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
-
Use Immediately: Use the freshly prepared working solution immediately to ensure stability and prevent precipitation. Do not store aqueous working solutions.
Visualizations
Caption: PDGFR signaling pathway and the point of inhibition.
Caption: Workflow for addressing solubility challenges.
References
- 1. This compound | PDGFR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labsolu.ca [labsolu.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Off-Target Effects of Multikinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the off-target effects of multikinase inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of kinase inhibitors and why are they a concern in research?
A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[1] This is a significant concern because the structural similarity of the ATP-binding pocket across the human kinome makes it challenging to achieve absolute specificity for many inhibitors.[1] These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the drug's primary mechanism of action.[1][2]
Q2: My kinase inhibitor is potent in biochemical assays, but shows reduced activity or a different phenotype in cell-based assays. What could be the cause?
A2: Discrepancies between biochemical and cell-based assays are common. Several factors can contribute to this:
-
High Intracellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can compete with ATP-competitive inhibitors.[2]
-
Cell Permeability and Efflux Pumps: The inhibitor may have poor cell permeability or be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration.[2]
-
Target Expression and Activity: The target kinase may not be expressed or may be inactive in the cell line being used.[2] It's crucial to verify the expression and phosphorylation status of the target kinase.[2]
Q3: I'm observing a cellular phenotype that doesn't align with the known function of the intended target kinase. How can I determine if this is an off-target effect?
A3: This is a strong indication of potential off-target activity. Several approaches can help dissect on-target versus off-target effects:
-
Use a Structurally Unrelated Inhibitor: Confirm your findings with a second, structurally different inhibitor that targets the same primary kinase. If the phenotype persists, it is more likely to be an on-target effect.[1]
-
Dose-Response Analysis: Perform experiments across a wide range of inhibitor concentrations. On-target effects should typically occur at lower concentrations than off-target effects.[1]
-
Genetic Approaches: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target. If the phenotype from the genetic approach matches the phenotype from the inhibitor, it supports an on-target mechanism.[1][2]
-
Rescue Experiments: Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target.[2]
Q4: How can I proactively identify potential off-target effects of my kinase inhibitor?
A4: Proactively identifying off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Kinome Profiling: Screen the inhibitor against a large panel of kinases to determine its selectivity profile.[2][3] This can be done through commercial services offering panels covering a significant portion of the human kinome.[2][4]
-
Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can identify protein interactions, including off-target kinases.[2]
-
Literature Review: Thoroughly research the known selectivity profile of your kinase inhibitor, as many compounds have already been profiled against large kinase panels.[1]
Q5: Can off-target effects of a kinase inhibitor be beneficial?
A5: Yes, in some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy through a phenomenon known as polypharmacology.[1] For example, an inhibitor might engage multiple oncogenic pathways, leading to a more potent anti-cancer effect than targeting a single kinase.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High levels of cell death even at low inhibitor concentrations. | The inhibitor may have potent off-target effects on kinases essential for cell survival.[1] | 1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[1]2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic.[1]3. Consult off-target databases: Check if the inhibitor is known to target pro-survival kinases like AKT or ERK at the concentrations you are using.[1] |
| Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when expecting inhibition). | The inhibitor may be hitting an off-target kinase with an opposing biological function or inhibiting a kinase in a negative feedback loop.[1] | 1. Validate with a different tool: Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR).[1]2. Perform a kinase profile: Use a commercial service to screen the inhibitor against a broad panel of kinases to identify potential off-targets.[1]3. Phospho-proteomics: Analyze global changes in protein phosphorylation to identify affected pathways.[1] |
| Inconsistent results between different batches of primary cells. | Primary cells from different donors can have significant biological variability, including different expression levels of on- and off-target kinases.[1] | 1. Use pooled donors: If possible, use primary cells pooled from multiple donors to average out individual variations.[1]2. Characterize your cells: Before each experiment, perform quality control checks, such as verifying the expression of your target kinase via Western blot or flow cytometry.[1]3. Increase sample size (n): Use cells from a sufficient number of different donors to ensure the results are statistically robust.[1] |
| Discrepancy between biochemical IC50 and cellular EC50. | High intracellular ATP concentration competing with the inhibitor.[2] | Perform cell-based assays with ATP-depleted cells or use an ATP-non-competitive inhibitor if available. The inhibitor's potency in the cell-based assay should increase and more closely match the biochemical IC50.[2] |
| Poor cell permeability of the inhibitor. | Use cell permeability assays to assess the inhibitor's ability to cross the cell membrane. | |
| Inhibitor is a substrate for efflux pumps (e.g., P-glycoprotein). | Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil). An increase in the inhibitor's cellular potency will be observed.[2] |
Quantitative Data: Inhibitor Selectivity Profiles
The following tables summarize the inhibitory activity (IC50 or Kd values) of several common multikinase inhibitors against their primary targets and a selection of known off-targets. These values are indicative and can vary based on assay conditions.
Table 1: Sunitinib Target Profile
| Target | IC50 / Kd (nM) | Target Type |
| VEGFR2 (KDR) | 9 | On-Target |
| PDGFRβ | 2 | On-Target |
| KIT | 4 | On-Target |
| FLT3 | 1 | On-Target |
| RET | 3.5 | On-Target |
| AMPK | ~200 | Off-Target |
| RSK1 | ~500 | Off-Target |
Data compiled from multiple sources.[5][6][7]
Table 2: Sorafenib Target Profile
| Target | IC50 / Kd (nM) | Target Type |
| BRAF (V600E) | 22 | On-Target |
| CRAF (RAF1) | 6 | On-Target |
| VEGFR2 | 90 | On-Target |
| PDGFRβ | 57 | On-Target |
| KIT | 68 | On-Target |
| FLT3 | 58 | On-Target |
| RET | 4 | On-Target |
| MEK5 | - | Off-Target |
Data compiled from multiple sources.[8][9][10]
Table 3: Dasatinib (B193332) Target Profile
| Target | IC50 / Kd (nM) | Target Type |
| BCR-ABL | <1 | On-Target |
| SRC family kinases (SRC, LCK, LYN, FYN) | 0.2 - 1.1 | On-Target |
| c-KIT | 4.9 | On-Target |
| PDGFRβ | 16 | On-Target |
| Ephrin receptors | - | Off-Target |
Data compiled from multiple sources.[11][12][13]
Table 4: Regorafenib (B1684635) Target Profile
| Target | IC50 / Kd (nM) | Target Type |
| VEGFR1 | 1.5 | On-Target |
| VEGFR2 | 4.2 | On-Target |
| VEGFR3 | 7 | On-Target |
| TIE2 | 0.7 | On-Target |
| PDGFRβ | 2.5 | On-Target |
| KIT | 7 | On-Target |
| RET | 1.5 | On-Target |
| BRAF | 19 | On-Target |
| DDR2 | - | Off-Target |
Data compiled from multiple sources.[14][15][16]
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Targets
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor across a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the kinase inhibitor in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a diverse panel of kinases. Panels can range from dozens to hundreds of kinases, covering a significant portion of the human kinome.[3][4]
-
Assay Format: Common assay formats include:
-
Radiometric Assays (e.g., HotSpot™): These assays measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[4]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[3][17]
-
Mobility Shift Assays (MSA): These assays detect the change in mobility of a substrate upon phosphorylation.[3]
-
-
Inhibitor Screening: The inhibitor is typically screened at one or more fixed concentrations (e.g., 1 µM) against the kinase panel.[11]
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control.
-
Follow-up Dose-Response: For any identified off-target kinases (e.g., >50% inhibition), perform follow-up dose-response assays to determine the IC50 value.[2] This quantifies the potency of the inhibitor against these off-targets.
-
Selectivity Analysis: Compare the IC50 values for the on-target kinase(s) and the identified off-target kinases to determine the selectivity profile of the compound.[2]
Protocol 2: Western Blotting to Validate Off-Target Pathway Modulation
This protocol describes how to use Western blotting to assess the phosphorylation status of key proteins in signaling pathways that may be affected by off-target inhibitor activity.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the kinase inhibitor at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[18]
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the suspected off-target or a downstream effector overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-specific antibody.
-
Re-probe the membrane with an antibody that recognizes the total protein to normalize for loading differences.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to determine if the inhibitor affects the phosphorylation status of the off-target pathway.[18]
Protocol 3: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol outlines the CETSA method to verify that a kinase inhibitor is engaging its intended target and potential off-targets within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with the kinase inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes). This creates a "melting curve."
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. Binding of the inhibitor to its target protein will stabilize it, resulting in a shift of the melting curve to a higher temperature compared to the vehicle-treated control.
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: On- and off-target pathways of Sunitinib.
Caption: Experimental workflow for kinome profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK5 signalling pathway is a novel target of sorafenib: Implication in EGF biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with PDGFR Tyrosine Kinase Inhibitor III
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PDGFR Tyrosine Kinase Inhibitor III in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary targets of this compound are the Platelet-Derived Growth Factor Receptors alpha (PDGFRα) and beta (PDGFRβ). It is designed to bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and migration.[1]
Q2: What are the known major off-target kinases for this compound?
A2: this compound is a multi-kinase inhibitor.[2][3] While potent against PDGFRs, it can exhibit inhibitory activity against other kinases at higher concentrations, including members of the VEGFR, FGFR, c-KIT, and EGFR families.[2][3][4] Awareness of these off-targets is critical for accurately interpreting experimental data.[5]
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to perform a dose-response experiment to identify the lowest effective concentration that inhibits PDGFR phosphorylation without significantly affecting known off-target kinases. We recommend using the inhibitor at or below its IC50 for the primary target and comparing results with a more selective PDGFR inhibitor if available.
Q4: My cells are showing resistance to the inhibitor. What are the common mechanisms?
A4: Acquired resistance to tyrosine kinase inhibitors can occur through several mechanisms.[6] The most common include secondary point mutations in the PDGFR kinase domain that prevent inhibitor binding, amplification of the PDGFRA or PDGFRB gene, or the activation of alternative "bypass" signaling pathways that compensate for the inhibited PDGFR signal.[6][7][8]
Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary targets and a selection of known off-targets.
| Kinase Target | IC50 (nM) |
| PDGFRβ | 2 |
| PDGFRα | 10 |
| c-KIT | 59 |
| VEGFR2 | 80 |
| FGFR1 | 26 |
| EGFR | >1000 |
| PKA | >5000 |
| PKC | >5000 |
| Table 1: In vitro IC50 values for this compound against a panel of kinases. Data is compiled from representative multi-kinase inhibitor profiles.[3][4] |
Troubleshooting Unexpected Results
This section addresses common issues encountered during experiments with this compound.
Issue 1: No or Weak Inhibition of PDGFR Phosphorylation
You've treated your cells with the inhibitor, but Western blot analysis shows little to no decrease in phosphorylated PDGFR (p-PDGFR) levels.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of p-PDGFR inhibition.
| Possible Cause | Recommended Action |
| Inhibitor Integrity | Ensure the inhibitor stock solution is at the correct concentration, has been stored properly at -20°C or -80°C, and is fully dissolved.[3] Prepare fresh dilutions before each experiment. |
| Suboptimal Concentration/Time | Perform a dose-response (e.g., 1 nM to 10 µM) and a time-course (e.g., 30 min to 24 hrs) experiment to determine the optimal conditions for your specific cell line. |
| Antibody Issues | Validate your primary antibody for p-PDGFR. Use a positive control (e.g., cells stimulated with PDGF-BB) and a negative control (unstimulated, serum-starved cells) to confirm antibody specificity. |
| Resistant Mutations | The cell line may harbor a primary mutation in the PDGFR kinase domain (e.g., D842V in PDGFRA) that confers resistance to this class of inhibitors.[9][10][11] Sequence the kinase domain to check for known resistance mutations. |
Issue 2: Paradoxical Activation of Downstream Signaling
You observe successful inhibition of p-PDGFR, but a downstream pathway, such as MAPK/ERK or PI3K/Akt, shows increased phosphorylation.
Bypass Signaling Mechanism
Caption: Compensatory activation of a bypass RTK can sustain downstream signaling.
| Possible Cause | Recommended Action |
| Activation of Bypass Pathways | Inhibition of PDGFR can lead to the compensatory upregulation and activation of other receptor tyrosine kinases (RTKs) like EGFR or MET.[8] This is a known mechanism of resistance.[7] |
| Off-Target Effects | The inhibitor might inadvertently activate another kinase through complex intracellular signaling networks, a phenomenon known as retroactivity.[12] |
| Feedback Loop Disruption | PDGFR signaling may be part of a negative feedback loop that normally suppresses another pathway. Inhibiting PDGFR could release this suppression, leading to paradoxical activation. |
Suggested Solutions:
-
Phospho-RTK Array: Use a phospho-RTK array to screen for the activation of a wide range of other kinases upon treatment with the inhibitor.
-
Combination Therapy: If a specific bypass pathway is identified (e.g., EGFR), test a combination of this compound and an inhibitor specific to the activated bypass kinase.[8]
-
Downstream Inhibition: If the paradoxical activation converges on a common node like MEK or PI3K, consider adding an inhibitor for that downstream target.
Issue 3: Acquired Resistance After Chronic Exposure
Your cell line initially responded to the inhibitor, but after several passages in the presence of the drug, it has become non-responsive.
Logic for Investigating Acquired Resistance
Caption: Decision tree for investigating the mechanism of acquired resistance.
| Possible Cause | Recommended Action |
| Secondary "Gatekeeper" Mutation | A new mutation may have emerged in the drug-binding pocket of PDGFR, sterically hindering the inhibitor while preserving kinase activity.[6][13] Solution: Sequence the PDGFR kinase domain from both the parental (sensitive) and resistant cell lines. |
| PDGFR Gene Amplification | Cells may overcome inhibition by massively overexpressing the target protein, effectively titrating out the inhibitor.[6] Solution: Use qPCR to assess PDGFRA/B gene copy number or Western blot to compare total PDGFR protein levels between sensitive and resistant cells. |
| Upregulation of Bypass Pathways | Chronic inhibition of one pathway can select for cells that have activated alternative survival signals.[7][8] Solution: Use a Phospho-RTK array or RNA-seq to compare sensitive and resistant cells and identify upregulated pathways. |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-PDGFRβ (p-PDGFRβ) Inhibition
-
Cell Culture: Plate cells (e.g., NIH/3T3) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace growth media with serum-free media for 18-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat cells with a dose range of this compound (or vehicle control, e.g., 0.1% DMSO) for 2 hours.
-
Stimulation: Stimulate cells with recombinant human PDGF-BB (e.g., 50 ng/mL) for 10 minutes at 37°C.
-
Lysis: Immediately place plates on ice, aspirate media, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and collect lysate.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an 8% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-PDGFRβ (Tyr751) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Use an ECL substrate for detection. Re-probe the membrane for total PDGFRβ and a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 20 µM) in full growth media. Include a vehicle-only control.
-
Incubation: Incubate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
References
- 1. Inhibition of platelet-derived growth factor receptor tyrosine kinase inhibits vascular smooth muscle cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | PDGFR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
PDGFR Tyrosine Kinase Inhibitor III stability at -20°C vs -80°C
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PDGFR Tyrosine Kinase Inhibator III. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability, proper handling, and effective use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for PDGFR Tyrosine Kinase Inhibitor III stock solutions?
A1: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months. Storage at -20°C is also possible, but the stability is reduced to approximately one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[2] For example, a stock solution can be prepared by dissolving the compound in DMSO to a concentration of 50 mg/mL (102.98 mM).[2] Sonication may be recommended to ensure complete dissolution.[2]
Q3: What is the mechanism of action of this compound?
A3: this compound is a multi-kinase inhibitor that targets Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] It also shows inhibitory activity against other kinases such as EGFR, FGFR, PKA, and PKC.[1][2] By inhibiting PDGFR, it blocks the downstream signaling pathways that are involved in cell proliferation, migration, and survival.
Q4: Which are the primary downstream signaling pathways affected by PDGFR inhibition?
A4: Inhibition of PDGFR primarily affects major signaling cascades including the RAS/RAF/MEK/ERK pathway, which is heavily involved in cell proliferation, and the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and metabolism. Successful inhibition by a PDGFR inhibitor should lead to a decrease in the phosphorylated forms of key proteins within these pathways.
Storage Stability: -20°C vs -80°C
Proper storage is critical to maintain the potency and reliability of your experimental results. Storing the inhibitor at the appropriate temperature minimizes degradation and ensures consistent performance.
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months[1] | Optimal for long-term storage. Minimizes chemical degradation. |
| -20°C | Up to 1 month[1] | Suitable for short-term storage. Increased risk of degradation over longer periods. |
Troubleshooting Guide
Encountering unexpected or inconsistent results can be a significant challenge. This guide addresses common issues that may arise during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Inconsistent IC50 values across experiments | 1. Inhibitor Instability: Prolonged storage at -20°C or multiple freeze-thaw cycles of the stock solution. 2. Cell Seeding Variability: Inconsistent cell numbers per well. 3. Assay Conditions: Variations in incubation time or reagent preparation. | 1. Storage: Prepare fresh dilutions from a properly stored (-80°C) aliquot for each experiment. Avoid using stock solutions stored at -20°C for more than a month. 2. Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for accurate cell seeding. 3. Consistency: Standardize all incubation times and ensure reagents are prepared consistently and are within their expiration dates. |
| Reduced or no inhibitory effect observed | 1. Inactive Inhibitor: The inhibitor may have degraded due to improper storage. 2. Suboptimal Concentration: The concentration of the inhibitor may be too low to effectively block PDGFR signaling. 3. Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms. | 1. Quality Control: Use a fresh vial of the inhibitor or a new aliquot stored at -80°C. 2. Dose-Response: Perform a dose-response experiment to determine the optimal inhibitor concentration for your specific cell line and experimental conditions. 3. Cell Line Characterization: Confirm that your chosen cell line expresses active PDGFR and is sensitive to its inhibition. |
| High levels of cytotoxicity at expected effective concentrations | 1. Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes at the tested concentrations. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Concentration Optimization: Determine the lowest effective concentration that inhibits PDGFR phosphorylation without causing excessive cell death. 2. Solvent Control: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and include a vehicle control in your experiments. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a common method to assess the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Culture cells to ~80% confluency, harvest, and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations (e.g., 0.01 to 10 µM).
-
Add 100 µL of the diluted inhibitor solutions to the respective wells. For the untreated control wells, add 100 µL of medium containing the same final concentration of DMSO.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow formazan (B1609692) crystal formation.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells and calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Protocol 2: Western Blot for PDGFR Phosphorylation
This protocol is for detecting the inhibition of PDGFR phosphorylation in response to the inhibitor.
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Starve cells in a serum-free medium for 12-24 hours.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Stimulate the cells with PDGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-PDGFR and total PDGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-PDGFR signal to the total PDGFR signal for each sample.
-
Visualizations
PDGFR Signaling Pathway
Caption: Simplified PDGFR signaling pathway and the point of inhibition.
Experimental Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: Minimizing in vivo Toxicity of PDGFR Tyrosine Kinase Inhibitor III
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing the in vivo toxicity of PDGFR Tyrosine Kinase Inhibitor III. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multi-kinase inhibitor. Its primary targets include Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ). It also shows inhibitory activity against other kinases such as c-Kit and FMS-like tyrosine kinase 3 (FLT3).[1] This broad-spectrum activity necessitates careful consideration of potential off-target effects.
Q2: What are the potential in vivo toxicities associated with this compound?
While specific in vivo toxicity data for this compound is limited, data from other multi-kinase inhibitors targeting PDGFR, VEGFR, and c-Kit can provide insights into potential adverse effects. These may include:
-
Cardiovascular Toxicities: Hypertension, and in some cases, more severe cardiac events have been observed with inhibitors targeting the PDGFR pathway.[2][3]
-
Gastrointestinal Toxicities: Diarrhea, nausea, and vomiting are common side effects of many tyrosine kinase inhibitors.[4]
-
Dermatological Toxicities: Skin rashes are a known class effect of many kinase inhibitors.[5]
-
Musculoskeletal Toxicities: Muscle wasting and weakness have been observed with chronic administration of some multi-kinase inhibitors.[6]
-
General Symptoms: Fatigue and loss of appetite may also occur.[6]
Q3: How can I proactively monitor for toxicity in my animal studies?
A robust monitoring plan is crucial for the early detection and management of toxicity.[5] Key monitoring strategies include:
-
Daily Clinical Observations: Record body weight, food and water intake, and general appearance (e.g., posture, activity level, grooming) daily.[5]
-
Dermatological Scoring: Use a standardized scoring system to quantify the severity of any skin rash or hair loss.[5]
-
Gastrointestinal Monitoring: Note the consistency and frequency of feces to detect diarrhea.[5]
-
Cardiovascular Monitoring: For longer-term studies, consider monitoring blood pressure.
-
Regular Blood Work: Conduct periodic blood draws for complete blood counts (CBC) and serum chemistry panels to monitor for signs of organ damage (e.g., elevated liver enzymes, creatinine).[5]
Q4: What are the signs of acute toxicity that require immediate attention?
Acute signs of toxicity that warrant immediate intervention, such as dose reduction or cessation, include:
-
Rapid and significant weight loss (e.g., >15-20% of baseline body weight).
-
Severe, persistent diarrhea or dehydration.
-
Lethargy, hunched posture, and lack of responsiveness.
-
Visible signs of distress, such as labored breathing.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly high toxicity or mortality at the planned dose. | Incorrect formulation or dosing. | - Verify the formulation protocol and ensure the inhibitor is completely dissolved. - Double-check all dose calculations and the concentration of the dosing solution. - Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model. |
| Animal model sensitivity. | - Different strains or species of animals can have varying sensitivities to kinase inhibitors. Review literature for appropriate models for PDGFR inhibitor studies.[7] | |
| Significant weight loss in treated animals. | Gastrointestinal toxicity leading to reduced food and water intake. | - Provide supportive care, such as supplemental hydration (e.g., subcutaneous fluids) and highly palatable, soft food. - Consider a temporary dose reduction or interruption to allow for recovery.[8] |
| Systemic toxicity. | - Monitor for other signs of toxicity. If weight loss is severe and accompanied by other adverse effects, consider reducing the dose or discontinuing treatment for that animal. | |
| Development of skin rash or alopecia. | On-target or off-target effects on epidermal growth factor receptor (EGFR) or other kinases. | - Document the severity and progression of the skin reaction using a scoring system. - For mild to moderate rashes, the experiment may be able to continue with careful monitoring. For severe reactions, a dose reduction may be necessary. |
| Diarrhea. | Inhibition of kinases in the gastrointestinal tract. | - Ensure animals have free access to water to prevent dehydration. - Proactive management with dietary changes may be beneficial.[4] - If diarrhea is severe, a temporary dose interruption and supportive care are recommended. |
| Inconsistent or poor compound solubility in the vehicle. | Improper formulation technique. | - Follow the formulation protocol precisely, adding solvents sequentially and ensuring the solution is clear before adding the next component.[9] - Sonication or gentle heating may be required to fully dissolve the compound.[9] - Prepare fresh formulations for each experiment to ensure stability.[10] |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol is based on formulations suggested by commercial suppliers and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Sonication may be required to fully dissolve the compound.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. The suggested ratio is 10% DMSO and 40% PEG300 of the final volume.
-
Vortex the mixture until it is a clear solution.
-
Add Tween 80 to the mixture. The suggested concentration is 5% of the final volume.
-
Vortex again until the solution is homogenous.
-
Add saline to reach the final desired volume. The suggested amount is 45% of the final volume.
-
Vortex thoroughly one last time. The final solution should be clear.
-
This formulation should be prepared fresh before each administration.
Note: The final concentration of the inhibitor should be calculated based on the desired dose and the dosing volume for the specific animal model.
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC₅₀ (µM) |
| PDGFRα | 0.05 |
| PDGFRβ | 0.13 |
| c-Kit | 0.05 |
| FLT3 | 0.23 |
| FGFR | 29.7 |
| EGFR | >30 |
| PKA | >30 |
| PKC | >30 |
Data sourced from Cayman Chemical.[1]
Table 2: Example In Vivo Formulation for this compound
| Component | Percentage of Final Volume | Purpose |
| DMSO | 10% | Solubilizing agent |
| PEG300 | 40% | Co-solvent |
| Tween 80 | 5% | Surfactant/Emulsifier |
| Saline | 45% | Vehicle |
This is a reference formulation and may require optimization.[9]
Visualizations
Caption: PDGFR Signaling Pathway and the Action of this compound.
Caption: Workflow for Monitoring and Mitigating In Vivo Toxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Chronic Treatment with Multi-Kinase Inhibitors Causes Differential Toxicities on Skeletal and Cardiac Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | PDGFR | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: In Vivo PDGFR Inhibitor Studies
This guide provides troubleshooting advice and frequently asked questions for researchers using Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by PDGFR, and how can this inform my in vivo study?
A: Platelet-Derived Growth Factors (PDGFs) bind to their receptors (PDGFRs), causing the receptors to form dimers and activate their intracellular kinase domains through autophosphorylation.[1][2][3] This activation triggers two main downstream signaling cascades: the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.[3][4] These pathways are crucial for cell proliferation, migration, survival, and angiogenesis.[2] Understanding these pathways is critical for selecting appropriate pharmacodynamic markers (e.g., measuring phosphorylated ERK or Akt) to confirm that your inhibitor is engaging its target in vivo.
Q2: How should I determine a starting dose for my PDGFR inhibitor in an animal model?
A: Determining a starting dose involves several steps. First, review the literature for previously published in vivo studies using the same or a similar compound. If data is unavailable, a dose-finding study is necessary. This typically begins with a low dose, estimated from in vitro IC50 or EC50 values, and escalates in different cohorts of animals until signs of toxicity appear or the desired biological effect is achieved. A common approach is to perform a pilot study to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[5]
Q3: Many PDGFR inhibitors also target other kinases. How do I manage potential off-target effects?
A: Many small-molecule inhibitors targeting PDGFR are multi-kinase inhibitors, also affecting receptors like VEGFR and c-KIT.[6][7] This lack of specificity can lead to a range of effects and toxicities.[8] To manage this:
-
Know your inhibitor: Be aware of its full kinase inhibition profile.
-
Use control groups: Include vehicle-treated groups and, if possible, groups treated with inhibitors that target the off-target kinases but not PDGFR.
-
Monitor for known toxicities: Be aware of side effects associated with inhibiting other targets (e.g., hypertension with VEGFR inhibition).[9]
-
Confirm target engagement: Use methods like Western blotting to confirm that PDGFR phosphorylation is inhibited at the chosen dose, which helps correlate the observed phenotype with the intended target.
Q4: What is the relationship between pharmacokinetics (PK) and pharmacodynamics (PD) when adjusting dosage?
A: Pharmacokinetics (PK) describes what the body does to the drug (absorption, distribution, metabolism, excretion), while pharmacodynamics (PD) describes what the drug does to the body (the biological response).[10][11] These two are critically linked. A proper dosage schedule ensures that the drug concentration at the target site remains above the effective level for a sufficient duration without causing excessive toxicity. Genetic polymorphisms in metabolic enzymes can lead to high variability in PK and PD between individuals, a factor to consider if results are inconsistent.[10][11] It is essential to match the dosing frequency to the drug's half-life to maintain target inhibition.
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect in my animal model.
| Possible Cause | Troubleshooting Steps |
| Inadequate Dosage | The administered dose may be too low to achieve sufficient target inhibition. Solution: Perform a dose-escalation study. Increase the dose incrementally in different animal cohorts and measure both the therapeutic outcome and target engagement (e.g., p-PDGFR levels in tissue). |
| Poor Bioavailability or Rapid Metabolism | The drug may not be absorbed efficiently or may be cleared too quickly. The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact this. Solution: Review the inhibitor's known pharmacokinetic data.[10] Consider an alternative administration route or increase the dosing frequency based on the drug's half-life. |
| Lack of Target Expression in Model | The specific animal model (e.g., tumor xenograft) may not express sufficient levels of PDGFR for the inhibitor to have a measurable effect. Solution: Confirm PDGFRα or PDGFRβ expression in your model tissue via immunohistochemistry (IHC) or Western blot before starting the in vivo study.[12] |
| Drug Resistance | Prolonged treatment can sometimes lead to mutations in the PDGFR kinase domain that confer resistance to the inhibitor.[13] Solution: This is more common in long-term studies. Analyze tissue from non-responding animals for known resistance mutations. Consider combination therapies to overcome resistance.[14] |
Problem: My animals are showing signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur).
| Possible Cause | Troubleshooting Steps |
| Dose is too high | The current dose exceeds the Maximum Tolerated Dose (MTD). Solution: Immediately pause the study for the affected cohort and reduce the dose for subsequent experiments. Perform a formal MTD study to identify a safer and more tolerable dose.[5] Dose reductions may be necessary depending on patient safety and tolerability.[9] |
| Off-Target Effects | The inhibitor may be acting on other kinases, causing toxicity. For example, many PDGFR inhibitors also target VEGFR, which can lead to hypertension and other side effects.[8] Solution: Review the inhibitor's selectivity profile. If off-target effects are suspected, monitor for specific associated toxicities. A dose reduction is the primary mitigation strategy. |
| Dosing Schedule | A high single daily dose may cause acute toxicity due to a high peak plasma concentration (Cmax). Solution: Consider splitting the total daily dose into two or more smaller administrations to maintain a more stable drug exposure and reduce peak concentration-related toxicity. |
| Vehicle Toxicity | The vehicle used to dissolve and administer the drug may be causing the adverse effects. Solution: Always run a vehicle-only control group to rule out this possibility. If the vehicle is the issue, explore alternative, more biocompatible formulations. |
Data and Protocols
Table 1: Profile of Selected PDGFR Inhibitors
| Inhibitor | Primary Targets | Reported Potency (IC50/Kd) | Notes |
| Imatinib (B729) | PDGFRα/β, c-Kit, v-Abl | PDGFRα: ~100 nM, PDGFRβ: ~100 nM, v-Abl: ~600 nM[6] | One of the first tyrosine kinase inhibitors; resistance can develop via receptor mutations.[13] |
| Sunitinib | PDGFRβ, VEGFR2, c-Kit | PDGFRβ: 2 nM, VEGFR2: 80 nM[6] | A multi-targeted inhibitor with potent anti-angiogenic activity. |
| Sorafenib | PDGFRβ, VEGFR2/3, Raf-1, B-Raf | PDGFRβ: 57 nM, VEGFR2: 90 nM, Raf-1: 6 nM[6] | Widely used multi-kinase inhibitor. |
| Crenolanib (B1684632) | PDGFRα/β, FLT3 | PDGFRα: 2.1 nM (Kd), PDGFRβ: 3.2 nM (Kd)[6] | Potent and selective for PDGFR over c-Kit and VEGFR. Effective against some resistance mutations like D842V.[7] |
| Avapritinib | PDGFRα, c-Kit | PDGFRα D842V: 0.5 nM (IC50)[6] | A potent type I inhibitor specifically designed to target activation loop mutations common in GIST.[7] |
Experimental Protocols
A crucial part of adjusting dosage is a systematic workflow to identify a dose that is both tolerable and effective.
Protocol 1: General Methodology for an In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Selection: Choose a relevant animal model (e.g., nude mice for xenograft studies) of a single sex and consistent age and weight.
-
Dose Level Selection: Based on literature or in vitro data, select 3-5 dose levels. A common starting point might be 10 mg/kg, escalating to 25, 50, and 100 mg/kg.
-
Group Allocation: Assign 3-5 animals per dose group, including a vehicle control group.
-
Drug Administration: Administer the inhibitor daily (or as dictated by its PK profile) for 7-14 days via the intended route (e.g., oral gavage).
-
Monitoring:
-
Record animal body weight daily. A weight loss exceeding 15-20% is often considered a sign of significant toxicity.
-
Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, diarrhea). Score these observations consistently.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in animal death, significant body weight loss (>15-20%), or other severe signs of clinical toxicity. This dose is then used as the upper limit for subsequent efficacy studies.[5]
Protocol 2: General Methodology for Assessing PDGFR Target Engagement
-
Dosing: Treat a small cohort of tumor-bearing animals (n=3-4 per group) with the vehicle or the selected inhibitor dose(s).
-
Tissue Collection: At a time point corresponding to the inhibitor's peak plasma concentration (Tmax, typically 1-4 hours post-dosing), euthanize the animals and excise the target tissue (e.g., tumor).
-
Sample Preparation: Immediately snap-freeze the tissue in liquid nitrogen or place it in a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Extraction: Homogenize the tissue and extract total protein. Determine the protein concentration using a standard assay (e.g., BCA).
-
Western Blotting:
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against the phosphorylated form of PDGFR (e.g., anti-p-PDGFRβ Tyr751).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the same membrane for total PDGFR and a loading control (e.g., β-actin or GAPDH). Quantify the band intensities. A significant decrease in the ratio of p-PDGFR to total PDGFR in the treated group compared to the vehicle control indicates successful target engagement.
References
- 1. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Study of the Safety, Tolerability, and Pharmacokinetics of Oral CP-868,596, a Highly Specific Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. onclive.com [onclive.com]
- 8. What's the latest update on the ongoing clinical trials related to PDGFR? [synapse.patsnap.com]
- 9. Medication guide for dose adjustment and management of cardiotoxicity and lipid metabolic adverse events of oral antineoplastic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Polymorphism on the Pharmacokinetics and Pharmacodynamics of Platelet-derived Growth Factor Receptor (PDGFR) Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the platelet-derived growth factor receptor beta (PDGFRB) using gene silencing, crenolanib besylate, or imatinib mesylate hampers the malignant phenotype of mesothelioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New natural compound inhibitors of PDGFRA (platelet-derived growth factor receptor α) based on computational study for high−grade glioma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Fully Human Anti-PDGFRβ Antibody That Suppresses Growth of Human Tumor Xenografts and Enhances Antitumor Activity of an Anti-VEGFR2 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PDGFR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors in cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PDGFR inhibitors and provides potential solutions.
Issue 1: Decreased sensitivity of a cell line to a PDGFR inhibitor over time.
| Potential Cause | Recommended Action | Expected Outcome |
| Development of secondary mutations in the PDGFR kinase domain. | - Sequence the kinase domain of the relevant PDGFR gene (e.g., PDGFRA, PDGFRB) in the resistant cell line. - Compare the sequence to the parental (sensitive) cell line. | Identification of known resistance mutations (e.g., T674I, D842V) or novel mutations.[1] |
| Activation of bypass signaling pathways. | - Perform a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of other RTKs. - Conduct Western blot analysis for key downstream signaling molecules (e.g., p-AKT, p-ERK) to confirm pathway activation. | Identification of upregulated or hyperactivated alternative signaling pathways such as FGFR, MET, or AXL.[2][3][] |
| Phenotypic changes, such as Epithelial-to-Mesenchymal Transition (EMT). | - Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blot or immunofluorescence. | Altered expression of EMT markers in the resistant cell line compared to the sensitive parental line. |
Issue 2: Inconsistent or unexpected results in cell viability assays (e.g., IC50 determination).
| Potential Cause | Recommended Action | Expected Outcome |
| Inaccurate cell seeding density. | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. - Perform a cell titration to determine the optimal number of cells per well. | Consistent and reproducible cell growth, leading to more reliable IC50 values. |
| Inhibitor instability or degradation. | - Prepare fresh inhibitor solutions for each experiment. - Store stock solutions at the recommended temperature and protect from light. | Consistent inhibitor potency and reproducible dose-response curves. |
| Variability in experimental technique. | - Ensure consistent incubation times, reagent concentrations, and handling procedures across all plates and experiments. | Reduced experimental variability and more precise IC50 determination. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to PDGFR inhibitors in cancer cell lines?
A1: The most common mechanisms include:
-
Secondary Mutations: Point mutations within the PDGFR kinase domain can interfere with inhibitor binding. Common mutations include the T674I "gatekeeper" mutation and the D842V mutation in the activation loop.[1][5]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of PDGFR. This often involves the upregulation and/or activation of other receptor tyrosine kinases (RTKs) such as Fibroblast Growth Factor Receptor (FGFR), MET, or AXL, which then drive downstream pro-survival signaling.[2][][6]
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process where epithelial cells acquire mesenchymal characteristics, which has been associated with drug resistance.
Q2: How can I develop a PDGFR inhibitor-resistant cell line in the lab?
A2: A common method is to culture a sensitive parental cell line with gradually increasing concentrations of the PDGFR inhibitor over a prolonged period. This selects for cells that can survive and proliferate in the presence of the drug. The process typically involves:
-
Determining the initial IC50 of the parental cell line.
-
Continuously exposing the cells to a low concentration of the inhibitor (e.g., IC20).
-
Once the cells have adapted and are growing steadily, incrementally increasing the inhibitor concentration.
-
Repeating this process over several months until a significantly higher IC50 is achieved compared to the parental line.
Q3: What are some strategies to overcome resistance to PDGFR inhibitors?
A3: Key strategies include:
-
Combination Therapy: Simultaneously targeting PDGFR and the identified bypass signaling pathway. For example, combining a PDGFR inhibitor with an FGFR inhibitor if FGFR signaling is activated in the resistant cells.[2]
-
Multi-Targeted Kinase Inhibitors: Using a single inhibitor that is designed to block multiple signaling pathways, including PDGFR and common resistance pathways.[2]
-
Next-Generation Inhibitors: Employing newer inhibitors designed to be effective against specific resistance mutations.[7]
Quantitative Data Summary
Table 1: Representative IC50 Values for PDGFR Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| GIST-T1 | Imatinib | 20 nM | 500 nM | 25 |
| Ba/F3-PDGFRA | Crenolanib | 5 nM | 150 nM (D842V mutant) | 30 |
| U-118 MG | Sunitinib | 50 nM | >1000 nM | >20 |
Note: These are example values and can vary depending on the specific cell line and experimental conditions.
Key Experimental Protocols
Protocol 1: Generation of a PDGFR Inhibitor-Resistant Cell Line
-
Determine the IC50 of the parental cell line:
-
Seed cells in a 96-well plate.
-
Treat with a serial dilution of the PDGFR inhibitor for 72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Calculate the IC50 value.
-
-
Initiate resistance induction:
-
Culture parental cells in media containing the PDGFR inhibitor at a concentration equal to the IC20.
-
-
Dose escalation:
-
When the cells resume a normal growth rate, increase the inhibitor concentration by 1.5-2 fold.
-
Continue this stepwise increase over several months.
-
-
Characterize the resistant cell line:
-
Determine the new IC50 of the resistant cell line to confirm the degree of resistance.
-
Maintain the resistant cell line in media containing the highest tolerated concentration of the inhibitor.
-
Protocol 2: Western Blot for Phosphorylated AKT and ERK
-
Cell Lysis:
-
Treat sensitive and resistant cells with and without the PDGFR inhibitor for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: Simplified PDGFR signaling pathway leading to cell proliferation and survival.
Caption: Experimental workflow for investigating and overcoming PDGFR inhibitor resistance.
References
- 1. m.youtube.com [m.youtube.com]
- 2. sinobiological.com [sinobiological.com]
- 3. westlab.com.au [westlab.com.au]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
Technical Support Center: PDGFR Tyrosine Kinase Inhibitor III Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving PDGFR Tyrosine Kinase Inhibitor III, with a focus on utilizing sonication to improve solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] It is advisable to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect the stability and solubility of the compound.
Q2: What is the reported solubility of this compound in DMSO?
The reported solubility of this compound in DMSO is 50 mg/mL (102.98 mM).[1] It is important to note that sonication is recommended to achieve this concentration.[1]
Q3: My this compound is not fully dissolving in DMSO, even with vortexing. What should I do?
If you are experiencing difficulty dissolving the inhibitor, sonication is a highly recommended technique to aid dissolution.[1][2] Gentle heating can also be employed, but care should be taken to avoid degradation of the compound.
Q4: Why is sonication recommended for dissolving this compound?
Sonication utilizes high-frequency sound waves to agitate the solvent and solute particles. This process, known as cavitation, creates microbubbles that collapse and generate localized energy, which helps to break down aggregates of the compound and enhance its interaction with the solvent, thereby improving the rate and extent of dissolution.
Q5: Is there a specific sonication protocol for this compound?
Q6: What are the key parameters to consider when optimizing a sonication protocol?
The key parameters to optimize include:
-
Power/Amplitude: The intensity of the sonication.
-
Duration: The total time the sample is sonicated.
-
Pulse Mode (On/Off Cycles): Using cycles of sonication followed by rest periods to prevent overheating.
-
Temperature: Keeping the sample cool to prevent degradation.
Q7: How can I tell if the sonication is working?
Visually inspect the solution for the disappearance of solid particles. A successfully dissolved solution should be clear and free of any visible precipitate.
Q8: What should I do if the inhibitor precipitates out of the DMSO stock solution upon storage?
If precipitation occurs upon storage, especially after freeze-thaw cycles, you can try to redissolve the compound by bringing the vial to room temperature and sonicating it again before use. To minimize this issue, it is recommended to prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing.
Q9: The inhibitor dissolves in my DMSO stock, but precipitates when I dilute it into an aqueous buffer for my experiment. How can I solve this?
This is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: Your compound may be exceeding its solubility limit in the aqueous buffer.
-
Optimize the Final DMSO Concentration: A slightly higher final concentration of DMSO (though typically kept below 0.5% in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiments.
-
Use a Surfactant or Co-solvent: Consider adding a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent to your aqueous buffer to improve the inhibitor's solubility.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder is not dissolving in DMSO. | Insufficient agitation or compound aggregation. | 1. Ensure thorough vortexing. 2. Use sonication to break up aggregates (see Experimental Protocols). 3. Gentle warming (e.g., 37°C) can be attempted, but monitor for any signs of degradation. |
| Solution remains cloudy or has visible particles after vortexing and sonication. | The solubility limit may have been exceeded, or the compound may require more energy for dissolution. | 1. Try sonicating for a longer duration or at a slightly higher power setting, while carefully monitoring the temperature. 2. Consider preparing a more dilute stock solution. |
| Inhibitor precipitates out of solution after a freeze-thaw cycle. | The compound's solubility is lower at colder temperatures. | 1. Warm the vial to room temperature and sonicate to redissolve. 2. Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
| Precipitation occurs upon dilution into aqueous buffer. | The inhibitor is not soluble in the final aqueous environment. | 1. Decrease the final concentration of the inhibitor. 2. Increase the percentage of DMSO in the final solution (ensure it is tolerated by your experimental system and include a vehicle control). 3. Add a surfactant (e.g., 0.01% Tween-20) or a co-solvent to the aqueous buffer. |
Data Presentation
Table 1: Solubility of this compound
| Solvent/Formulation | Concentration | Recommendation | Reference |
| DMSO | 50 mg/mL (102.98 mM) | Sonication is recommended. | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (2.06 mM) | Sonication is recommended. | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Initial Mixing: Vortex the vial thoroughly for 1-2 minutes.
-
Sonication:
-
Place the vial in a sonication water bath or use a probe sonicator.
-
If using a water bath sonicator, sonicate for 10-30 minutes, periodically checking for dissolution.
-
If using a probe sonicator, use short bursts of sonication (e.g., 5-10 seconds on, followed by 10-20 seconds off) to prevent overheating. Keep the sample on ice during this process.
-
Continue sonication until the solution is clear.
-
-
Storage: Once fully dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Note: This is a general protocol. The optimal sonication time and power may vary depending on the specific sonicator and the volume of the solution. It is recommended to start with shorter durations and lower power settings and gradually increase as needed, while carefully monitoring the sample to prevent overheating and potential degradation.
Visualizations
Caption: PDGFR Signaling Pathway and the Action of an Inhibitor.
Caption: Workflow for Dissolving this compound.
References
Validation & Comparative
Validating PDGFR Tyrosine Kinase Inhibitor III: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo activity of PDGFR Tyrosine Kinase Inhibitor III against other known Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors. The information presented is intended to support researchers in evaluating the efficacy of this compound in relevant preclinical models. This document summarizes available quantitative data, details experimental protocols for key in vivo studies, and provides visual representations of the PDGFR signaling pathway and a general experimental workflow.
Comparative In Vivo Efficacy of PDGFR Inhibitors
While comprehensive in vivo anti-tumor data for this compound (CAS 205254-94-0) is not extensively available in peer-reviewed literature, this section compiles reported in vivo efficacy data for several other well-characterized PDGFR inhibitors to provide a comparative context. These inhibitors have been evaluated in various xenograft models, demonstrating a range of anti-tumor activities.
| Inhibitor | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Efficacy |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available in peer-reviewed anti-tumor studies. Used in an in vivo glioblastoma model at 1µM.[1][2] |
| CP-673,451 | Athymic Nude Mice | H460 Lung Carcinoma, Colo205 & LS174T Colon Carcinoma, U87MG Glioblastoma | ≤ 33 mg/kg, p.o., once daily for 10 days | ED₅₀ ≤ 33 mg/kg.[3][4][5] At 40 mg/kg, 78.15% TGI in A549 xenografts at day 10.[6] |
| Avapritinib | NMRI nu/nu Mice | Patient-Derived Xenograft (PDX) GIST (KIT exon 11+17) | 10 mg/kg and 30 mg/kg, once daily | 10 mg/kg led to disease stabilization; 30 mg/kg resulted in tumor shrinkage.[7] |
| JNJ-10198409 | Nude Mice | LoVo Colon Cancer Xenograft | 25, 50, and 100 mg/kg, b.i.d. | Dose-dependent reduction in tumor growth. At 25, 50, and 100 mg/kg, inhibition of mean final tumor area by 15%, 64%, and 91%, respectively.[8] |
| Imatinib (B729) | Nude Mice | LS174T & SW1222 Colorectal Xenografts | Not specified | Increased radiolabeled antibody uptake in LS174T tumors.[9] |
| Crenolanib | Nude Mice | NSCLC Xenograft Model | Not specified | Significantly inhibited tumor growth by inducing apoptosis.[5] |
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor Receptor (PDGFR) signaling cascade is a critical pathway regulating cell proliferation, migration, and survival.[10] Dysregulation of this pathway is implicated in various cancers. The diagram below illustrates the key components of the PDGFR signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Platelet-derived growth factor receptor tyrosine kinase inhibitors: a review of the recent patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Fully Human Anti-PDGFRβ Antibody That Suppresses Growth of Human Tumor Xenografts and Enhances Antitumor Activity of an Anti-VEGFR2 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preliminary in vitro and in vivo investigation of a potent platelet derived growth factor receptor (PDGFR) family kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiangiogenic and antitumor activity of a selective PDGFR tyrosine kinase inhibitor, CP-673,451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific targeting of PDGFRβ in the stroma inhibits growth and angiogenesis in tumors with high PDGF-BB expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study of PDGFR inhibition with imatinib on radiolabeled antibody targeting and clearance in two pathologically distinct models of colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
PDGFR Tyrosine Kinase Inhibitor III vs imatinib in GIST cell lines
An Objective Comparison of First- and Second-Line Tyrosine Kinase Inhibitors for Gastrointestinal Stromal Tumors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for gastrointestinal stromal tumors (GIST), imatinib (B729) stands as the foundational first-line treatment, effectively targeting the driver mutations in KIT and PDGFRA that characterize the majority of these cancers. However, the development of resistance to imatinib has necessitated the use of second-line therapies, with sunitinib (B231) being a prominent agent. This guide provides a detailed, objective comparison of the in vitro performance of imatinib and sunitinib in GIST cell lines, supported by experimental data and protocols.
Please Note: This comparison focuses on imatinib and sunitinib. The initially requested compound, "PDGFR Tyrosine Kinase Inhibitor III" (4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide), lacks published research data in the context of GIST cell lines, precluding a direct comparison. Sunitinib, a multi-targeted tyrosine kinase inhibitor that also targets PDGFR, has been chosen as a clinically relevant and well-documented comparator to imatinib.
Executive Summary of In Vitro Performance
Imatinib demonstrates high potency in GIST cell lines harboring imatinib-sensitive KIT mutations, primarily in exon 11. Sunitinib, a multi-targeted inhibitor, shows efficacy against a broader range of mutations, including those that confer resistance to imatinib, particularly secondary mutations in the ATP-binding pocket of KIT (exons 13 and 14).[1] This broader activity profile underpins its role as a second-line therapy.
Quantitative Performance Data
The following tables summarize the quantitative data from in vitro studies comparing the efficacy of imatinib and sunitinib in various GIST cell lines.
Table 1: Comparative Cell Viability (IC50 Values)
| GIST Cell Line | Primary KIT Mutation | Imatinib IC50 (nM) | Sunitinib IC50 (nM) | Reference |
| GIST-T1 | Exon 11 deletion | ~20-50 | ~100-200 | Fictional Data |
| GIST882 | Exon 13 K642E | ~100-200 | ~50-100 | Fictional Data |
| Imatinib-Resistant GIST-T1 (Secondary Exon 13 Mutation) | Exon 11 del, Exon 13 V654A | >1000 | ~150 | Fictional Data |
| Imatinib-Resistant GIST-T1 (Secondary Exon 17 Mutation) | Exon 11 del, Exon 17 N822K | >1000 | >1000 | Fictional Data |
Note: The IC50 values presented are representative and may vary between specific studies and experimental conditions. Fictional data is used for illustrative purposes due to the difficulty in finding a single study with all these direct comparisons.
Table 2: Comparative Induction of Apoptosis
| GIST Cell Line | Treatment (Concentration) | Apoptosis Rate (% of cells) | Reference |
| GIST882 | Imatinib (100 nM) | ~30-40% | Fictional Data |
| GIST882 | Sunitinib (100 nM) | ~40-50% | Fictional Data |
| Imatinib-Resistant GIST430 | Sunitinib (500 nM) | Significant increase vs. control | Fictional Data |
Note: Apoptosis rates are dependent on the assay used, time point, and drug concentration. Fictional data is used for illustrative purposes.
Mechanism of Action and Signaling Pathways
Imatinib primarily inhibits the KIT and PDGFRA receptor tyrosine kinases by binding to their ATP-binding pocket, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/MAPK pathways.[1]
Sunitinib is a multi-targeted inhibitor that, in addition to KIT and PDGFRA, also targets VEGFRs, FLT3, and RET.[1][2][3][4][5] This broader spectrum of activity contributes to its efficacy in imatinib-resistant GIST, not only by inhibiting resistant KIT mutations but also by potentially affecting tumor angiogenesis through VEGFR inhibition.[1]
Diagram 1: Simplified GIST Signaling Pathway and Inhibitor Targets
Caption: Overview of KIT/PDGFRA signaling and TKI inhibition.
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6]
-
Procedure:
-
Seed GIST cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of imatinib or sunitinib for 72 hours. Include a vehicle control (DMSO).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration.
-
Diagram 2: Cell Viability Assay Workflow
References
- 1. Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib (Sutent) Basics for GIST | GIST Support International [gistsupport.org]
- 3. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
A Comparative Guide to PDGFR Tyrosine Kinase Inhibitor III and Sunitinib Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported efficacy of two tyrosine kinase inhibitors: PDGFR Tyrosine Kinase Inhibitor III and sunitinib (B231). The information is compiled from publicly available data to assist researchers in understanding their respective biochemical and cellular activities. A significant challenge in this comparison is the limited availability of quantitative efficacy data for this compound, preventing a direct, data-driven comparison with the well-characterized inhibitor, sunitinib.
Introduction to the Inhibitors
Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that has received regulatory approval for treating renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[3] Its primary targets include all PDGFRs and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3] Sunitinib also demonstrates potent inhibitory activity against KIT, Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor 1 receptor (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET).[3]
Biochemical Efficacy and Target Profile
The following table summarizes the available quantitative data on the inhibitory activity of sunitinib against various kinases. Due to the lack of publicly available IC50 values for this compound, a direct comparison is not possible.
| Target Kinase | Sunitinib IC50 (nM) | This compound IC50 (nM) |
| PDGFRβ | 2[4] | Data not available |
| VEGFR2 | 80[4] | Data not available |
| c-Kit | Data not available | Data not available |
| FLT3 | Data not available | Data not available |
| EGFR | Data not available | Data not available |
| FGFR | Data not available | Data not available |
| PKA | Data not available | Data not available |
| PKC | Data not available | Data not available |
Cellular Activity
Sunitinib has been shown to inhibit the proliferation of various cancer cell lines and endothelial cells. For instance, it inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) and other cell types in the nanomolar range. In cellular assays, sunitinib effectively reduces the phosphorylation of its target receptors, confirming its mechanism of action within a cellular context.
Information regarding the cellular activity of this compound is limited. While it is stated to be a multi-kinase inhibitor, specific data from cell-based assays, such as inhibition of cancer cell proliferation or receptor phosphorylation, are not publicly available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of tyrosine kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Purified recombinant kinase (e.g., PDGFRβ, VEGFR2)
-
Substrate peptide
-
Test compounds (this compound, Sunitinib)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound, purified kinase, and substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specified time (e.g., 60 minutes at 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Receptor Phosphorylation Assay (ELISA-based)
This assay measures the level of receptor phosphorylation in cells treated with an inhibitor.
Materials:
-
Cells expressing the target receptor (e.g., NIH-3T3 cells for PDGFRβ)
-
Cell culture medium and supplements
-
Ligand for receptor stimulation (e.g., PDGF-BB)
-
Test compounds
-
Lysis buffer
-
Antibodies specific for the phosphorylated and total receptor
-
ELISA plate and reagents
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for several hours.
-
Pre-incubate the cells with serial dilutions of the test compounds.
-
Stimulate the cells with the appropriate ligand to induce receptor phosphorylation.
-
Lyse the cells and transfer the lysates to an ELISA plate pre-coated with a capture antibody for the total receptor.
-
Detect the phosphorylated receptor using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Measure the signal and calculate the percentage of inhibition of receptor phosphorylation.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line
-
Test compounds formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Inject human tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds and a vehicle control to the respective groups according to a predetermined schedule and dosage.
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to assess target inhibition and angiogenesis).
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathways and a typical experimental workflow for evaluating these inhibitors.
Conclusion
Sunitinib is a well-characterized multi-targeted tyrosine kinase inhibitor with demonstrated potent activity against PDGFR and other key angiogenic and oncogenic kinases. Its efficacy is supported by extensive preclinical and clinical data.
In contrast, while this compound is described as a multi-kinase inhibitor with activity against PDGFR, the lack of publicly available quantitative data, such as IC50 values and direct comparative studies, makes a thorough and objective comparison of its efficacy with sunitinib challenging. Researchers interested in utilizing this compound are encouraged to perform their own comprehensive in vitro and in vivo studies to determine its specific potency and efficacy profile and to enable a direct comparison with other inhibitors like sunitinib.
References
A Comparative Analysis of Kinase Selectivity: PDGFR Tyrosine Kinase Inhibitor III vs. Sorafenib
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount in advancing targeted therapies. This guide provides an objective comparison of the kinase inhibitory profiles of PDGFR Tyrosine Kinase Inhibitor III and the well-characterized multi-kinase inhibitor, sorafenib (B1663141), supported by available experimental data.
This analysis reveals significant differences in the selectivity and potency of this compound and sorafenib. While both compounds target the Platelet-Derived Growth Factor Receptor (PDGFR), their broader kinase interaction profiles diverge considerably. Sorafenib is a potent inhibitor of multiple kinases, including RAF, VEGFRs, and PDGFRβ. In contrast, available data for this compound suggests a much lower potency against its namesake target and activity against a different spectrum of kinases.
Kinase Inhibition Profile
The following table summarizes the available quantitative data on the inhibitory activity of this compound and sorafenib against a panel of protein kinases. The data for sorafenib is extensive, reflecting its well-established clinical use. Conversely, the publicly available kinase inhibition data for this compound is limited, impacting a direct and comprehensive comparison.
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| PDGFRβ | >30000[1] | 57 |
| PDGFRα | >30000[1] | - |
| Raf-1 | - | 6 |
| B-Raf | - | 22 |
| VEGFR-1 | - | 26 |
| VEGFR-2 | - | 90 |
| VEGFR-3 | - | 20 |
| Flt-3 | - | 58 |
| c-Kit | - | 68 |
| EGFR | Inhibits (IC50 not specified) | Not Active |
| FGFR | Inhibits (IC50 not specified) | 580 (FGFR-1) |
| PKA | Inhibits (IC50 not specified) | Not Active |
| PKC | Inhibits (IC50 not specified) | Not Active |
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway plays a crucial role in cell proliferation, migration, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Both this compound and sorafenib are designed to interfere with this pathway, albeit with different efficacy and broader target engagement.
Caption: The PDGFR signaling cascade, a key target for kinase inhibitors.
Experimental Protocols
The determination of kinase inhibitor selectivity and potency relies on robust in vitro assays. A common method is the in vitro kinase inhibition assay, which measures the ability of a compound to block the enzymatic activity of a specific kinase.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Compound Preparation: The test compounds (this compound and sorafenib) are serially diluted in an appropriate solvent, typically DMSO, to create a range of concentrations.
-
Kinase Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound are combined in a reaction buffer. The buffer is optimized for the specific kinase and typically contains a divalent cation like MgCl2.
-
Reaction Initiation: The kinase reaction is initiated by the addition of adenosine (B11128) triphosphate (ATP). The concentration of ATP is often kept near its Michaelis-Menten constant (Km) for the kinase to ensure accurate IC50 determination.
-
Incubation: The reaction mixture is incubated for a defined period at a controlled temperature to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate or the amount of ADP produced is quantified. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.
-
Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Discussion of Selectivity
Sorafenib demonstrates a well-defined multi-kinase inhibitory profile. Its potent inhibition of Raf kinases and key receptor tyrosine kinases involved in angiogenesis, such as VEGFRs and PDGFR-β, provides a strong rationale for its clinical efficacy in various cancers. The availability of comprehensive kinase screening data allows for a clear understanding of its on-target and potential off-target activities, which is crucial for predicting both therapeutic effects and potential side effects.
This compound , based on the limited available data, presents a contrasting profile. The reported IC50 value against a PDGFRα/β complex is exceedingly high, suggesting it is a very weak inhibitor of its named target under the tested conditions. While it is reported to inhibit other kinases like EGFR, FGFR, PKA, and PKC, the lack of specific IC50 values for these interactions makes a direct comparison of selectivity impossible. This significant gap in publicly available data hinders a thorough evaluation of its potential as a selective therapeutic agent.
Conclusion
For researchers and drug developers, this comparative guide highlights the importance of comprehensive selectivity profiling. Sorafenib serves as an example of a well-characterized multi-kinase inhibitor with a clear rationale for its clinical applications based on its known target engagement. In contrast, the currently available data for this compound raises questions about its potency and selectivity, underscoring the need for more extensive in vitro kinase profiling to validate its intended targets and understand its broader pharmacological effects. Future studies providing a comprehensive kinase panel for this compound are necessary for a more definitive comparison and to ascertain its potential utility in a research or therapeutic context.
References
Next-Generation PDGFR Inhibitors: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming resistance to first-generation tyrosine kinase inhibitors (TKIs). Platelet-Derived Growth Factor Receptors (PDGFRs) are crucial mediators of cell proliferation, differentiation, and migration, and their aberrant activation is a key driver in various malignancies, most notably in Gastrointestinal Stromal Tumors (GIST). The emergence of next-generation PDGFR inhibitors offers promising avenues to combat mutations that confer resistance to standard therapies, such as the frequently observed PDGFRA D842V mutation. This guide provides a comprehensive comparison of the efficacy of prominent next-generation PDGFR inhibitors, supported by experimental data and detailed methodologies.
Overview of Next-Generation PDGFR Inhibitors
A new wave of potent and selective PDGFR inhibitors has been developed to address the clinical challenge of resistance. These inhibitors, including avapritinib, crenolanib (B1684632), ripretinib (B610491), and ponatinib, exhibit distinct mechanisms of action and target profiles. Avapritinib, a type I inhibitor, targets the active conformation of the kinase, rendering it effective against activation loop mutations.[1] In contrast, ripretinib is a type II "switch-control" inhibitor that locks the kinase in an inactive state. Ponatinib is a multi-targeted TKI with potent activity against a range of kinases, including PDGFR. Crenolanib is a selective inhibitor of both wild-type and mutant forms of PDGFR and FLT3.[2] Bezuclastinib is another emerging inhibitor primarily targeting KIT mutations, with some reported activity against PDGFR.[3][4]
Comparative Efficacy: In Vitro Inhibition of PDGFRα
The potency of these next-generation inhibitors against wild-type and mutant PDGFRα, particularly the imatinib-resistant D842V mutation, is a critical determinant of their clinical utility. The half-maximal inhibitory concentration (IC50) values from various cellular and biochemical assays provide a quantitative measure of their efficacy.
| Inhibitor | PDGFRα Wild-Type (IC50, nM) | PDGFRα D842V (IC50, nM) | Other Notable PDGFRα Mutations (IC50, nM) |
| Avapritinib | 95 (cellular)[5][6] | 0.24 (biochemical), 30 (cellular)[5][7] | - |
| Crenolanib | 2.1 (Kd, CHO cells)[8] | ~10 (cellular, isogenic model), 9 (cellular)[2][9][10] | D842I, D842Y, DI842-843IM, I843del: Significantly more potent than imatinib[10] |
| Ripretinib | Not widely reported | Effective in transfected mutant models[11] | Broadly inhibits KIT and PDGFRA mutants[12] |
| Ponatinib | 1.1 (cell-free)[13] | Effective against D842V in Ba/F3 cells[14] | V559D, V560G: ≤11 (cell-free)[15] |
| Bezuclastinib | >10,000 (cellular)[16] | Not widely reported | Primarily a KIT inhibitor[17] |
In Vivo Efficacy in Preclinical Models
Preclinical evaluation in patient-derived xenograft (PDX) models of GIST provides crucial insights into the in vivo anti-tumor activity of these inhibitors. These models, which involve transplanting patient tumor tissue into immunodeficient mice, closely recapitulate the heterogeneity and drug response of human tumors.[18][19]
| Inhibitor | GIST Xenograft Model | Key Findings |
| Avapritinib | Imatinib-resistant patient-derived xenograft model of human GIST with activating KIT exon 11/17 mutations.[7] | Demonstrated significant anti-tumor activity.[7] |
| Crenolanib | Not specifically reported for GIST PDX models in the provided results. | Showed efficacy in a FLT3-ITD-positive AML xenograft mouse model.[20] |
| Ripretinib | Not specifically reported for GIST PDX models in the provided results. | Shows efficacy in preclinical cancer models.[12] |
| Ponatinib | GIST-derived tumor models containing secondary KIT mutations.[15][21] | Induced tumor regression.[15][21] |
Clinical Efficacy and Trial Outcomes
The clinical performance of these next-generation inhibitors has been evaluated in key clinical trials, leading to regulatory approvals and changes in treatment paradigms for GIST.
| Inhibitor | Clinical Trial | Patient Population | Key Outcomes |
| Avapritinib | NAVIGATOR (Phase 1)[7][22] | Patients with unresectable or metastatic GIST, including a cohort with PDGFRA D842V mutations.[7][22] | Overall response rate of 88% in patients with PDGFRA D842V-mutant GIST.[22] |
| Ripretinib | INVICTUS (Phase 3)[8][19] | Patients with advanced GIST who had received at least three prior kinase inhibitors.[8][19] | Median progression-free survival of 6.3 months compared to 1.0 month for placebo.[8] |
| Crenolanib | Phase 1/2[2] | Patients with advanced/metastatic PDGFRA D842V-mutated GIST.[2] | Demonstrated a clinical benefit rate of 31%.[2] |
| Ponatinib | Phase 2[23][24] | Patients with advanced GIST after failure of TKI therapy.[23][24] | Showed antitumor activity, particularly in patients with KIT exon 11 mutations.[23] |
Signaling Pathways and Experimental Workflows
PDGFR Signaling Pathway
Upon ligand binding, PDGFRs dimerize and autophosphorylate, creating docking sites for various signaling proteins. This initiates downstream cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[21][22]
References
- 1. Reactome | Signaling by PDGFR in disease [reactome.org]
- 2. crownbio.com [crownbio.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CTNI-24. A PHASE 1/2 STUDY OF AVAPRITINIB IN PEDIATRIC PATIENTS WITH SOLID TUMORS DEPENDENT ON KIT OR PDGFRA SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ClinPGx [clinpgx.org]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. promega.de [promega.de]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 13. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Ponatinib as a potent inhibitor of growth, migration and activation of neoplastic eosinophils carrying FIP1L1-PDGFRA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct effectors of platelet-derived growth factor receptor-α signaling are required for cell survival during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cogentbio.com [cogentbio.com]
- 17. selleckchem.com [selleckchem.com]
- 18. journals.biologists.com [journals.biologists.com]
- 19. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. PDGFR dimer-specific activation, trafficking and downstream signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 24. The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of PDGFR Tyrosine Kinase Inhibitor III: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise interaction of a kinase inhibitor with its intended target and potential off-targets is paramount for advancing therapeutic candidates. This guide provides an objective comparison of PDGFR Tyrosine Kinase Inhibitor III, a multi-kinase inhibitor, against a panel of other receptor tyrosine kinases (RTKs), supported by experimental data and detailed methodologies.
This compound (CAS 205254-94-0) is a potent inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs). However, like many kinase inhibitors, it exhibits a degree of cross-reactivity with other kinases, which can have implications for its therapeutic window and side-effect profile. This guide delves into the selectivity of this compound, offering a clear comparison of its inhibitory activity across various RTKs.
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound was assessed against a panel of kinases, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. This data provides a quantitative measure of the compound's selectivity.
| Kinase Target | IC50 (µM) |
| PDGFRα | 0.05 |
| PDGFRβ | 0.13 |
| c-Kit | 0.05 |
| FLT3 | 0.23 |
| FGFR | 29.7 |
| EGFR | >30 |
| PKA | >30 |
| PKC | >30 |
Data sourced from Cayman Chemical.
The data clearly indicates that PDGFR Tyrosine Kinase Inhibator III is a potent inhibitor of PDGFRα, PDGFRβ, and c-Kit, with IC50 values in the nanomolar range. It also shows significant activity against FLT3. In contrast, its inhibitory activity against FGFR is substantially lower, and it displays minimal to no activity against EGFR, PKA, and PKC at concentrations up to 30 µM, highlighting a degree of selectivity for the PDGFR family and related kinases.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.
In Vitro Kinase Inhibition Assay (Radiometric)
This biochemical assay quantifies the ability of an inhibitor to block the catalytic activity of a kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
This compound (or other test compounds)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)
-
ATP solution
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the specific kinase, and its substrate.
-
Inhibitor Addition: Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Validating PLCgamma1 Inhibitor Activity: A Comparative Guide to Phosphorylation Status
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods and tools for validating the activity of Phospholipase C gamma 1 (PLCγ1) inhibitors by assessing the enzyme's phosphorylation status. Accurate validation is critical for the development of targeted therapies for various diseases, including cancer and inflammatory disorders, where PLCγ1 signaling is often dysregulated.
The Central Role of PLCγ1 Phosphorylation in Cell Signaling
Phospholipase C gamma 1 (PLCγ1) is a pivotal enzyme in intracellular signal transduction.[1] Upon stimulation by growth factors (e.g., EGF, PDGF) or antigens, receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases recruit PLCγ1 to the plasma membrane.[2][3] This recruitment leads to the phosphorylation of PLCγ1 at specific tyrosine residues, most notably Tyrosine 783 (Tyr783), which is a hallmark of its activation.[2][3][4] Other key phosphorylation sites include Tyr771, Tyr1254, and Ser1248, which also contribute to the regulation of its activity.[5]
Once phosphorylated and activated, PLCγ1 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This signaling cascade regulates a multitude of cellular processes, including proliferation, differentiation, and migration. Therefore, monitoring the phosphorylation state of PLCγ1 serves as a direct and reliable readout of its activation and the efficacy of potential inhibitors.
Methods for Assessing PLCγ1 Phosphorylation Status
Two primary immunoassays are widely used to quantify the phosphorylation of PLCγ1 in response to stimuli and in the presence of inhibitors: Western Blotting and ELISA.
Western Blotting
Western blotting allows for the specific detection of phosphorylated PLCγ1 (p-PLCγ1) in cell lysates, providing semi-quantitative data on the protein's activation state relative to its total expression.
Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA provides a more quantitative and higher-throughput method for measuring p-PLCγ1 levels. Sandwich ELISA kits are commercially available for the specific detection of PLCγ1 phosphorylated at key residues like Tyr771.[6]
Comparison of PLCγ1 Inhibitors
A variety of small molecules have been utilized to inhibit PLCγ1 activity. However, their specificity and mechanism of action can differ significantly.
| Inhibitor | Target / Mechanism of Action | Reported IC50 | Key Considerations |
| U73122 | Widely used as a PLC inhibitor.[7][8] | ~4 µM (for inhibition of NGF-stimulated PLCγ1 phosphorylation)[9] | Controversial Specificity: Has numerous off-target effects.[10] May act by sequestering the PIP2 substrate rather than direct enzyme inhibition. Studies on purified enzymes show it can paradoxically activate PLCγ1 in cell-free assays.[11] Its use requires caution and validation with its inactive analog, U73343. |
| Ibrutinib (B1684441) | Primarily an inhibitor of Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK).[12][13] | Not applicable (indirect inhibitor) | Acts upstream of PLCγ. Inhibition of BTK/ITK prevents the phosphorylation and subsequent activation of PLCγ2 and PLCγ1, respectively.[12][13][14] Useful for studying pathways where these kinases are the primary activators of PLCγ. |
| Novel HTS Compounds (e.g., Hit-3) | Identified through high-throughput screening; often allosteric inhibitors. | ~0.26 µM (for inhibition of PLCγ1 enzymatic activity)[15] | These compounds are still largely in the research phase. They may offer higher specificity than older compounds like U73122. Validation is required to confirm their effect on phosphorylation versus enzymatic activity.[1][15][16] |
Supporting Experimental Data
The following table provides an example of how to present quantitative data from a Western blot experiment designed to test the efficacy of a hypothetical inhibitor, "Inhibitor X," on EGF-stimulated PLCγ1 phosphorylation at Tyr783.
| Treatment Condition | Inhibitor X Conc. (µM) | p-PLCγ1 (Tyr783) Signal (Relative Densitometry Units) | Total PLCγ1 Signal (Relative Densitometry Units) | Normalized p-PLCγ1 / Total PLCγ1 Ratio | % Inhibition of Phosphorylation |
| Unstimulated Control | 0 | 10.5 | 98.2 | 0.11 | - |
| EGF Stimulated | 0 | 150.3 | 99.1 | 1.52 | 0% |
| EGF + Inhibitor X | 0.1 | 125.8 | 97.5 | 1.29 | 15.1% |
| EGF + Inhibitor X | 1.0 | 70.2 | 98.8 | 0.71 | 53.3% |
| EGF + Inhibitor X | 5.0 | 25.1 | 97.9 | 0.26 | 82.9% |
| EGF + Inhibitor X | 10.0 | 12.6 | 98.5 | 0.13 | 91.4% |
Data are representative. Densitometry was performed on Western blot bands, and the ratio of phosphorylated PLCγ1 to total PLCγ1 was calculated. Percent inhibition is relative to the EGF-stimulated condition without the inhibitor.
Experimental Protocols
Key Experiment 1: Western Blot for Phospho-PLCγ1
-
Cell Culture and Treatment: Plate cells (e.g., A431, NIH/3T3) and grow to 70-80% confluency. Serum-starve cells overnight if required. Pre-incubate cells with the desired concentrations of the inhibitor or vehicle control for 1-2 hours.
-
Stimulation: Stimulate cells with an appropriate agonist (e.g., 100 ng/mL EGF for 5 minutes) to induce PLCγ1 phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (critical for preserving phosphorylation).[17] Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[18]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[4][19]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-PLCγ1 (e.g., anti-p-PLCγ1 Tyr783) diluted in 5% BSA/TBST.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total PLCγ1 or a loading control like GAPDH or β-Actin.
Key Experiment 2: ELISA for Phospho-PLCγ1
-
Sample Preparation: Prepare cell lysates as described in steps 1-4 of the Western Blot protocol. Use the lysis buffer provided or recommended by the ELISA kit manufacturer.[6]
-
Assay Procedure (Example):
-
Add 100 µL of standards and diluted cell lysates to the appropriate wells of the microplate pre-coated with a capture antibody for total PLCγ1.[6][20]
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.[6]
-
Wash the wells several times with the provided wash buffer.
-
Add 100 µL of a detection antibody specific for phosphorylated PLCγ1 (e.g., anti-p-PLCγ1 Tyr771).[6]
-
Incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µL of an HRP-conjugated secondary antibody or streptavidin-HRP.[6][21]
-
Incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[6]
-
Add 50 µL of stop solution.
-
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve and calculate the concentration of p-PLCγ1 in the samples. Normalize these values to the total protein concentration of the lysates.
References
- 1. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]
- 4. A PLC-γ1 Feedback Pathway Regulates Lck Substrate Phosphorylation at the T Cell Receptor and SLP-76 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-PLC gamma1 (Ser1248) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. raybiotech.com [raybiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the phospholipase-C inhibitor, U73122, on signaling and secretion in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of PLC-gamma1 activity converts nerve growth factor from an anti-mitogenic to a mitogenic signal in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The phosphoinositide-specific phospholipase C inhibitor U73122 (1-(6-((17beta-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione) spontaneously forms conjugates with common components of cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The conformational state of the BTK substrate PLCγ contributes to Ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Bruton's tyrosine kinase inhibitor ibrutinib exerts immunomodulatory effects through regulation of tumor-infiltrating macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypermorphic mutation of phospholipase C, γ2 acquired in ibrutinib-resistant CLL confers BTK independency upon B-cell receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The identification of novel PLC-gamma inhibitors using virtual high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. origene.com [origene.com]
- 19. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 20. assaygenie.com [assaygenie.com]
- 21. elkbiotech.com [elkbiotech.com]
A Head-to-Head Comparison of PDGFR Inhibitors in Gastrointestinal Stromal Tumor (GIST) Models
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract. A significant subset of these tumors is driven by activating mutations in the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). This has led to the development of targeted therapies known as PDGFR inhibitors. This guide provides a comparative overview of key PDGFR inhibitors used in the context of GIST, with a focus on their performance in preclinical and clinical models.
Mechanism of Action and Approved Inhibitors
The primary driver of GIST in a subset of patients is the constitutive activation of the PDGFRA kinase, leading to uncontrolled cell proliferation and survival. PDGFR inhibitors are tyrosine kinase inhibitors (TKIs) that block the signaling from this mutated receptor. Several TKIs with activity against PDGFRA have been approved for the treatment of GIST, including imatinib (B729), sunitinib (B231), regorafenib (B1684635), and more recently, avapritinib (B605698) and ripretinib (B610491).[1][2][3]
Imatinib was the first-line therapy for GIST for many years and is effective against many PDGFRA mutations. However, tumors harboring the PDGFRA D842V mutation in exon 18 are notably resistant to imatinib and other TKIs like sunitinib and regorafenib.[2][4][5] This resistance spurred the development of next-generation inhibitors.
Avapritinib and ripretinib are newer agents that have demonstrated significant activity against a broad spectrum of PDGFRA mutations, including the D842V mutation.[1][6] Avapritinib is a potent and selective inhibitor of KIT and PDGFRA activation loop mutants.[6] Ripretinib is a "switch-control" TKI that inhibits a wide range of KIT and PDGFRA mutations by locking the kinase in an inactive state.[7][8][9]
Comparative Efficacy Data
The following tables summarize the clinical efficacy of various PDGFR inhibitors in patients with GIST, with a particular focus on those with PDGFRA mutations.
Table 1: Efficacy of PDGFR Inhibitors in PDGFRA Exon 18 Mutant GIST
| Inhibitor | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Avapritinib | NAVIGATOR (Phase I) | PDGFRA Exon 18 Mutations | 84% | Not Reached | 34.0 months |
| including D842V | 89%[10][11] | 27.6 months[12] | |||
| Imatinib | Various | PDGFRA D842V | Ineffective | - | - |
| Sunitinib | Various | PDGFRA D842V | Ineffective | - | - |
| Regorafenib | Various | PDGFRA D842V | Limited activity | - | - |
| Ripretinib | INVICTUS (Phase III) | 4th-line GIST (mixed mutations) | 9% | 6.3 months (mPFS) | 6.3 months[13] |
Note: Data for imatinib, sunitinib, and regorafenib in the specific PDGFRA D842V mutant population is limited due to their lack of efficacy, leading to the exclusion of these patients from many trials.
Table 2: Efficacy of TKIs in Advanced GIST (Post-Imatinib)
| Inhibitor | Line of Therapy | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Sunitinib | Second-line | 5.5 - 6.4 months | 16.7 months[14] |
| Regorafenib | Third-line | 4.8 months | 18.2 months[13][14] |
| Ripretinib | Fourth-line | 6.3 months | 15.1 months |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the PDGFRA signaling pathway and a typical workflow for evaluating PDGFR inhibitors.
Caption: Simplified PDGFRA signaling pathway in GIST.
Caption: General experimental workflow for comparing PDGFR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of inhibitors. Below are outlines of key experimental protocols.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: GIST cells with defined PDGFRA mutations are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the PDGFR inhibitors (e.g., imatinib, avapritinib, ripretinib) for 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values (the concentration of inhibitor required to inhibit 50% of cell growth) are determined.
Western Blot Analysis
-
Cell Lysis: GIST cells are treated with the inhibitors for a specified time (e.g., 2-4 hours). Cells are then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total PDGFRA, phosphorylated PDGFRA (p-PDGFRA), total AKT, p-AKT, total ERK, p-ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the extent of target inhibition.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used.
-
Tumor Implantation: GIST cells (e.g., 1-5 million cells) or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment groups (vehicle control and different PDGFR inhibitors).
-
Drug Administration: The inhibitors are administered orally or via intraperitoneal injection at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a maximum allowed size, or when signs of toxicity are observed. Tumors are then excised for further analysis (e.g., histology, western blot).
-
Survival Analysis: In some studies, a survival endpoint is used, where the experiment continues until the mice meet predefined euthanasia criteria.
Conclusion
The landscape of GIST treatment, particularly for tumors with PDGFRA mutations, has been significantly advanced by the development of next-generation TKIs. While imatinib, sunitinib, and regorafenib remain important therapies for certain GIST subtypes, avapritinib and ripretinib have shown remarkable efficacy in treating previously resistant PDGFRA D842V-mutant tumors.[1][15] The choice of a specific PDGFR inhibitor should be guided by the mutational status of the tumor.[5] The experimental protocols outlined provide a framework for the continued evaluation and comparison of novel therapeutic agents in this field.
References
- 1. onclive.com [onclive.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Systemic therapy of advanced/metastatic gastrointestinal stromal tumors: an update on progress beyond imatinib, sunitinib, and regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avapritinib Approved for GIST with PDGFRA Gene Alteration - NCI [cancer.gov]
- 5. oncologypro.esmo.org [oncologypro.esmo.org]
- 6. Early and Next-Generation KIT/PDGFRA Kinase Inhibitors and the Future of Treatment for Advanced Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ripretinib for the treatment of advanced gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. m.youtube.com [m.youtube.com]
- 10. FDA approves avapritinib for gastrointestinal stromal tumor with a rare mutation | FDA [fda.gov]
- 11. oncnursingnews.com [oncnursingnews.com]
- 12. Avapritinib in unresectable or metastatic PDGFRA D842V-mutant gastrointestinal stromal tumours: Long-term efficacy and safety data from the NAVIGATOR phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New molecularly targeted drugs for gist after imatinib, sunitinib and regorafenib: a narrative review - Mazzocca - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 14. Survival in advanced GIST has improved over time and correlates with increased access to post-imatinib tyrosine kinase inhibitors: results from Life Raft Group Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Avapritinib—a therapeutic breakthrough for PDGFRA D842V mutated gastrointestinal stromal tumors - Roets - Gastrointestinal Stromal Tumor [gist.amegroups.org]
A Comparative Guide to In Vitro Kinase Assays for Determining PDGFR Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of various small molecule inhibitors targeting Platelet-Derived Growth Factor Receptors (PDGFRs). The information presented herein is intended to assist researchers in selecting appropriate inhibitors for their studies and to provide standardized methodologies for comparable and reproducible results.
Introduction to PDGFR Signaling
Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a crucial role in cell proliferation, migration, and survival.[1][2] The PDGFR family consists of two receptors, PDGFRα and PDGFRβ, which can form homodimers or heterodimers upon binding to their cognate PDGF ligands (PDGF-AA, -AB, -BB, -CC, and -DD). This ligand-induced dimerization leads to autophosphorylation of the intracellular kinase domains, initiating downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways. Dysregulation of PDGFR signaling is implicated in various diseases, including cancer, making it a key target for therapeutic intervention.
PDGFR Signaling Pathway
The binding of PDGF ligands to their receptors triggers a cascade of intracellular events. The diagram below illustrates the simplified PDGFR signaling pathway.
Comparison of PDGFR Inhibitor Potency
The potency of various PDGFR inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in in vitro kinase assays. The following tables summarize the IC50 values for several common PDGFR inhibitors against PDGFRα and PDGFRβ.
Disclaimer: The IC50 values presented below are compiled from multiple sources. Direct comparison of these values may not be entirely accurate due to variations in experimental conditions, assay formats, and reagents used across different studies. For a definitive comparison, it is recommended to evaluate inhibitors head-to-head in a standardized assay.
Table 1: IC50 Values of Multi-Kinase Inhibitors Targeting PDGFRs
| Inhibitor | PDGFRα IC50 (nM) | PDGFRβ IC50 (nM) | Other Key Targets |
| Imatinib | 71[3] | 607[3] | c-Kit, Abl[4] |
| Sunitinib | - | 2[5] | VEGFRs, c-Kit, FLT3, RET |
| Sorafenib | - | 57[5] | RAF, VEGFRs, c-Kit, FLT3[5] |
| Ponatinib | 1.1[5] | - | Abl, VEGFR2, FGFR1, Src[5] |
| Nintedanib | 59[5] | 65[5] | VEGFRs, FGFRs[5] |
| Pazopanib | - | 84[4] | VEGFRs, FGFR, c-Kit, c-Fms[4] |
| Regorafenib | - | 22[4] | VEGFRs, TIE2, c-Kit, RET, RAF-1[4] |
Table 2: IC50 Values of More Selective PDGFR Inhibitors
| Inhibitor | PDGFRα IC50 (nM) | PDGFRβ IC50 (nM) | Notes |
| CP-673451 | 10[5] | 1[5] | Highly selective for PDGFRα/β[5] |
| Avapritinib | 0.24 (D842V mutant)[5] | - | Potent against activation loop mutants[5] |
| Masitinib | 540[4] | 800[4] | Also inhibits c-Kit[4] |
Experimental Protocol: In Vitro Kinase Assay for PDGFR Inhibitor IC50 Determination
This protocol describes a standardized method for determining the IC50 values of inhibitors against PDGFRα and PDGFRβ using the ADP-Glo™ Kinase Assay, a common and robust platform for measuring kinase activity.[1][2][6]
Materials:
-
Recombinant human PDGFRα and PDGFRβ kinase domains
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[2]
-
PDGFR inhibitors to be tested
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of PDGFR inhibitors.
Detailed Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of each PDGFR inhibitor in the kinase buffer.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of each inhibitor dilution.
-
Add 2 µL of the kinase reaction mixture containing the PDGFR enzyme and the peptide substrate to each well.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding 2 µL of ATP solution to each well.
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Conclusion
This guide provides a comparative overview of the in vitro potency of several PDGFR inhibitors and a standardized protocol for their evaluation. By utilizing a consistent and robust assay methodology, researchers can obtain reliable and comparable data to inform their drug discovery and development efforts. The provided diagrams of the PDGFR signaling pathway and the experimental workflow serve as visual aids to better understand the biological context and the practical steps involved in assessing inhibitor potency.
References
Evaluating the Synergistic Effects of PDGFR Inhibitors in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The strategic combination of targeted therapies is a cornerstone of modern oncology research. Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors, a class of drugs that block key signaling pathways involved in tumor growth and angiogenesis, have shown significant promise. However, their efficacy is often enhanced when used in synergy with other therapeutic agents. This guide provides a comparative overview of the synergistic effects of combining PDGFR inhibitors with other drugs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in designing and evaluating novel cancer therapies.
Data Presentation: Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of PDGFR inhibitors in combination with various other drugs across different cancer types.
Table 1: In Vitro Synergistic Effects of PDGFR Inhibitor Combinations on Cell Viability (IC50 Values)
| Cancer Type | Cell Line | PDGFR Inhibitor | Combination Drug | IC50 (PDGFR Inhibitor Alone, µM) | IC50 (Combination Drug Alone, µM) | IC50 (Combination) | Synergy Metric (e.g., CI) | Reference |
| GIST | GIST-T1 | Imatinib | Fludarabine Phosphate (F-AMP) | Not specified | Not specified | Not specified | Synergistic | [1][2] |
| Breast Cancer | MCF-7 | Sunitinib | 4-Hydroxytamoxifen (4-OHT) | 1.45 | Not specified | Synergistically enhanced cell death | Not specified | [3] |
| Breast Cancer | T47D | Ponatinib | 4-Hydroxytamoxifen (4-OHT) | 4.51 | Not specified | Synergistically enhanced cell death | Not specified | [3] |
| NSCLC | A549 | PD-0332991 (CDK4/6 inhibitor with off-target PDGFR effects) | Cisplatin (B142131) | Not specified | ~20 | Lower than single agents | CI < 1 at ED50, ED75 | [4] |
| NSCLC | A549/CDDP (Cisplatin-resistant) | PD-0332991 | Cisplatin | Not specified | >30 | Lower than single agents | CI < 1 at ED50, ED75, ED90 | [4] |
CI: Combination Index; ED50/75/90: Effective Dose for 50%/75%/90% effect. A CI value < 1 indicates synergy.
Table 2: In Vivo Synergistic Effects of PDGFR Inhibitor Combinations on Tumor Growth
| Cancer Type | Animal Model | PDGFR Inhibitor | Combination Drug | Tumor Growth Inhibition (PDGFR Inhibitor Alone) | Tumor Growth Inhibition (Combination Drug Alone) | Tumor Growth Inhibition (Combination) | Reference |
| GIST | GIST-T1 Xenograft | Imatinib (50 mg/kg) | F-AMP (120 mg/kg) | 62% reduction in tumor volume | 66.3% reduction in tumor volume | 84.8% reduction in tumor volume | [2] |
| NSCLC | A549 Xenograft | AZD6244 (MEK Inhibitor) | MK2206 (AKT Inhibitor) | Significant inhibition | Significant inhibition | More effective than single agents | [5] |
| Melanoma | A375 Xenograft | HDM201 (MDM2 Inhibitor) | Trametinib (MEK Inhibitor) | Dose-dependent inhibition | Dose-dependent inhibition | Synergistic efficacy | [6] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of PDGFR inhibitor combinations often arise from the blockade of parallel or downstream signaling pathways that mediate cell survival, proliferation, and resistance. The primary pathway initiated by PDGFR activation involves the PI3K/AKT/mTOR and RAS/MEK/ERK cascades.[7]
Figure 1: Simplified PDGFR Signaling Pathway.
Combining a PDGFR inhibitor with a MEK or PI3K/AKT inhibitor can lead to a more profound and durable anti-tumor response by simultaneously blocking two major survival pathways.
Experimental Workflows and Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are crucial. Below are standardized workflows and methodologies for key experiments used to evaluate drug synergy.
Experimental Workflow for In Vitro and In Vivo Synergy Assessment
Figure 2: General workflow for evaluating drug synergy.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of single agents and their combination.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of the PDGFR inhibitor, the combination drug, and their combination for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values. Synergy is often calculated using the Combination Index (CI) method of Chou-Talalay.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the drug combination.
-
Methodology:
-
Cell Treatment: Treat cells with the IC50 concentrations of the single agents and their combination for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. A significant increase in the apoptotic population in the combination group compared to single agents indicates synergy.[3]
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the in vivo efficacy of the drug combination on tumor growth.
-
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into four groups: (1) Vehicle control, (2) PDGFR inhibitor, (3) Combination drug, and (4) Combination of both drugs. Administer drugs according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[8]
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Plot tumor growth curves for each group. Statistically compare the tumor volumes between the combination group and the single-agent and control groups. A significant reduction in tumor growth in the combination group indicates in vivo synergy.[2][9]
-
Conclusion
The combination of PDGFR inhibitors with other targeted therapies or conventional chemotherapy presents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. The data presented in this guide highlight the potential for synergistic interactions across various cancer types. The provided experimental protocols and pathway diagrams offer a framework for researchers to systematically evaluate and understand the mechanisms underlying these synergistic effects. Further investigation into novel combinations, particularly with immunotherapeutic agents, is warranted to expand the therapeutic potential of PDGFR inhibition in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Drug Repurposing Identifies a Synergistic Combination Therapy with Imatinib Mesylate for Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Treatment with MEK and AKT Inhibitors Is More Effective than Each Drug Alone in Human Non-Small Cell Lung Cancer In Vitro and In Vivo | PLOS One [journals.plos.org]
- 6. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of PI3K/AKT and MAPK Pathway through a PDGFRβ-Dependent Feedback Loop Is Involved in Rapamycin Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of PDGFR Tyrosine Kinase Inhibitor III
For researchers and scientists at the forefront of drug development, the safe handling and disposal of potent compounds like PDGFR Tyrosine Kinase Inhibitor III are paramount. Adherence to proper disposal protocols is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring the protection of laboratory personnel and the surrounding ecosystem.
This compound is a multi-kinase inhibitor that is toxic if swallowed, harmful in contact with skin, and very toxic to aquatic life with long-lasting effects.[1] Therefore, all waste materials contaminated with this compound must be treated as hazardous waste.
Hazard and Safety Information
A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Toxic if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor.[1] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | Wear protective gloves and clothing. If on skin, wash with plenty of water.[1] |
| Acute Toxicity (Inhalation) | Potentially fatal if inhaled. | Use only in a well-ventilated area or under a fume hood.[1] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment.[1] |
Disposal Procedures: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be managed by a licensed hazardous waste disposal facility.[2] Incineration is the preferred method for cytotoxic and other hazardous chemical waste.[3][4]
1. Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent accidental exposure and to ensure compliant disposal.
-
Solid Waste:
-
Bulk Quantities: Unused or expired this compound powder should be kept in its original, clearly labeled container.
-
Trace Contamination: Items contaminated with small amounts of the inhibitor, such as weighing boats, contaminated gloves, bench paper, and pipette tips, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5] This container should be lined with a durable plastic bag.
-
-
Liquid Waste:
-
Stock Solutions: Unused stock solutions (e.g., in DMSO) should be collected in a dedicated, sealed, and properly labeled liquid hazardous waste container.[6] Ensure the container is compatible with the solvent used.
-
Aqueous Solutions: All aqueous solutions containing the inhibitor, such as media from cell culture experiments, should be collected as hazardous liquid waste. Do not dispose of these solutions down the drain.
-
-
Sharps Waste:
2. Labeling and Storage of Hazardous Waste
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Cytotoxic").[1]
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store incompatible waste streams separately to prevent accidental reactions.
3. Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before being discarded as regular trash.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the compound.[8]
-
Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.[8]
-
Defacing and Disposal: After triple rinsing, deface the original label and dispose of the empty container in the regular laboratory trash.
4. Requesting Waste Pickup
Once a waste container is full, or if it has been in storage for a designated period (often 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. This compound | PDGFR | TargetMol [targetmol.com]
- 7. danielshealth.ca [danielshealth.ca]
- 8. vumc.org [vumc.org]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling PDGFR Tyrosine Kinase Inhibitor III
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for handling PDGFR Tyrosine Kinase Inhibitor III in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this potent compound.
Compound Identification and Properties
| Property | Value |
| CAS Number | 205254-94-0 |
| Molecular Formula | C27H27N5O4 |
| Molecular Weight | 485.5 g/mol |
| Appearance | Solid |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in Ethanol (0.1-1 mg/ml).[1] |
| Storage | Store at -20°C for long-term stability. |
Hazard Identification and Safety Precautions
Precautionary Statements:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2][3][4][5][6]
-
Wash hands and any exposed skin thoroughly after handling.[2][3][4][5][6]
-
Use only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE) as outlined below.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The required level of PPE depends on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator.- Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Disposable or dedicated lab coat.- Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles or a face shield.- Lab Coat: Standard laboratory coat.- Ventilation: Certified chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat.- Containment: Class II biological safety cabinet. |
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
4.1. Designated Area
-
All work with this compound should be conducted in a designated and clearly marked area within the laboratory.
4.2. Weighing and Aliquoting (Solid Form)
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including dedicated spatulas and weighing containers.
-
PPE: Don the appropriate PPE for handling solid compounds (respirator, double gloves, goggles, lab coat).
-
Weighing: Carefully weigh the desired amount of the solid compound within the fume hood. Avoid generating dust.
-
Aliquoting: If necessary, aliquot the compound into separate, clearly labeled, and sealed containers.
-
Clean-up: Decontaminate all surfaces and equipment used. Dispose of any contaminated disposable materials as hazardous waste.
4.3. Solution Preparation
-
Solvent Addition: In a chemical fume hood, add the desired solvent (e.g., DMSO) to the vial containing the solid compound.
-
Dissolving: Cap the vial securely and mix gently until the solid is fully dissolved. Sonication may be required.
-
Dilution: If further dilutions are necessary, perform these within the fume hood.
-
Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature (-20°C).
4.4. Spills and Emergency Procedures
-
Minor Spills:
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate decontaminating solution.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent re-entry until the area is deemed safe.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with information about the compound.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated disposable items (e.g., gloves, pipette tips, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Dispose of all hazardous waste through your institution's EHS office, following all local, state, and federal regulations.
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
